molecular formula C7H8ClN3 B1498115 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine CAS No. 3771-95-7

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Cat. No.: B1498115
CAS No.: 3771-95-7
M. Wt: 169.61 g/mol
InChI Key: LMEIURAIDANBJI-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (CAS 135196-93-9) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel oncology therapeutics . This compound features a tetrahydropyrido[2,3-d]pyrimidine core, a privileged structure known for its physicochemical properties and ability to participate in key hydrogen-bonding and π-π interactions with biological targets . Recent research has identified this specific core as a key structural component in the design of potent VCP/p97 inhibitors . Valosin-containing protein (VCP)/p97 is a critical ATPase involved in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD) . Inhibiting p97 induces the accumulation of ubiquitinated proteins, activates the unfolded protein response (UPR), and leads to apoptosis in cancer cells, with Acute Myeloid Leukemia (AML) cell lines showing particular sensitivity to this mechanism . As a synthetically accessible building block, the 4-chloro moiety provides a reactive site for further functionalization, allowing researchers to elaborate the molecule and create diverse compound libraries for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h4H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEIURAIDANBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659433
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID20659433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3771-95-7
Record name 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine and its Role as a Core Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on providing practical insights for its use in the laboratory.

Chemical Identity and CAS Number

The Chemical Abstracts Service (CAS) number for the specific compound this compound is not readily found in major chemical databases. However, several closely related isomers and derivatives are well-documented:

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine1260670-13-0C8H10ClN3183.64
4-Chloro-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine3771-95-7C7H8ClN3169.61
4-chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one893444-36-5C7H6ClN3O-
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride1909319-22-7--
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl1172808-59-1--

Data sourced from various chemical suppliers and databases[1][2][3][4][].

The pyrido[2,3-d]pyrimidine core is a key structural motif in numerous biologically active molecules. The chloro-substituted version, in particular, serves as a versatile intermediate for the synthesis of a wide array of derivatives.

Molecular Structure and Properties

The core of the molecule is a fused heterocyclic system consisting of a pyrimidine ring and a pyridine ring. The "tetrahydro" designation indicates that the pyridine ring is saturated. The chlorine atom at the 4-position of the pyrimidine ring is the key reactive site.

Caption: General structure of the 4-Chloropyrido[2,3-d]pyrimidine core.

The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyrimidine ring makes the C4 position highly susceptible to nucleophilic attack. This reactivity is central to the utility of this compound as a synthetic intermediate.

Synthesis Strategies

The synthesis of the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine core generally involves the construction of the fused ring system from acyclic or monocyclic precursors. A common approach involves the cyclization of a substituted aminopyridine derivative.

G cluster_0 General Synthetic Workflow start Substituted Pyridine Precursor step1 Cyclization with a C1 synthon (e.g., formamide, urea) start->step1 Step 1 step2 Formation of Pyrimidinone step1->step2 Step 2 step3 Chlorination (e.g., POCl3, SOCl2) step2->step3 Step 3 product 4-Chloro-tetrahydropyrido[2,3-d]pyrimidine step3->product

Caption: A generalized synthetic workflow for 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines.

For instance, the synthesis of the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step process starting from diethyl malonate, proceeding through cyclization and subsequent chlorination[6][7]. Similar principles can be applied to the synthesis of the tetrahydropyrido analogue.

Key Reactions and Mechanistic Insights

The most important reaction of this compound is nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom is a good leaving group, and the electron-deficient pyrimidine ring facilitates the attack of nucleophiles.

Common nucleophiles used in SNAr reactions with this scaffold include:

  • Amines (primary and secondary)

  • Alcohols and phenols

  • Thiols

The regioselectivity of SNAr reactions on dichloropyrimidines can be sensitive to the electronic nature of other substituents on the ring[8]. In the case of the 4-chloro-tetrahydropyrido[2,3-d]pyrimidine, the C4 position is generally the most reactive site for nucleophilic displacement.

reactant 4-Chloro-tetrahydropyrido[2,3-d]pyrimidine intermediate Meisenheimer Complex (intermediate) reactant->intermediate + Nu-H nucleophile Nucleophile (Nu-H) product 4-Substituted-tetrahydropyrido[2,3-d]pyrimidine intermediate->product - HCl

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Acid catalysis can influence the rate of amination reactions with 4-chloropyrrolopyrimidines, with the reaction medium also playing a significant role[9].

Applications in Drug Discovery and Medicinal Chemistry

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this core are being investigated for a variety of therapeutic applications.

Kinase Inhibitors

A primary application of this scaffold is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases[10]. The pyrido[2,3-d]pyrimidine core can act as a hinge-binding motif in the ATP-binding site of many kinases. The C4 position provides a convenient attachment point for various substituents to achieve potency and selectivity. For example, derivatives have been synthesized and evaluated as PIM-1 kinase inhibitors, showing potent cytotoxicity against cancer cell lines[11].

VCP/p97 Inhibitors for Acute Myeloid Leukemia (AML)

Novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of Valosin-Containing Protein (VCP/p97), a target for the treatment of Acute Myeloid Leukemia (AML)[12].

Other Therapeutic Areas

The versatility of the 4-chloro-tetrahydropyrido[2,3-d]pyrimidine intermediate allows for its use in the synthesis of compounds targeting a range of other biological targets, including inhibitors of Erk2[13] and potential antivirals.

Experimental Protocol: Suzuki Coupling

The following is a representative experimental protocol for a Suzuki coupling reaction to introduce an aryl group at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This general procedure can be adapted for various boronic acids to generate a library of 4-aryl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives.

Characterization

The structural confirmation of this compound and its derivatives is typically achieved using a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the tetrahydropyridine ring.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbons in the heterocyclic core.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, and the isotopic pattern of the chlorine atom (M and M+2 peaks in a ~3:1 ratio) will be evident for the chlorinated starting material.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-Cl, C=N, and C-N bonds.

For related compounds like 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, typical NMR signals include methyl groups at δ 2.1–2.3 ppm, and IR stretches for C-Cl are observed around 750 cm⁻¹[14].

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its key feature is the reactive chlorine atom at the C4 position, which allows for straightforward derivatization through nucleophilic substitution and cross-coupling reactions. The resulting substituted tetrahydropyrido[2,3-d]pyrimidines are a rich source of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition for oncology. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

  • ChemBK. This compound. [Link]

  • National Institutes of Health. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • MDPI. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. [Link]

  • National Institutes of Health. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). [Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • MySkinRecipes. 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. [Link]

  • PubMed. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • National Institutes of Health. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]

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An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the critical role of unambiguous structural confirmation in drug discovery and development, this document outlines a multi-faceted analytical approach. We delve into the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Beyond a mere recitation of techniques, this guide emphasizes the rationale behind experimental design and data interpretation, empowering researchers to confidently characterize this and structurally related molecules. The protocols and interpretive guidance herein are grounded in established principles of analytical chemistry and supported by authoritative references, ensuring scientific rigor and trustworthiness.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine skeleton is a prominent heterocyclic motif found in a multitude of biologically active compounds. Its derivatives have garnered substantial attention in pharmaceutical research due to their diverse pharmacological activities, including roles as kinase inhibitors for cancer therapy, as well as antiviral and anti-inflammatory agents.[1][2][3] The specific analogue, this compound, serves as a crucial intermediate in the synthesis of more complex molecular architectures. The presence of a reactive chlorine atom at the 4-position provides a versatile handle for introducing a wide array of substituents, making it a valuable building block in the generation of compound libraries for high-throughput screening.[4][5]

The Analytical Triad: A Multi-pronged Approach to Structure Elucidation

The definitive elucidation of a novel or synthesized chemical entity rarely relies on a single analytical technique. Instead, a synergistic combination of spectroscopic methods is employed to piece together the molecular puzzle. For this compound, the core analytical triad consists of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): To establish the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The following sections will dissect the application of each of these techniques in the context of our target molecule.

G cluster_0 Structure Elucidation Workflow cluster_1 Spectroscopic Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Preliminary Characterization Preliminary Characterization Purification->Preliminary Characterization Purified Compound Detailed Spectroscopic Analysis Detailed Spectroscopic Analysis Preliminary Characterization->Detailed Spectroscopic Analysis Initial Data Data Integration & Structure Confirmation Data Integration & Structure Confirmation Detailed Spectroscopic Analysis->Data Integration & Structure Confirmation Spectroscopic Data NMR NMR Detailed Spectroscopic Analysis->NMR MS MS Detailed Spectroscopic Analysis->MS IR IR Detailed Spectroscopic Analysis->IR

Caption: A workflow diagram illustrating the key stages in the structure elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[6][7][8] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different regions of the molecule.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-8~3.0-3.2Triplet2H
H-5~2.8-3.0Triplet2H
H-6, H-7~1.8-2.0Multiplet4H
NH (if present)Broad singlet1H
  • Causality of Chemical Shifts: The protons on the saturated piperidine ring (positions 5, 6, 7, and 8) will resonate in the upfield region of the spectrum. The protons at positions 5 and 8, being adjacent to nitrogen atoms, are expected to be deshielded and thus appear at a lower field compared to the protons at positions 6 and 7.

  • Spin-Spin Coupling: The coupling patterns (multiplicities) provide valuable information about neighboring protons. The triplets observed for the protons at positions 5 and 8 arise from coupling with the adjacent methylene groups. The protons at positions 6 and 7 will likely appear as a more complex multiplet due to coupling with protons on both neighboring carbons.

  • Integration: The integral of each signal is proportional to the number of protons it represents, providing a quantitative measure of the different types of protons in the molecule.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)
C-4~155-160
C-2~150-155
C-8a~145-150
C-4a~115-120
C-8~45-50
C-5~40-45
C-6, C-7~20-25
  • Rationale for Chemical Shifts: The carbon atoms of the pyrimidine ring (C-2, C-4, C-4a, and C-8a) are sp² hybridized and will resonate at a lower field (higher ppm) compared to the sp³ hybridized carbons of the tetrahydropyridine ring. The carbon atom attached to the electronegative chlorine atom (C-4) is expected to be the most deshielded among the pyrimidine carbons. The saturated carbons of the piperidine ring will appear in the upfield region of the spectrum.

2D NMR Techniques: Establishing Connectivity

While 1D NMR spectra provide a wealth of information, 2D NMR experiments are often necessary to unambiguously assign all signals and confirm the molecular structure.[9]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the proton network. For our target molecule, COSY would confirm the coupling between the protons at positions 5, 6, 7, and 8.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity between different fragments of the molecule and for confirming the overall structure. For instance, HMBC correlations from the protons at H-5 and H-8 to the carbons of the pyrimidine ring would definitively confirm the fusion of the two ring systems.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte signals.[10]

  • Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Subsequently, acquire 2D COSY, HSQC, and HMBC spectra.

  • Data Processing and Interpretation: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the structure.

G cluster_0 NMR Data Integration 1H_NMR 1H NMR (Proton Environment) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Correlation) 1H_NMR->HSQC 13C_NMR 13C NMR (Carbon Framework) 13C_NMR->HSQC Structure Confirmed Structure COSY->Structure HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC HMBC->Structure

Caption: The relationship between different NMR experiments in confirming the molecular structure.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its elemental composition through high-resolution mass spectrometry (HRMS).[11]

Expected Mass Spectrometric Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₉ClN₄), which is approximately 196.64 g/mol .

  • Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom should be observed. This will manifest as two peaks, the M⁺ peak and an M+2 peak, with a relative intensity ratio of approximately 3:1.[12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. The calculated exact mass for C₈H₉ClN₄ is 196.0567. An experimentally determined mass that is very close to this value would provide strong evidence for the proposed molecular formula.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. If using HRMS, compare the measured exact mass to the calculated exact mass for the proposed formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[13]

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C-H (sp³ stretching)~2850-3000
C=N (stretching)~1600-1650
C=C (aromatic stretching)~1450-1600
C-Cl (stretching)~600-800
  • Interpretation of the Spectrum: The presence of absorption bands in the specified regions would be consistent with the structure of this compound. The C-H stretching vibrations confirm the presence of the saturated tetrahydropyridine ring. The C=N and C=C stretching vibrations are characteristic of the pyrimidine ring. The C-Cl stretching vibration provides evidence for the presence of the chlorine substituent.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

X-ray Crystallography: The Gold Standard (When Applicable)

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence.[14][15] This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. While not always feasible if the compound does not form suitable crystals, it remains the gold standard for structural elucidation.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[14]

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure using specialized software to obtain the final atomic coordinates and molecular structure.[15]

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a critical step in its application as a synthetic intermediate. By employing a multi-technique approach that combines the strengths of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can achieve an unambiguous and trustworthy characterization of this important molecule. The integration of data from these orthogonal techniques creates a self-validating system, where the findings from one method corroborate the others. This rigorous approach to structure elucidation is fundamental to ensuring the integrity and reproducibility of scientific research in the field of drug discovery and development.

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The Tetrahydropyridopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Powerhouse

The tetrahydropyridopyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have allowed for the development of a diverse array of derivatives with significant biological activities. This guide provides a comprehensive overview of the pharmacological landscape of the tetrahydropyridopyrimidine core, focusing on its applications in oncology, virology, and neuroscience. We will delve into the key mechanisms of action, showcase representative compounds, and provide actionable experimental protocols for researchers in the field. The inherent structural features of this scaffold allow it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3]

Part 1: Anticancer Activity - Targeting the Drivers of Malignancy

The tetrahydropyridopyrimidine scaffold has demonstrated remarkable potential in the development of anticancer agents, primarily through the inhibition of key oncogenic drivers and the induction of cancer cell death.

Covalent Inhibition of KRAS-G12C: A New Frontier in Oncology

One of the most significant breakthroughs in oncology has been the successful targeting of the KRAS-G12C mutation, a prevalent driver in various deadly cancers like pancreatic, colorectal, and lung cancer.[4][5] Tetrahydropyridopyrimidine derivatives have been at the forefront of this discovery, acting as irreversible covalent inhibitors.

Mechanism of Action: These compounds bind to the switch-II pocket of the inactive, GDP-bound state of the KRAS-G12C protein.[6][7] An electrophilic "warhead" on the tetrahydropyridopyrimidine derivative then forms a covalent bond with the mutant cysteine-12 residue, locking the protein in its inactive conformation.[5][6] This prevents downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cancer cell growth and survival.[4][5] The suppression of ERK phosphorylation is a key hallmark of this pathway's inhibition.[4][5]

Key Compound Example: MRTX849 (Adagrasib)

MRTX849 is a clinical development candidate that emerged from the optimization of a series of tetrahydropyridopyrimidine-based KRAS-G12C inhibitors.[7] Structure-activity relationship (SAR) studies focused on enhancing potency and improving metabolic stability.[7]

CompoundTargetIC50 (Cell-based assay)Key FeaturesReference
Compound 13 KRAS-G12C70 nMPrecursor to MRTX849, showed tumor regression in vivo.[4][5]
MRTX849 KRAS-G12CPotent, sub-micromolarClinical development candidate with improved pharmacokinetic properties.[7]

Signaling Pathway: KRAS-G12C Inhibition

KRAS_Inhibition KRAS-G12C Inhibition by Tetrahydropyridopyrimidines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KRAS_G12C_GDP KRAS-G12C (Inactive GDP-bound) RAF RAF KRAS_G12C_GDP->RAF Activation Blocked MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Growth & Survival ERK->Proliferation THPP Tetrahydropyridopyrimidine Inhibitor (e.g., MRTX849) THPP->KRAS_G12C_GDP Covalent Binding to Cys12

Caption: Covalent inhibition of KRAS-G12C by tetrahydropyridopyrimidines.

Targeting Receptor Tyrosine Kinases: EGFR and HER2

Derivatives of 4-anilinotetrahydropyrido[4,3-d]pyrimidine have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] Some of these compounds also exhibit inhibitory activity against HER2, making them potential EGFR/HER2 dual kinase inhibitors.[8] This dual activity is particularly relevant in cancers where both receptors are overexpressed.

Induction of Apoptosis via TRAIL Upregulation

A series of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones, developed as analogs of the clinical lead ONC201, have demonstrated potent anticancer activity by upregulating the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[9] TRAIL is a tumor suppressor that induces apoptosis in a wide range of cancer cells.[9] These compounds were found to be significantly more potent than ONC201 in inhibiting the growth of various human cancer cell lines.[9][10]

Part 2: Antiviral Activity - A Broad-Spectrum Approach

The tetrahydropyridopyrimidine scaffold is not limited to oncology; it has also shown significant promise as a source of antiviral agents with diverse mechanisms of action.

HIV-1 Entry Inhibition

Certain 1,2,3,4-tetrahydropyrimidine derivatives have been designed as novel HIV-1 entry inhibitors.

Mechanism of Action: These compounds target the viral glycoprotein gp120 and interfere with its interaction with the cellular receptor CD4. Specifically, they are designed to target the "Phe43 cavity" on gp120, a critical hotspot for the gp120-CD4 binding. By blocking this initial step of viral entry, these compounds can effectively neutralize the virus.

Broad-Spectrum Antiviral Activity via Pyrimidine Biosynthesis Inhibition

A key strategy for developing broad-spectrum antiviral agents is to target host cellular pathways that are essential for viral replication. Some antiviral compounds containing a pyrimidine core inhibit the de novo pyrimidine biosynthesis pathway.[11][12]

Mechanism of Action: These compounds target the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the synthesis of pyrimidines.[12] By inhibiting DHODH, the cellular pools of pyrimidines are depleted, which are essential building blocks for the synthesis of viral RNA and DNA.[12] This mechanism of action is effective against a wide range of RNA and DNA viruses.[12]

Part 3: Central Nervous System (CNS) Applications

The pyrimidine scaffold is a well-established pharmacophore for CNS-active agents.[13][14][15] While research on tetrahydropyridopyrimidine derivatives specifically for CNS disorders is an emerging field, the broader pyrimidine class has shown activity at various CNS targets.

Potential CNS Targets for Tetrahydropyridopyrimidine Derivatives:

  • Serotonin and Adenosine Receptors: Agonists and antagonists for these receptors are crucial for treating mood disorders and sleep disturbances.[13][15]

  • Cannabinoid Receptors: Modulators of the endocannabinoid system have therapeutic potential in pain management and appetite stimulation.[13]

  • Acetylcholine Receptors: Both nicotinic and muscarinic receptor agonists are being investigated for the treatment of cognitive disorders like Alzheimer's disease.[13][16][17]

  • Ion Channels: Modulation of ion channels is a key mechanism for anticonvulsant drugs.[14]

Recent studies have explored substituted pyrimidine derivatives as potential anti-Alzheimer's agents, showing promising results in preclinical models.[16]

Part 4: Experimental Protocols and Methodologies

To facilitate further research on the tetrahydropyridopyrimidine core, this section provides standardized, step-by-step methodologies for key biological assays.

General Workflow for Biological Activity Screening

Screening_Workflow General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & Mechanism of Action cluster_invivo In Vivo Evaluation Synthesis Synthesis of Tetrahydropyridopyrimidine Derivative Library Primary_Screen High-Throughput Screening (e.g., Cell Viability Assay) Synthesis->Primary_Screen IC50 IC50 Determination Primary_Screen->IC50 Active Hits Target_Engagement Target Engagement Assay (e.g., Western Blot, Mass Spec) IC50->Target_Engagement Pathway_Analysis Signaling Pathway Analysis (e.g., ERK Phosphorylation) Target_Engagement->Pathway_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Pathway_Analysis->PK_PD Validated Hits Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy

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The Strategic Core: A Technical Guide to 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine Derivatives in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its inherent structural features, combining a hydrogenated pyridine ring with a pyrimidine core, offer a unique three-dimensional geometry that can be exploited for potent and selective targeting of various protein kinases implicated in oncology and other disease areas. The chlorine atom at the C4 position serves as a crucial synthetic handle, enabling diverse functionalization and rapid exploration of the chemical space to optimize biological activity. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this important class of compounds. We delve into the causality behind synthetic strategies and experimental designs, offering field-proven insights to empower researchers in their drug discovery endeavors.

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Kinase Inhibitor Template

The pyrido[2,3-d]pyrimidine ring system is a bioisostere of purine, a fundamental component of nucleic acids and a key recognition element for many enzymes, including protein kinases. This inherent similarity allows pyrido[2,3-d]pyrimidine derivatives to effectively compete with adenosine triphosphate (ATP) for binding to the kinase active site. The saturation of the pyridine ring in the 5,6,7,8-tetrahydro derivatives introduces a non-planar, more flexible conformation compared to its aromatic counterpart. This added dimensionality can be advantageous for achieving selectivity and potency against specific kinase targets by allowing for more optimal interactions with the enzyme's binding pocket.

The 4-chloro substituent is a key feature of this scaffold, acting as a versatile electrophilic center for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of substituents at this position, which is often crucial for modulating kinase inhibitory activity and tuning physicochemical properties.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of the this compound core and its subsequent derivatization is a critical aspect of harnessing its therapeutic potential. The following section outlines a robust and adaptable synthetic approach, emphasizing the rationale behind key steps.

Synthesis of the Core Scaffold: this compound

A common and efficient route to the core scaffold involves a multi-step sequence starting from readily available precursors. While a direct, one-pot synthesis is not commonly reported, a convergent strategy is often employed.

Conceptual Synthetic Workflow:

G A 2-Aminopyridine-3-carbonitrile C 2-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4(3H)-one A->C Gewald Reaction B Cyclohexanone B->C D This compound C->D Chlorination (e.g., POCl3)

Caption: Conceptual workflow for the synthesis of the core scaffold.

Detailed Protocol:

Step 1: Synthesis of 2-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4(3H)-one

  • To a solution of 2-aminopyridine-3-carbonitrile (1.0 eq) and cyclohexanone (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or morpholine.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the tricyclic intermediate.

Causality: This step utilizes the Gewald reaction, a multicomponent reaction that efficiently constructs the tetrahydropyridine ring fused to the pyrimidine precursor. The base catalyzes the initial condensation between the ketone and the activated nitrile.

Step 2: Chlorination to Yield this compound

  • Suspend the 2-amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3) (5-10 eq).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

  • Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.

  • After cooling to room temperature, carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the pyrimidone tautomer into a chlorine atom. The tertiary amine acts as a catalyst by forming a more reactive Vilsmeier-Haack-type intermediate.

Derivatization at the C4-Position via SNAr

The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution, providing a straightforward method for introducing a wide range of functional groups.

General Protocol for SNAr:

  • Dissolve the this compound (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane.

  • Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) (2-3 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Causality: The electron-withdrawing pyrimidine ring system facilitates the addition-elimination mechanism of SNAr. The base is required to deprotonate the incoming nucleophile, increasing its nucleophilicity.

Key Derivatives and Structure-Activity Relationships (SAR)

The versatility of the this compound scaffold has led to the development of numerous derivatives with potent inhibitory activity against various kinases. The SAR is highly dependent on the nature of the substituent at the C4 position and any modifications to the tetrahydropyridine ring.

Derivative ClassC4-SubstituentKey SAR InsightsTarget Kinase Examples
Anilino Derivatives Substituted anilinesThe nature and position of substituents on the aniline ring are critical for potency and selectivity. Electron-donating or -withdrawing groups can modulate interactions with the kinase hinge region.EGFR, VEGFR, PDGFR[1][2]
Aminoalkylamino Derivatives Amines with alkyl chainsThe length and branching of the alkyl chain, as well as the nature of the terminal amine, influence solubility and cell permeability.Src family kinases, Abl
Heterocyclic Derivatives Piperazines, morpholines, etc.The introduction of heterocyclic moieties can improve pharmacokinetic properties and provide additional hydrogen bonding interactions.PI3K, mTOR, PIM-1
Urea and Amide Derivatives Ureas and amidesThese groups can form crucial hydrogen bonds with the kinase backbone, significantly enhancing binding affinity.DYRK1A, DYRK1B[3]

Quantitative SAR Data of Representative Derivatives:

Compound IDC4-SubstituentTarget KinaseIC50 (nM)Reference
B1 N,N,N-trimethylethylenediamineEGFRL858R/T790M13[4]
B7 N-methylpiperazineEGFRL858R/T790M23 (in H1975 cells)[4]
4 2,4-dichlorophenylPIM-111.4[5]
10 (structure not specified)PIM-117.2[5]
V4 (structure not specified)p97300 (in RPMI-8226 cells)[6]
V12 (structure not specified)p97500 (in RPMI-8226 cells)[6]
7b (structure not specified)Topoisomerase I & II8800 (in MCF-7 cells)[7]
7t (structure not specified)Topoisomerase I & II7450 (in MCF-7 cells)[7]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in oncology by targeting key kinases involved in cell signaling pathways that drive cancer cell proliferation, survival, and migration.

Inhibition of Tyrosine Kinases

Many derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR, as well as non-receptor tyrosine kinases like Src and Abl.[1][2] By blocking the activity of these kinases, these compounds can inhibit downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are frequently hyperactivated in cancer.

Receptor Tyrosine Kinase (RTK) Signaling Pathway:

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 P RTK->P1 P2 P RTK->P2 Grb2_SOS Grb2/SOS P1->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of RTK signaling by pyrido[2,3-d]pyrimidine derivatives.

Inhibition of PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, metabolism, and survival, and its dysregulation is a common feature of many cancers. Several pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.

PI3K/mTOR Signaling Pathway:

G RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis eIF4E->Protein_Synthesis Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Dual inhibition of PI3K and mTOR by pyrido[2,3-d]pyrimidine derivatives.

Inhibition of PIM Kinases

PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Overexpression of PIM kinases is associated with various hematological and solid tumors. Certain pyrido[2,3-d]pyrimidine derivatives have shown potent and selective inhibition of PIM-1 kinase.[5]

Experimental Protocols: A Framework for Evaluation

The successful development of this compound derivatives as therapeutic agents relies on a robust and logical experimental workflow. This section provides a template for the preclinical evaluation of these compounds.

Experimental Workflow for Preclinical Evaluation:

G A Compound Synthesis and Characterization B Primary Screening: In Vitro Kinase Assays A->B C Secondary Screening: Cell-Based Assays B->C D Cell Viability/Cytotoxicity (e.g., MTT Assay) C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) C->E F Mechanism of Action Studies D->F E->F G Western Blotting (Target Phosphorylation) F->G H In Vivo Efficacy Studies (Xenograft Models) F->H

Caption: A typical preclinical screening workflow for kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)

This protocol describes a typical in vitro assay to determine the IC50 of a compound against a specific kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Peptide substrate (e.g., a fluorescently labeled peptide)

  • Test compound (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase buffer, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of recombinant PIM-1 kinase and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the fluorescence signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation: Include positive (known inhibitor) and negative (DMSO vehicle) controls to ensure the assay is performing correctly.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Self-Validation: Include untreated and vehicle-treated controls. Ensure a linear relationship between cell number and absorbance in the assay's dynamic range.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Self-Validation: Include unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls to set up the flow cytometer and define the quadrants correctly.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. The synthetic accessibility of the core and the ease of derivatization at the C4 position allow for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The insights into SAR and the provided experimental framework in this guide are intended to empower researchers to rationally design and evaluate new derivatives with enhanced therapeutic potential.

Future efforts in this area will likely focus on:

  • Improving Kinase Selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target effects.

  • Overcoming Drug Resistance: Developing compounds that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring New Therapeutic Areas: Investigating the potential of these derivatives in non-oncology indications where kinase dysregulation is implicated, such as inflammatory and neurodegenerative diseases.

By leveraging the principles and methodologies outlined in this technical guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives and their analogs.

References

  • Hamby, J. M., et al. (1997). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

  • Roy, K., & De, A. U. (2002). QSAR of aminopyrido[2,3-d]pyrimidin-7-yl derivatives: Anticancer drug design by computed descriptors. QSAR & Combinatorial Science, 21(10), 983-991. [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Archiv der Pharmazie, 356(6), e2200635. [Link]

  • Singh, S., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 148, 108043. [Link]

  • El-Nassan, H. B. (2022). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 27(19), 6542. [Link]

  • Wang, Y., et al. (2023). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 17, 1927-1944. [Link]

  • Rewcastle, G. W., et al. (2014). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5034-5038. [Link]

Sources

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Framework for Targeting Key Pathologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrido[2,3-d]pyrimidine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to effectively mimic the adenine base of ATP, making it a highly versatile framework for designing inhibitors that target the ATP-binding sites of various enzymes. This guide provides a comprehensive overview of the key therapeutic targets of pyrido[2,3-d]pyrimidine derivatives, delving into their mechanism of action, structure-activity relationships (SAR), and the experimental workflows used to validate their therapeutic potential.

Part 1: The Therapeutic Landscape of Pyrido[2,3-d]pyrimidines

The therapeutic utility of the pyrido[2,3-d]pyrimidine scaffold is broad, with significant research focusing on its application in oncology, infectious diseases, and inflammatory conditions.[1][2][3][4] This guide will focus on two major classes of targets where this scaffold has demonstrated profound and clinically relevant activity: Protein Kinases and Dihydrofolate Reductase.

Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5][6] The pyrido[2,3-d]pyrimidine scaffold has been extensively explored for its ability to inhibit a variety of protein kinases.[5]

Tyrosine kinases (TKs) are pivotal in regulating cell growth, differentiation, and survival.[7] Their aberrant activation is a common driver of tumorigenesis.

Epidermal Growth Factor Receptor (EGFR): EGFR is a member of the ErbB family of receptor tyrosine kinases that, upon activation by its ligands, triggers downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.[7] Mutations in the EGFR gene can lead to its constitutive activation, a key factor in the development of non-small cell lung cancer (NSCLC).[8][9]

Pyrido[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors.[10] Notably, oxopyrido[2,3-d]pyrimidines have been developed as covalent irreversible inhibitors that target the gefitinib-resistant EGFRL858R,T790M mutant, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[8][11] These compounds typically feature a reactive group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[10]

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of its downstream targets. The introduction of a reactive moiety, such as an acrylamide group, allows for the formation of a covalent bond with Cys797, leading to irreversible inhibition.[10]

  • Structure-Activity Relationship (SAR):

    • The pyrido[2,3-d]pyrimidin-7-one core is a key structural feature for potent EGFR inhibition.[12]

    • Substitutions at the C-5 position of the pyridopyrimidine ring can confer selectivity for mutant EGFR over wild-type (WT) EGFR.[12]

    • The presence of an aniline or related aromatic group at the 2-position is crucial for activity.[13]

    • The nature and position of substituents on the 6-phenyl ring influence potency and selectivity. For instance, a 2,6-dichlorophenyl group has been shown to be favorable.[14]

Signaling Pathway of EGFR and its Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK46_Pathway cluster_G1 G1 Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb_E2F Rb-E2F Complex CDK46->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Promotes Rb_E2F->Rb Releases Rb_E2F->E2F Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor (e.g., Palbociclib) Inhibitor->CDK46 Inhibits (ATP-competitive)

Caption: CDK4/6-Rb pathway and its inhibition by pyrido[2,3-d]pyrimidines.

PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is involved in cell survival and proliferation. It is overexpressed in several types of cancer and is considered a promising therapeutic target. Recently, novel pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. [15][16]

Dihydrofolate Reductase (DHFR) Inhibition: A Classic Anticancer and Antimicrobial Strategy

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. [17]Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids, all of which are required for DNA synthesis and cell division. [17]Inhibition of DHFR disrupts these processes, leading to cell death. This makes DHFR a well-established target for both anticancer and antimicrobial drugs. [2][18] Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as DHFR inhibitors. [2][17][18][19][20]These compounds are often referred to as "antifolates" because they compete with the natural substrate, dihydrofolate.

  • Mechanism of Action: Pyrido[2,3-d]pyrimidine-based DHFR inhibitors are competitive inhibitors that bind to the active site of DHFR, preventing the binding of dihydrofolate and thereby blocking the production of tetrahydrofolate.

  • Structure-Activity Relationship (SAR):

    • The 2,4-diamino substitution pattern on the pyrido[2,3-d]pyrimidine ring is a common feature of potent DHFR inhibitors. [17][19] * The nature of the substituent at the 6-position is critical for potency and selectivity. For example, substituted anilines directly attached to the 6-position have been shown to be potent and selective inhibitors of DHFR from pathogenic sources like Pneumocystis jirovecii. [18] * Substitution at the N9 position can also influence activity and selectivity. [18]

      Compound Target IC50 (µM) Reference
      PD-089828 (4b) PDGFr 1.11 [14]
      FGFr 0.13 [14]
      EGFr 0.45 [14]
      c-src 0.22 [14]
      Compound 4e FGFr 0.060 [14]
      Palbociclib CDK4/Cyclin D1 0.011 [21]
      CDK6/Cyclin D3 0.043 [21]
      Compound 11 DHFR 6.5 [20]
      Compound 4 PIM-1 0.0114 [15][16]

      | Compound B1 | EGFRL858R/T790M | 0.013 | [9]|

Part 2: Experimental Validation of Pyrido[2,3-d]pyrimidine Derivatives

The development of potent and selective therapeutic agents requires a robust and systematic experimental workflow. This section outlines the key methodologies employed in the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives.

Typical Experimental Workflow for the Evaluation of Pyrido[2,3-d]pyrimidine Derivatives

Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Synthesis Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Enzyme_Assay Enzymatic Assay (e.g., Kinase Inhibition Assay) Characterization->Enzyme_Assay Cell_Proliferation Cell Proliferation/Cytotoxicity Assay (e.g., MTT, SRB) Enzyme_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Cell_Proliferation->Apoptosis Western_Blot Western Blot Analysis (Target Phosphorylation) Cell_Proliferation->Western_Blot Xenograft Xenograft Tumor Models in Mice Western_Blot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A generalized workflow for the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives.

Synthesis of the Pyrido[2,3-d]pyrimidine Scaffold

A common and efficient method for the synthesis of the pyrido[2,3-d]pyrimidine core involves the cyclocondensation of 2-aminonicotinonitrile derivatives with various reagents.

General Procedure for the Synthesis of N-Substituted Pyrido[2,3-d]pyrimidines: [1]

  • Starting Material: A suitably substituted 2-amino-3-cyanopyridine derivative.

  • Cyclization: The 2-amino-3-cyanopyridine is reacted with a reagent such as formic acid, formamide, or an appropriate orthoester to form the pyrimidine ring.

  • Functionalization: The resulting pyrido[2,3-d]pyrimidin-4-one or 4-chloropyrido[2,3-d]pyrimidine can be further functionalized. For example, the 4-chloro derivative can undergo nucleophilic substitution with various amines to introduce diversity at this position.

  • Purification: The final products are typically purified by recrystallization or column chromatography.

  • Characterization: The structures of the synthesized compounds are confirmed by spectroscopic techniques such as NMR (1H and 13C), mass spectrometry (MS), and infrared spectroscopy (IR). [1]

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of a compound against its target kinase.

Protocol for a Typical Kinase Inhibition Assay (e.g., for EGFR):

  • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (pyrido[2,3-d]pyrimidine derivative).

  • Assay Buffer: A buffer containing MgCl2, MnCl2, DTT, and other components to ensure optimal kinase activity.

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and test compound are pre-incubated in the assay buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C). e. The reaction is stopped by the addition of a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of 32P into the substrate.

    • ELISA-based assay: Using a specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assay: Using a system where the amount of ATP consumed is correlated with light output.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation/Cytotoxicity Assay

This assay assesses the effect of the compound on the growth and viability of cancer cells.

Protocol for the MTT Assay:

  • Cell Culture: Cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the pyrido[2,3-d]pyrimidine derivative for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Cell Cycle Analysis

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Protocol for Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., the IC50 value) for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.

Apoptosis Assay

This assay is used to determine if the compound induces programmed cell death (apoptosis).

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Staining: The cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

    • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

    • PI: A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results allow for the differentiation of:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a remarkably versatile and privileged structure in drug discovery, with a proven track record of yielding potent and selective inhibitors against a range of clinically important targets. Its ability to effectively target the ATP-binding site of kinases, as well as the active site of DHFR, has led to the development of successful anticancer and antimicrobial agents. The continued exploration of this scaffold, guided by a deep understanding of its structure-activity relationships and validated by a robust suite of experimental methodologies, holds immense promise for the discovery of novel and effective therapies for a multitude of diseases.

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A Senior Application Scientist's Guide to the Chemical Reactivity of the Chloropyrimidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chloropyrimidine Core - A Privileged Scaffold with a Reactive Handle

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of countless therapeutic agents and biologically active molecules.[1] Its prevalence stems from its ability to engage in hydrogen bonding and other non-covalent interactions, mimicking the structure of nucleobases in DNA and RNA. However, the true synthetic power of this heterocycle is unlocked when it is functionalized with a "handle" for chemical modification. The chloro-substituent serves as an exceptionally versatile and reactive handle, transforming the stable pyrimidine core into a dynamic platform for molecular diversification.

This guide provides an in-depth exploration of the chemical reactivity of the chloropyrimidine moiety. We will move beyond simple reaction schemes to dissect the underlying electronic principles that govern its behavior. As senior application scientists, our goal is not just to present protocols but to explain the causality behind experimental choices—why a particular catalyst is chosen, how regioselectivity is controlled, and how reaction mechanisms dictate the optimal conditions. We will focus on the two primary pillars of chloropyrimidine reactivity: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing both mechanistic insights and field-proven experimental workflows.

The Electronic Landscape: Why Chloropyrimidines are Primed for Reaction

The reactivity of a chloropyrimidine is fundamentally dictated by the electronic nature of the pyrimidine ring itself. As a diazine, it contains two nitrogen atoms at the 1 and 3 positions. These nitrogen atoms are more electronegative than carbon and exert a powerful electron-withdrawing effect through both induction and the mesomeric effect.[2] This creates a π-deficient (electron-poor) aromatic system, which has two critical consequences:

  • Activation of the C-Cl Bond: The carbons attached to the chlorine atoms (typically at the 2, 4, or 6 positions) become highly electrophilic and susceptible to attack by nucleophiles.

  • Stabilization of Intermediates: The ring nitrogens are perfectly positioned to stabilize the negative charge that develops during a nucleophilic attack, significantly lowering the activation energy for substitution reactions.[3]

The positions of the chlorine atoms are not equal in reactivity. The 2-, 4-, and 6-positions are activated by the adjacent or opposing nitrogen atoms. In contrast, a chlorine at the 5-position is significantly less reactive towards nucleophilic substitution due to the lack of direct resonance stabilization from the ring nitrogens. This inherent electronic bias is the key to understanding and predicting the regioselectivity of many reactions.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - The Classic Pathway

The most fundamental reaction of chloropyrimidines is the Nucleophilic Aromatic Substitution (SNAr). This pathway does not typically require a metal catalyst and proceeds via a two-step addition-elimination mechanism.[4]

The SNAr Mechanism: A Stepwise Approach

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon bearing the chlorine atom. This is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[5] The genius of the pyrimidine ring is its ability to delocalize this negative charge onto the electronegative nitrogen atoms, providing substantial stabilization. In the second, faster step, the leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored.[4]

Caption: The SNAr mechanism on a chloropyrimidine proceeds via a stabilized Meisenheimer intermediate.

Causality in Action: Factors Governing SNAr Reactivity
  • Regioselectivity: In polychlorinated pyrimidines, the most electron-deficient position reacts first. For 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference can be exploited for sequential, regioselective substitutions.[6]

  • Nucleophile Strength: Stronger nucleophiles react faster. Common nucleophiles include amines (primary and secondary), alkoxides, and thiolates.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it more "naked" and nucleophilic.

  • Leaving Group: While chlorine is the most common, fluorine is an even better leaving group for SNAr reactions. This is counterintuitive from the perspective of C-X bond strength but is explained by the fact that the highly electronegative fluorine atom makes the attached carbon more electrophilic, accelerating the initial (rate-determining) nucleophilic attack.[5]

Field-Proven Protocol: Microwave-Assisted Amination of 2-Amino-4-chloropyrimidine

This protocol demonstrates a modern, efficient method for the SNAr reaction, leveraging microwave heating to accelerate the substitution.[7]

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous propanol (to dissolve/suspend the starting material).

  • Nucleophile Addition: Add the desired substituted amine (1.0 eq) to the vial while stirring at room temperature.[7]

  • Base Addition: Introduce triethylamine (TEA) (1.5 eq) to the reaction mixture. The base is crucial as it neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes.[7] Progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate. The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.[7]

Pillar 2: Palladium-Catalyzed Cross-Coupling - Forging Carbon-Carbon and Carbon-Nitrogen Bonds

While SNAr is powerful, it is largely limited to the formation of C-O, C-N, and C-S bonds. To create C-C bonds, the gold standard is palladium-catalyzed cross-coupling.[8][9] These reactions have revolutionized drug discovery and materials science, and chloropyrimidines are excellent substrates.

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds, coupling the chloropyrimidine with an organoboron reagent (boronic acid or ester).[10][11]

Mechanism and the Rationale for Reagent Choice:

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine. This step is often rate-limiting for aryl chlorides, and its efficiency is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) are required to promote this otherwise difficult step.[12][13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This requires activation of the boron species with a base (e.g., KF, K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex.[11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar¹-Pd(II)(Ar²)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar¹-Ar² tm_complex->product ar1cl Ar¹-Cl (Chloropyrimidine) ar1cl->oa_complex ar2b Ar²-B(OH)₂ + Base ar2b->tm_complex Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(Cl)L pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR₂')L oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂' amido_complex->product arcl Ar-Cl (Chloropyrimidine) arcl->oa_complex amine HNR₂' + Base amine->amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for installing an alkyne group onto the pyrimidine ring, forming a C(sp²)–C(sp) bond. [14]This reaction is invaluable for creating rigid linkers in molecules or for providing a reactive handle for further chemistry, such as click reactions. It typically uses a dual-catalyst system of palladium and copper(I). [14][15][16] Mechanism and Key Components: The palladium cycle is similar to that of Suzuki and Buchwald-Hartwig. The unique feature is the copper cycle, where copper(I) reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Cl complex, transferring the alkyne group to the palladium center for the final reductive elimination step. [15]

Field-Proven Protocol: Suzuki Coupling on a Solid-Supported Chloropyrimidine

This protocol illustrates the power of cross-coupling in the context of library synthesis for drug discovery, where one component is attached to a solid support. [12][13] Step-by-Step Methodology:

  • Reactor Setup: To a reaction vessel containing resin-supported chloropyrimidine (1.0 eq), add the arylboronic acid (3.0 eq).

  • Catalyst and Base Preparation: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 0.1 eq) and the phosphine ligand (e.g., P(t-Bu)₃, 0.4 eq) in anhydrous THF. Add this catalyst solution to the reaction vessel.

  • Base Addition: Add spray-dried potassium fluoride (KF) (4.0 eq) as the base. [12][13]Using a solid, anhydrous base is critical to prevent hydrolysis of the boronic acid and deactivation of the catalyst.

  • Reaction Conditions: Seal the vessel, purge with an inert atmosphere (e.g., argon or nitrogen), and heat to 50 °C overnight with agitation. [12][13]5. Washing: After cooling, wash the resin extensively with solvents such as THF, methanol, and dichloromethane to remove excess reagents and soluble byproducts.

  • Cleavage: Cleave the final product from the resin using an appropriate acid (e.g., trifluoroacetic acid in dichloromethane) to yield the desired 4-(substituted amino)-6-arylpyrimidine. [12]

Integrated Synthetic Workflow: Sequential SNAr and Suzuki Coupling

The distinct reactivity patterns of chloropyrimidines allow for powerful, sequential functionalization strategies. A common and highly effective workflow involves an initial SNAr reaction followed by a Suzuki cross-coupling on a dichloropyrimidine substrate.

Workflow start 2,4-Dichloropyrimidine snar Step 1: SₙAr Reaction - Nucleophile (R¹-NH₂) - Base (e.g., DIPEA) - Solvent (e.g., NMP) start->snar intermediate 4-Amino-2-chloropyrimidine Intermediate snar->intermediate suzuki Step 2: Suzuki Coupling - Boronic Acid (R²-B(OH)₂) - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) intermediate->suzuki final_product Final Product: 4-Amino-2-aryl-pyrimidine suzuki->final_product

Caption: Experimental workflow for sequential functionalization of 2,4-dichloropyrimidine.

This strategy leverages the higher reactivity of the C4 position towards SNAr. An amine is first installed selectively at C4 under thermal or microwave conditions. The resulting 4-amino-2-chloropyrimidine is electronically modified; the remaining C2-Cl bond is now deactivated for further SNAr but is still an excellent substrate for palladium-catalyzed cross-coupling, allowing for the clean introduction of an aryl or other group at the C2 position.

Conclusion

The chloropyrimidine moiety is far more than a simple halogenated heterocycle; it is a master key for unlocking vast areas of chemical space. Its reactivity is governed by a predictable and exploitable set of electronic principles. By understanding the π-deficient nature of the pyrimidine ring, chemists can expertly wield the two primary reaction pathways: nucleophilic aromatic substitution for the efficient installation of heteroatom nucleophiles, and palladium-catalyzed cross-coupling for the robust formation of carbon-carbon and carbon-nitrogen bonds. The ability to perform these transformations sequentially and with high regioselectivity makes the chloropyrimidine a truly privileged and indispensable tool for scientists in drug discovery and materials science.

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  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available from: [Link]

  • Chhetri, A. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLOS ONE. Available from: [Link]

  • PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Available from: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • ACS Publications. (n.d.). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Available from: [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Available from: [Link]

  • Thieme. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidinediamines. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • MDPI. (n.d.). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]

  • NIH. (n.d.). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • PubMed. (n.d.). Chloropyrimidines as a new class of antimicrobial agents. Available from: [Link]

  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

  • ResearchGate. (n.d.). Steric and electronic effects in SN2 reactions. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Available from: [Link]

  • MDPI. (2024). The Impact of Chemical Modifications on the Interferon-Inducing and Antiproliferative Activity of Short Double-Stranded Immunostimulating RNA. Available from: [Link]

  • PubMed. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Available from: [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • RSC Publishing. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Available from: [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • MDPI. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying chemical rationale to ensure reproducibility and scalability.

Introduction: Significance of this compound

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] These molecules have garnered significant attention for their diverse therapeutic applications, including their roles as kinase inhibitors in oncology.[1][2] The title compound, this compound, serves as a crucial building block for the synthesis of these complex pharmaceutical agents. Its reactive chloro group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functionalities to modulate biological activity.

This application note details a robust two-step synthetic sequence for the preparation of this compound. The synthesis commences with the construction of the core heterocyclic system to form the precursor, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one, followed by a chlorination step to yield the final product.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. This approach ensures the efficient construction of the target molecule from readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination Start Starting Materials: Ethyl 2-oxopiperidine-3-carboxylate Formamide Step1 Cyclocondensation Start->Step1 Reaction Precursor 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Step1->Precursor Formation Chlorination Chlorination with POCl₃ Precursor->Chlorination Intermediate Product 4-Chloro-5,6,7,8-tetrahydropyrido [2,3-d]pyrimidine Chlorination->Product Conversion

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

This step involves the cyclocondensation of ethyl 2-oxopiperidine-3-carboxylate with formamide to construct the pyrimidine ring fused to the piperidine core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Ethyl 2-oxopiperidine-3-carboxylate171.1917.120.1
Formamide45.0445.041.0
Sodium methoxide (30% in methanol)54.021.80.01
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-oxopiperidine-3-carboxylate (17.12 g, 0.1 mol) and formamide (45.04 g, 1.0 mol).

  • Add a catalytic amount of sodium methoxide solution (1.8 g of 30% solution in methanol, 0.01 mol).

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight to yield 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one as a white to off-white solid.

Step 2: Synthesis of this compound

This step involves the chlorination of the pyrimidinone precursor using phosphorus oxychloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one151.1615.120.1
Phosphorus oxychloride (POCl₃)153.3345.990.3
N,N-Dimethylaniline121.181.210.01
Toluene92.14100 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a calcium chloride guard tube, and a dropping funnel, suspend 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (15.12 g, 0.1 mol) in toluene (100 mL).

  • Add a catalytic amount of N,N-dimethylaniline (1.21 g, 0.01 mol).

  • Heat the suspension to 80 °C with stirring.

  • Add phosphorus oxychloride (45.99 g, 0.3 mol) dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC (ethyl acetate:hexane 1:1).

  • Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring in a large beaker. Caution: This quenching process is exothermic and releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

References

  • Wang, X., Long, Z., Wen, T., Miao, H., Ye, X., Lei, M., & Zhu, Y. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, Volume 19, 1-19. [Link]

  • Romanelli, A., et al. (2014). Synthesis of 2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one, Voxtalisib.
  • Falcó, J. L., Matallana, J. L., Barberena, J., Teixidó, J., & Borrell, J. I. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular diversity, 6(1), 3–11. [Link]

  • Soltani, S., et al. (2021). Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1865. [Link]

  • Ahangar, N., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(25), 17163-17169. [Link]

  • Jackson, R. C., et al. (1997). 5,6,7,8-TETRAHYDROPYRIDO[2,3-d]PYRIMIDINES.
  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-131. [Link]

  • Li, G., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(7), 11957-11967. [Link]

  • Varikuppla, P., & Mittapelli, V. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. RASAYAN Journal of Chemistry, 18(4), 1959-1971. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]

  • Victory, P., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Laschat, S., Fröhlich, R., & Wibbeling, B. (1996). Preparation of 2,3,4-Trisubstituted Piperidines by a Formal Hetero-Ene Reaction of Amino Acid Derivatives. The Journal of Organic Chemistry, 61(8), 2829–2838. [Link]

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using 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Utilizing 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Abstract

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of this core, enabling the formation of carbon-carbon bonds to introduce diverse aryl and heteroaryl substituents. This guide provides a detailed examination of the application of this compound as a substrate in Suzuki coupling reactions. We will explore the mechanistic nuances, provide optimized protocols, discuss key reaction parameters, and offer troubleshooting strategies to empower researchers in drug discovery and chemical synthesis to effectively utilize this versatile building block.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The use of a heteroaryl chloride, such as this compound, introduces specific challenges. The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step more difficult.[4][6] Furthermore, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[7] Overcoming these hurdles requires a carefully selected catalytic system.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)Ln OAP Oxidative Addition (Rate-Limiting for Chlorides) Pd0->OAP R¹-Cl PdII_Halide R¹-Pd(II)Ln-Cl OAP->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation R²-B(OR)₂ + Base PdII_Aryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 R¹-R² (Product) Product 4-Aryl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine RE->Product R1Cl This compound (R¹-Cl) R1Cl->OAP R2B Aryl/Heteroaryl Boronic Acid (R²-B(OH)₂) R2B->Transmetalation Base Base (e.g., K₂CO₃, K₃PO₄) Base->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps, highlighting the rate-limiting oxidative addition for aryl chlorides and the roles of the base and boronic acid.

Core Components for a Successful Coupling Reaction

The success of coupling an unreactive heteroaryl chloride hinges on the judicious selection of four key components: the catalyst/ligand system, the boron source, the base, and the solvent.

Palladium Catalyst and Ligand System

For aryl chlorides, the oxidative addition to a Pd(0) species is often the rate-determining step.[6] Standard catalysts like Pd(PPh₃)₄ may be effective, but often require higher temperatures and catalyst loadings.[8] Modern catalytic systems utilize electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the oxidative addition and stabilize the active Pd(0) species.[9][10]

  • Palladium Sources: Common precatalysts include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Critical Ligands for Chloroarenes:

    • Buchwald-type biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are highly effective for coupling challenging substrates due to their steric bulk and electron-donating properties.

    • Alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also powerful ligands for activating C-Cl bonds.[9]

    • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are robust and highly active catalysts for Suzuki couplings of aryl chlorides.[9]

Boronic Acid/Ester Coupling Partner

A wide array of aryl and heteroaryl boronic acids are commercially available or readily synthesized.

  • Reactivity: Electron-rich boronic acids tend to react faster than electron-deficient ones.[11]

  • Stability: Boronic acids can undergo protodeboronation or form inactive trimeric anhydrides (boroxines). For sensitive substrates, using the corresponding pinacol boronate esters (Bpin) can improve stability and reproducibility.

The Role of the Base

A base is essential for the transmetalation step.[12][13] It reacts with the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which then transfers its organic group to the palladium center.[12]

  • Common Bases:

    • Potassium Carbonate (K₂CO₃): A widely used, cost-effective weak base, often sufficient for many couplings.[14]

    • Potassium Phosphate (K₃PO₄): A slightly stronger base that can be effective when carbonates fail.[11]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, often used for difficult couplings.[15]

  • Base Strength: The choice of base can influence selectivity and yield. Weaker bases are generally preferred to minimize side reactions, especially with base-sensitive functional groups.[4]

Solvent Systems

The solvent plays a crucial role in solubilizing reactants and influencing catalyst activity.

  • Aprotic Solvents: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are commonly used.

  • Aqueous Mixtures: Suzuki reactions are frequently performed in a biphasic mixture of an organic solvent and water (e.g., Dioxane/H₂O). The presence of water can be beneficial, increasing the concentration of the hydrophilic boronate species and accelerating the reaction.[8]

Generalized Protocol for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Experimental_Workflow cluster_prep I. Preparation cluster_reaction II. Reaction cluster_workup III. Work-up & Purification A 1. Add this compound, Boronic Acid, and Base to a dry flask. B 2. Add Palladium Precatalyst and Ligand. A->B C 3. Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 min. B->C D 4. Add degassed solvent(s) via syringe. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS (typically 4-24 hours). E->F G 7. Cool the reaction to room temperature. F->G H 8. Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine. G->H I 9. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. H->I J 10. Purify the crude product via flash column chromatography. I->J

Figure 2: General Experimental Workflow. A step-by-step guide from reaction setup to final product purification.

Step-by-Step Methodology:
  • Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the phosphine ligand (e.g., XPhos, 2–10 mol%).[16][17]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M concentration) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Quench and Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient) to afford the pure product.

Example Reaction Conditions & Data

The following table summarizes a typical set of conditions for the Suzuki coupling of a chloropyrimidine derivative, adapted from literature precedents for similar substrates.[8][14][15]

ParameterConditionRationale
Aryl Halide This compoundThe substrate of interest.
Boronic Acid Phenylboronic Acid (1.2 equiv)A standard coupling partner for initial screening.
Pd Precatalyst Pd(OAc)₂ (2 mol%)A common and effective Pd(II) precatalyst.
Ligand XPhos (4 mol%)A bulky, electron-rich ligand proven for C-Cl bond activation.
Base K₃PO₄ (2.5 equiv)An effective base for activating the boronic acid.[11]
Solvent 1,4-Dioxane / H₂O (5:1)A common biphasic system that often promotes the reaction.[8]
Temperature 100 °CElevated temperature is necessary to drive the oxidative addition.
Time 12-18 hoursTypical reaction time; should be monitored for completion.
Expected Yield 70-90%Based on similar couplings of chloropyrimidines.[8][14]

Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents.1. Screen different ligands (e.g., SPhos, RuPhos, P(t-Bu)₃). 2. Increase temperature in 10 °C increments. 3. Use freshly degassed solvents and high-purity reagents.
Protodeboronation of Boronic Acid 1. Reaction too slow. 2. Base is too strong or temperature too high.1. Use a more active catalyst/ligand system. 2. Switch to a milder base (e.g., K₂CO₃). 3. Use the corresponding boronate ester (Bpin).
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Ensure the reaction setup is rigorously purged with inert gas and use properly degassed solvents.
Formation of Byproducts 1. Side reactions due to high temperature. 2. Base-mediated decomposition.1. Attempt the reaction at a lower temperature with a more active catalyst. 2. Screen different bases (K₂CO₃, Cs₂CO₃, etc.).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for generating diverse libraries of substituted pyridopyrimidines for drug discovery and development. While the lower reactivity of the chloride poses a challenge, it can be readily overcome by employing modern catalytic systems featuring bulky, electron-rich phosphine ligands. By carefully selecting the catalyst, base, and solvent, and by following robust experimental protocols, researchers can achieve high yields and access a wide range of novel chemical entities built upon this valuable heterocyclic core.

References

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  • Khan, I., et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." Molecules 2022, 27(19), 6271. [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Accessed January 20, 2026. [Link]

  • ResearchGate. "Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with..." Accessed January 20, 2026. [Link]

  • ResearchGate. "Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine." Accessed January 20, 2026. [Link]

  • Krasňan, V., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules 2020, 25(24), 5873. [Link]

  • Blake, J.F., et al. "Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2." Bioorganic & Medicinal Chemistry Letters 2014, 24(12), 2635-9. [Link]

  • NRO Chemistry. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube, March 29, 2024. [Link]

  • Espinet, P., et al. "The catalytic mechanism of the Suzuki-Miyaura reaction." ChemRxiv, 2018. [Link]

  • Langer, P., et al. "Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine." Advanced Synthesis & Catalysis 2010, 352(9), 1494-1502. [Link]

  • Esteves, M.A., et al. "Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70." Molecules 2021, 26(24), 7629. [Link]

  • Wang, Y., et al. "Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML)." Journal of Medicinal Chemistry 2023, 66(12), 8091-8111. [Link]

  • Scribd. "Tetrahydropyrido (4,3-d) Pyrimidines As A New Active Scaffold." Accessed January 20, 2026. [Link]

  • Engle, K.M., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." Journal of the American Chemical Society 2022, 144(10), 4493-4503. [Link]

  • ResearchGate. "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction." Accessed January 20, 2026. [Link]

  • Inoue, S., et al. "Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors." Bioorganic & Medicinal Chemistry Letters 2021, 48, 128247. [Link]

  • Taha, M.A., et al. "Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents." Molecules 2021, 26(11), 3169. [Link]

  • Magano, J., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development 2022, 26(8), 2292-2319. [Link]

  • Magano, J., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." ACS Publications, 2022. [Link]

  • ResearchGate. "Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions." Accessed January 20, 2026. [Link]

  • ResearchGate. "Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[9][10][11]triazolo[1, 5-a]pyrimidine." Accessed January 20, 2026. [Link]

  • Chemistry LibreTexts. "Pd-Catalyzed Cross Coupling Reactions." Accessed January 20, 2026. [Link]

  • WWJMRD. "Recent Advances in the development of Suzuki Miyaura Coupling Reactions." Accessed January 20, 2026. [Link]

  • ChemBK. "this compound." Accessed January 20, 2026. [Link]

  • Mitchell, D., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." The Journal of Organic Chemistry 2004, 69(8), 2561-2569. [Link]

  • ResearchGate. "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction." Accessed January 20, 2026. [Link]

  • Wang, Y., et al. "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs." Molecules 2023, 28(15), 5821. [Link]

  • ResearchGate. "Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine." Accessed January 20, 2026. [Link]

Sources

Synthesis of Kinase Inhibitors from 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse range of kinase inhibitors, starting from the versatile chemical scaffold, 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine. This privileged structure is a cornerstone in the design of targeted therapeutics, most notably exemplified by its presence in FDA-approved CDK4/6 inhibitors like Palbociclib.[1][2] This document is structured to provide not just the "how" but also the "why," empowering researchers to understand the rationale behind the synthetic strategies and adapt them for the discovery of novel kinase inhibitors.

The Strategic Importance of the Tetrahydropyrido[2,3-d]pyrimidine Scaffold

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine core is a bioisostere of purine and is considered a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituents to interact with the ATP-binding pocket of various kinases.[3] The saturated pyridine ring allows for the introduction of diverse chemical vectors to explore different regions of the kinome and fine-tune properties such as selectivity and pharmacokinetics.

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The pyrido[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors against a range of kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, with inhibitors like Palbociclib (a CDK4/6 inhibitor) revolutionizing the treatment of HR-positive breast cancer.[1][6]

  • Tyrosine Kinases: Including Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Src family kinases, which are implicated in cell growth, proliferation, and angiogenesis.[5][7][8]

  • PIM Kinases: A family of serine/threonine kinases that are key regulators of cell survival and metabolism and are overexpressed in various cancers.[9][10]

The 4-chloro substituent on the pyrimidine ring is a key synthetic handle. It is readily displaced by nucleophiles or engaged in transition metal-catalyzed cross-coupling reactions, providing a convergent and flexible approach to generate large libraries of analogs for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview

The overall strategy for generating a library of kinase inhibitors from this compound is a modular approach. It begins with the synthesis of the core scaffold, followed by diversification at the C4 position using modern cross-coupling methodologies.

Sources

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydropyrido[2,3-d]pyrimidine Scaffold

The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[1][3][4] Derivatives of this scaffold have demonstrated significant potential as inhibitors of critical cellular targets, including various kinases and other enzymes implicated in oncology, inflammation, and neurodegenerative diseases.[3][5][6][7]

Functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. The chlorine atom at the C4-position of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine is a key synthetic handle, primed for cross-coupling reactions. Among these, the N-arylation to form 4-anilino derivatives is a particularly powerful strategy for generating molecular diversity and tuning the properties of drug candidates.[8] The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for forging this critical C-N bond, offering broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution (SNAr) may fall short.[9][10][11][12]

This document provides a comprehensive guide to the experimental procedure for the N-arylation of this compound, detailing the underlying principles, a robust protocol, and troubleshooting insights for researchers in drug discovery and chemical development.

Core Principles: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[10][13] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, mediated by a palladium catalyst. The efficacy of the transformation hinges on the interplay between the palladium source, a sterically demanding and electron-rich phosphine ligand, and a suitable base.

The generally accepted catalytic cycle proceeds through three key stages[10][14]:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (Ar-Cl), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, leading to hydrodehalogenation of the starting material.[10] The choice of a ligand with bulky substituents is crucial to promote the desired reductive elimination pathway.

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L n ox_add Oxidative Addition (Ar-Cl) pd_complex L nPd(II)(Ar)(Cl) pd0->pd_complex pd0->pd_complex Ar-Cl pd_complex->pd0 Ar-NR₂ amine_coord + R₂NH - L pd_amine_complex L n-1Pd(II)(Ar)(Cl)(R₂NH) pd_complex->pd_amine_complex pd_complex->pd_amine_complex + R₂NH deprotonation + Base - [Base-H]Cl pd_amide L n-1Pd(II)(Ar)(NR₂) pd_amine_complex->pd_amide pd_amine_complex->pd_amide + Base pd_amide->pd0 pd_amide->pd0 Ar-NR₂ red_elim Reductive Elimination caption Catalytic cycle for Buchwald-Hartwig amination.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound with a representative aniline. Reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst.

Materials and Reagents:

  • This compound (1.0 eq)

  • Aryl amine (e.g., Aniline, 4-methoxyaniline) (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3) (1 - 5 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)[15][16]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)) (1.4 - 2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle

  • Materials for work-up and purification (DCM, water, brine, Na₂SO₄, silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the this compound (1.0 eq), the aryl amine (1.2 eq), and the base (e.g., NaOtBu, 2.0 eq).

    • Causality Note: Using a strong, non-nucleophilic base like NaOtBu is often necessary to deprotonate the amine effectively, but it can be incompatible with base-sensitive functional groups.[14] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[14]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to the flask against a positive flow of inert gas. Then, add the anhydrous solvent (e.g., Toluene, to a concentration of ~0.1 M) via syringe.

    • Expertise Insight: Using a pre-formed catalyst (a "G3" or "G4" pre-catalyst) is highly recommended. These are air-stable complexes that reliably generate the active Pd(0) species in situ, leading to more reproducible results than using separate Pd sources and ligands.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours. Check for the consumption of the starting chloro-pyrimidine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extraction: Carefully quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Self-Validation Check: The aqueous washes remove the inorganic base and salts. A clean separation of layers and a clear organic phase are indicators of a successful initial cleanup.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes or DCM/Methanol is a common starting point.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Reaction Condition Optimization

The success of the N-arylation is highly dependent on the chosen conditions. The following table summarizes representative conditions and considerations for coupling various anilines.

Aryl Amine PartnerCatalyst/Ligand SystemBaseSolventTemp (°C)Key Considerations & Expected Outcome
4-Methoxyaniline (Electron-Rich)XPhos Pd G3 (2 mol%)NaOtBu (2.0 eq)Toluene100Electron-rich anilines are generally excellent coupling partners. High yields (>85%) are expected under standard conditions.[17]
4-Nitroaniline (Electron-Poor)RuPhos Pd G3 (3 mol%)Cs₂CO₃ (2.5 eq)Dioxane110Electron-deficient anilines are more challenging. A more electron-rich ligand (RuPhos) and a weaker base may be needed to prevent side reactions. Yields are typically moderate to good.
2,6-Dimethylaniline (Sterically Hindered)BrettPhos Pd G3 (4 mol%)LHMDS (2.0 eq)THF80Steric hindrance requires a ligand with a wider bite angle (BrettPhos). A strong, soluble base like LHMDS can be advantageous.[14] Reaction may be slower.
Aniline (Unsubstituted)Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)K₃PO₄ (2.5 eq)Dioxane110A classic, reliable system. Xantphos is a robust ligand for heteroaryl couplings.[15] Good to excellent yields are anticipated.

Troubleshooting Common Experimental Issues

Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and resolving common issues.

Troubleshooting_Workflow start Problem: Low or No Conversion q1 Check Catalyst & Atmosphere Was the pre-catalyst fresh? Was the inert atmosphere maintained? Any signs of Pd black precipitation? start->q1 a1_yes Yes q1->a1_yes System OK a1_no No q1->a1_no Potential Issue q2 Evaluate Base & Temperature Is the base strong enough? Is the temperature high enough? Is the base fully dissolved? a1_yes->q2 sol1 Solution: Use fresh catalyst, improve inerting technique (e.g., glovebox), degas solvent thoroughly. a1_no->sol1 a2_yes Yes q2->a2_yes System OK a2_no No q2->a2_no Potential Issue q3 Consider Ligand Choice Is the substrate sterically hindered? Is the substrate electron-deficient? a2_yes->q3 sol2 Solution: Switch to a stronger base (e.g., K₃PO₄ → NaOtBu). Increase temperature. Consider a more polar solvent to aid solubility. a2_no->sol2 sol3 Solution: Screen different ligands. Use bulky ligands (e.g., XPhos, BrettPhos) for hindered substrates. Use electron-rich ligands (e.g., RuPhos) for challenging electrophiles. q3->sol3 side_reaction Problem: Hydrodehalogenation Side Product q4 Analysis This often arises from water contamination or β-hydride elimination. side_reaction->q4 sol4 Solution: Ensure all reagents and solvents are scrupulously dry. Use a bulkier ligand to favor reductive elimination over β-hydride elimination. q4->sol4 caption Troubleshooting decision tree for N-arylation.

Caption: Troubleshooting decision tree for N-arylation.

References

  • Jain, R., & Dwivedi, A. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [3]

  • Jain, R., & Dwivedi, A. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [1]

  • Lanter, J. C., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [5]

  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [4]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [18]

  • Zhang, L., et al. (2010). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Journal of Heterocyclic Chemistry. [19]

  • Reddy, T. J., et al. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [9]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [10]

  • Li, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry. [6]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [17]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [13]

  • Tsoleridis, C. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [15]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [14]

  • Frank, A., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [16]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Pharmaceutical Roundtable Reagent Guides. [11]

  • da Silva, W. R., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [12]

  • Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters. [7]

  • Kumar, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][20]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. [8]

  • Matos, M. J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [2]

Sources

purification of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Purification of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of this compound, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] The methodology centers on normal-phase column chromatography, a robust and scalable technique for isolating polar compounds. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the principles, step-by-step experimental procedures, and troubleshooting advice to ensure the attainment of high-purity material essential for subsequent synthetic stages and biological screening.

Introduction and Purification Rationale

This compound is a bicyclic heteroaromatic compound that serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][3] The synthetic routes to this intermediate often yield a crude product containing unreacted starting materials, by-products, and other impurities. Achieving high purity (>95%) is paramount, as the presence of contaminants can interfere with downstream reactions, complicate structural analysis, and produce misleading results in biological assays.

Column chromatography is the technique of choice for this purification challenge. It leverages the principle of differential adsorption to separate components of a mixture.[4] For a polar molecule like this compound, normal-phase chromatography, which employs a polar stationary phase and a less polar mobile phase, provides an effective separation matrix.[5][6]

Principle of Separation: Normal-Phase Chromatography

The purification strategy is based on normal-phase column chromatography, which operates on the principle of competitive adsorption.[7]

  • Stationary Phase: Silica gel (SiO₂) is the most frequently used stationary phase for the separation of polar heterocyclic compounds like pyrimidine derivatives.[4][8] Its surface is covered with polar silanol (-Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules in the sample mixture.

  • Mobile Phase (Eluent): A non-polar or moderately polar solvent system is used to carry the sample through the column.[9] Components in the mixture are separated based on their relative affinity for the stationary phase versus their solubility in the mobile phase.

  • Elution Mechanism:

    • The crude sample is loaded onto the top of the silica gel column.

    • The mobile phase is passed through the column.

    • Less polar compounds have a weaker affinity for the polar silica gel and spend more time dissolved in the mobile phase, thus traveling down the column more quickly.[6]

    • More polar compounds, like the target molecule, adsorb more strongly to the silica gel and are eluted later. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), the target compound can be selectively desorbed from the stationary phase and collected as a pure fraction.

Pre-Chromatography: TLC Optimization of the Mobile Phase

Before performing a large-scale column separation, the mobile phase composition must be optimized using Thin-Layer Chromatography (TLC). This rapid and material-sparing technique is critical for predicting the separation on a column.[8]

Objective: To find a solvent system where the target compound has a Retention Factor (Rƒ) between 0.2 and 0.4.[8] This Rƒ value ensures that the compound elutes from the column in a reasonable volume of solvent without compromising resolution from impurities.

Procedure:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a chamber containing a different mobile phase mixture. Start with a relatively non-polar system and incrementally increase the polarity. Common systems for pyrimidine derivatives include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[8]

  • Visualize the spots under UV light (if the compound is UV active) and/or by staining (e.g., with iodine or potassium permanganate).

  • Calculate the Rƒ value for the target spot in each system: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Select the solvent system that provides the target Rƒ of ~0.2-0.4 and shows good separation between the desired product and major impurities.

Detailed Purification Protocol

This protocol outlines the complete workflow for the purification of this compound using flash column chromatography.

Materials and Reagents
  • Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh).

  • Crude Sample: this compound.

  • Solvents: HPLC grade or distilled Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), and Hexane.

  • Apparatus: Glass chromatography column, flasks, fraction collector or test tubes, TLC plates and chamber, rotary evaporator.

Experimental Parameters Summary
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area and polarity are ideal for separating polar heterocyclic compounds.[7][8]
Silica to Crude Ratio 30:1 to 50:1 (w/w)Ensures sufficient resolving power for complex mixtures. A higher ratio is used for difficult separations.[8]
Column Packing Wet Slurry MethodMinimizes air bubbles and channeling, leading to a homogenous column bed and better separation.[7]
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) GradientDCM is a versatile solvent, and adding polar MeOH effectively elutes the target compound. A gradient provides optimal separation.
Initial Eluent 100% DCMTo elute non-polar impurities first.
Gradient Elution 0% to 5% MeOH in DCMGradually increasing the polarity of the mobile phase to displace the target compound from the silica.
Sample Loading Dry Loading MethodRecommended for samples with moderate to low solubility in the initial eluent; prevents band broadening.
Analysis TLC with UV visualizationTo monitor the elution and identify fractions containing the pure product.
Step-by-Step Methodology

Step 1: Column Preparation (Wet Packing)

  • Secure a glass column vertically. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

  • In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, non-polar eluent (100% DCM).

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure the silica packs into a uniform bed without cracks or air bubbles.

  • Drain the solvent until it is level with the top of the silica bed. Add another thin layer of sand to protect the silica surface. Never let the column run dry.[7]

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, creating a uniform, level layer on top of the sand.

Step 3: Elution and Fraction Collection

  • Carefully add the initial mobile phase (100% DCM) to the column without disturbing the sample layer.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure if using a flash chromatography setup to maintain a steady flow.

  • Monitor the elution by collecting small spots from each fraction onto a TLC plate.

  • Once non-polar impurities have eluted, begin the gradient. Gradually increase the polarity of the mobile phase by adding methanol. For example:

    • Elute with 1% MeOH in DCM.

    • Increase to 2% MeOH in DCM.

    • Continue increasing incrementally up to 5% MeOH in DCM, or as determined by your initial TLC optimization.

  • Continue collecting fractions and monitoring them by TLC.

Step 4: Analysis and Product Isolation

  • Develop the TLC plates of the collected fractions using the optimized eluent system.

  • Visualize the plates under UV light. Identify the fractions that contain only the spot corresponding to the pure target compound.

  • Combine the pure fractions into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Determine the yield and confirm purity using analytical methods such as NMR, LC-MS, or melting point.

Workflow Visualization

The following diagram illustrates the complete purification workflow, from the initial crude material to the final isolated product.

Purification_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_iso Isolation Phase Crude_Sample Crude Synthesized Product TLC_Opt TLC Mobile Phase Optimization (Rf ≈ 0.2-0.4) Crude_Sample->TLC_Opt Sample_Loading Sample Preparation (Dry Loading) Crude_Sample->Sample_Loading Column_Packing Column Packing (Wet Slurry Method) TLC_Opt->Column_Packing Elution Gradient Elution (0-5% MeOH in DCM) Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Pure_Compound Pure Compound (>95% Purity) Evaporation->Pure_Compound

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Poor Separation - Inappropriate mobile phase. - Column overloaded. - Column packed improperly (channeling).- Re-optimize the mobile phase with TLC. - Reduce the amount of crude material; use a larger column. - Repack the column carefully using the wet slurry method.
Cracked Column Bed - Silica gel bed ran dry. - Drastic or rapid change in solvent polarity.- Always keep the solvent level above the silica bed. - Use a gradual gradient; ensure solvents are fully miscible.
Band Tailing - Sample is too acidic or basic. - Sample overload.- Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds). - Reduce the sample load.
Product Won't Elute - Mobile phase is not polar enough.- Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase.

Conclusion

The normal-phase column chromatography protocol detailed in this application note is a highly effective and reproducible method for the purification of this compound from crude synthetic mixtures. By carefully optimizing the mobile phase with TLC and following the systematic steps for column packing, sample loading, and gradient elution, researchers can consistently obtain the target compound with high purity, enabling successful outcomes in subsequent stages of drug discovery and development.

References

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  • Ye, Y., et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem Compound Database. Available at: [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(19), 6889. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride. MySkinRecipes. Available at: [Link]

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Application Notes and Protocols for the Amination of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core and its saturated derivatives are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery.[1][2] These structures are integral to a wide range of biologically active molecules, demonstrating therapeutic potential in areas such as oncology, infectious diseases, and inflammation.[3] Specifically, the 4-amino substituted 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine moiety is a key pharmacophore in a number of kinase inhibitors and other targeted therapeutics. For instance, it forms the core of potent inhibitors of VCP/p97, a target for the treatment of acute myeloid leukemia (AML).[4] The ability to efficiently and selectively introduce diverse amino groups at the C4 position is therefore of critical importance for the generation of compound libraries for lead discovery and optimization.

This guide provides a detailed overview of the reaction conditions for the amination of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, focusing on two of the most powerful and widely used methods in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer guidance on reaction optimization.

Mechanistic Considerations: A Tale of Two Pathways

The conversion of this compound to its 4-amino analogues can be approached through two primary mechanistic pathways. The choice between these pathways is dictated by the nature of the amine nucleophile, the desired reaction conditions, and the need for regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The SNAr reaction is a stepwise process that is facilitated by the electron-deficient nature of the pyridopyrimidine ring system. The two nitrogen atoms in the pyrimidine ring act as strong electron-wthdrawing groups, activating the C4 position towards nucleophilic attack.

The mechanism proceeds in two key steps:

  • Nucleophilic Addition: The amine nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the chloro leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, yielding the final 4-amino product.

The overall workflow for the SNAr amination can be visualized as follows:

SNAr_Workflow Start This compound + Amine Nucleophile Reaction Reaction Setup: - Solvent (e.g., EtOH, DMF, Water) - Base (e.g., K2CO3, DIPEA) or Acid Catalyst (e.g., HCl) - Heat (Conventional or Microwave) Start->Reaction Combine Reagents Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product 4-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine Purification->Product

Caption: General workflow for SNAr amination.

The detailed mechanistic pathway for the SNAr reaction on the this compound scaffold is illustrated below:

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Elimination & Aromatization Start_mol Start Molecule Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start_mol->Meisenheimer + R1R2NH Start_structure [Structure of this compound] Product_mol Product Molecule Meisenheimer->Product_mol - Cl- Meisenheimer_structure [Structure of Meisenheimer Complex] Product_structure [Structure of 4-Amino Product] Buchwald_Workflow Start This compound + Amine Reaction Reaction Setup: - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos, BINAP) - Base (e.g., Cs2CO3, K3PO4) - Solvent (e.g., Toluene, Dioxane) - Inert Atmosphere (N2 or Ar) - Heat Start->Reaction Combine Reagents Workup Filtration & Solvent Removal Reaction->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product 4-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Comparative Analysis of Reaction Conditions

The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including the nucleophilicity of the amine, steric hindrance, and the desired reaction conditions. The following table summarizes typical conditions and outcomes for the amination of 4-chloropyridopyrimidine analogues.

Reaction TypeAmine NucleophileCatalyst/LigandBaseSolventTemperature (°C)Typical YieldReference
SNAr AnilinesNoneTsOH (catalytic)EtOH90Good to Excellent[5]
SNAr Aliphatic AminesNoneK2CO3DMF50Good[5]
SNAr AnilinesNoneHCl (catalytic)Water80Good to Excellent[6]
SNAr BenzylamineNone (excess amine)NoneWater80High[7]
Buchwald-Hartwig Primary/Secondary AminesPd2(dba)3 / XantphosCs2CO3Toluene100-110Moderate to Good[8]
Buchwald-Hartwig AnilinesPd2(dba)3 / BINAPK2CO3Toluene100Moderate[8]
Buchwald-Hartwig Hindered AminesPd(OAc)2 / BiarylphosphineNaOtBuToluene100Good[9]

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere where specified.

Protocol 1: SNAr Amination with an Aniline Derivative

This protocol is adapted from procedures for the amination of related chloropyrimidine systems. [5] Materials:

  • This compound

  • Aniline derivative (1.1 equivalents)

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O, 0.1 equivalents)

  • Ethanol (EtOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Add the aniline derivative (1.1 mmol) and anhydrous ethanol (10 mL).

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 3-5 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO3 solution (15 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-anilino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol is a general procedure based on established methods for the palladium-catalyzed amination of heteroaryl chlorides. [8][9] Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs2CO3, 1.5 equivalents)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Celite®

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (N2 or Ar), add Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (1.5 mmol).

  • Add this compound (1.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add the secondary amine (1.2 mmol) via syringe.

  • Seal the flask or tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired 4-(dialkylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.

Conclusion

The amination of this compound is a versatile transformation that can be achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig cross-coupling. The choice of method should be guided by the specific amine nucleophile and the desired reaction conditions. The protocols provided herein offer robust starting points for the synthesis of a diverse array of 4-amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives, which are valuable building blocks for the development of novel therapeutics.

References

  • Gotor-López, V., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Gotor-López, V., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • El-Gohary, N. S., & Shaaban, M. A. (2017). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

  • Li, Y., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. PubMed. [Link]

  • El-Sayed, N. F., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PubMed Central. [Link]

  • Hovd, A. K., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central. [Link]

  • Wang, T., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed Central. [Link]

  • Ziarani, G. M., et al. (2015). Proposed mechanism for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Al-Omary, F. A. M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Ali, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central. [Link]

  • Xu, G., et al. (2016). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. ScienceDirect. [Link]

  • ChemBK. This compound. [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]

  • Reddy, T. S., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • Hovd, A. K., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

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Application Notes and Protocols for the Development of a Pyrido[2,3-d]pyrimidine Library for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrido[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrido[2,3-d]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] This scaffold is present in numerous biologically active compounds with a broad spectrum of activities, including anticancer, antibacterial, and anti-inflammatory properties. A notable example of a drug featuring this core is Palbociclib (Ibrance®), a CDK4/6 inhibitor approved for the treatment of HR-positive and HER2-negative breast cancer. The versatility and proven clinical success of the pyrido[2,3-d]pyrimidine scaffold make it an excellent starting point for the development of new therapeutic agents.

This guide provides a comprehensive overview of the strategic design, synthesis, and screening of a focused library of pyrido[2,3-d]pyrimidine derivatives. The protocols detailed herein are intended for researchers, scientists, and drug development professionals seeking to identify novel kinase inhibitors.

Strategic Design of a Pyrido[2,3-d]pyrimidine Library

The design of a chemical library is a critical first step that significantly influences the outcome of a screening campaign. A well-designed library maximizes the chances of identifying potent and selective hits while minimizing redundancy. For our pyrido[2,3-d]pyrimidine library, we will employ a diversity-oriented synthesis approach, focusing on the introduction of a variety of substituents at key positions of the scaffold to explore the chemical space around our target class of proteins, namely kinases.

The general synthetic strategy will be based on a multi-component reaction, which allows for the rapid assembly of the pyrido[2,3-d]pyrimidine core from readily available starting materials.[1] This approach is highly amenable to the creation of a diverse library by simply varying the building blocks used in the reaction.

Key Diversification Points:

  • R1 (Position 2): Introduction of various aryl and heteroaryl groups to probe interactions with the hinge region of the kinase active site.

  • R2 (Position 5): Substitution with different aromatic and aliphatic groups to explore the solvent-exposed region and influence pharmacokinetic properties.

  • R3 (Position 7): Variation of substituents to modulate solubility and cell permeability.

G cluster_start Starting Materials cluster_reaction One-Pot Multicomponent Reaction cluster_product Pyrido[2,3-d]pyrimidine Library 2,6-Diaminopyrimidine-4(3H)-one 2,6-Diaminopyrimidine-4(3H)-one ReactionVessel Reaction Vessel (e.g., Reflux in Ethanol with Catalyst) 2,6-Diaminopyrimidine-4(3H)-one->ReactionVessel Aldehydes (R2-CHO) Aldehydes (R2-CHO) Aldehydes (R2-CHO)->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Library Diverse Library of Pyrido[2,3-d]pyrimidine Derivatives ReactionVessel->Library Cyclocondensation

Figure 1: General workflow for the combinatorial synthesis of a pyrido[2,3-d]pyrimidine library.

Synthetic Protocols

The following protocols describe a general and robust method for the synthesis of a library of pyrido[2,3-d]pyrimidine derivatives based on a one-pot, three-component reaction.

General Synthetic Protocol for Pyrido[2,3-d]pyrimidine Derivatives

This protocol is a representative example for the synthesis of a single library member. The procedure can be parallelized to generate a library of compounds by using a diverse set of aldehydes.

Materials:

  • 2,6-Diaminopyrimidin-4(3H)-one

  • Aromatic or aliphatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-diaminopyrimidin-4(3H)-one (1.0 mmol), the desired aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature. A solid precipitate may form.

  • If a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by silica gel column chromatography to afford the pure pyrido[2,3-d]pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data for Representative Pyrido[2,3-d]pyrimidine Derivatives

The following table provides expected analytical data for a small, diverse set of synthesized compounds.

Compound IDR1R2R3¹H NMR (δ, ppm, DMSO-d₆)¹³C NMR (δ, ppm, DMSO-d₆)MS (m/z) [M+H]⁺
PD-001 H4-ChlorophenylNH₂7.5-8.2 (m, 4H, Ar-H), 8.5 (s, 1H, H-6), 11.5 (br s, 1H, NH)118.2, 128.5, 129.8, 133.4, 145.1, 152.3, 158.9, 160.1272.0
PD-002 H4-MethoxyphenylNH₂3.8 (s, 3H, OCH₃), 6.9-7.9 (m, 4H, Ar-H), 8.4 (s, 1H, H-6), 11.2 (br s, 1H, NH)55.6, 114.3, 129.1, 130.5, 148.9, 152.1, 159.8, 161.2268.1
PD-003 H2-ThienylNH₂7.1-7.8 (m, 3H, Thienyl-H), 8.6 (s, 1H, H-6), 11.8 (br s, 1H, NH)125.4, 127.8, 128.9, 140.2, 149.5, 152.5, 158.7, 160.5244.0

Note: The exact chemical shifts and mass-to-charge ratios may vary slightly depending on the specific instrumentation and experimental conditions.[3][4][5][6][7]

Screening Protocols

Once the library of pyrido[2,3-d]pyrimidine derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following protocols describe a primary high-throughput screening (HTS) assay to identify kinase inhibitors and a secondary cell-based assay to assess their anticancer activity.

Primary Screen: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based kinase assay that measures the amount of ATP remaining in solution after a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and an increase in luminescence in the presence of a test compound suggests inhibition of kinase activity.[8]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR, or a CDK)

  • Kinase substrate (a peptide or protein recognized by the kinase)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

  • Test compounds (dissolved in DMSO)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a 384-well plate, add 1 µL of each compound dilution or DMSO (for control wells).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

G Start Start Primary_Screen Primary HTS: In Vitro Kinase Assay (Single Concentration) Start->Primary_Screen Hit_Identification Identify 'Hits' (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC50 Values Hit_Identification->Dose_Response Active Compounds End End Hit_Identification->End Inactive Compounds Secondary_Screen Secondary Screen: Cell-Based Assay (e.g., MTT Assay) Dose_Response->Secondary_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 2: High-throughput screening cascade for the identification of kinase inhibitors.

Secondary Screen: Cell Viability (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[9][10][11] A reduction in cell viability in the presence of a test compound suggests cytotoxic or anti-proliferative effects.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells, MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as controls.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

Data Analysis and Interpretation

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[12] It is the concentration of an inhibitor that is required for 50% inhibition of a biological process. IC₅₀ values are determined from dose-response curves, where the percent inhibition is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal curve using a non-linear regression analysis program (e.g., GraphPad Prism).[13]

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating the chemical structure of a series of compounds with their biological activity.[14] By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key structural features required for potency and selectivity. This information is crucial for the rational design of more effective and safer drugs.

For the pyrido[2,3-d]pyrimidine library, SAR analysis will involve comparing the IC₅₀ values of compounds with different substituents at the R1, R2, and R3 positions. This will help to elucidate which functional groups and structural motifs are most favorable for kinase inhibition and anticancer activity.

Visualization of a Relevant Signaling Pathway

To provide a biological context for the screening of our pyrido[2,3-d]pyrimidine library, the following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in many cancers and a common target for kinase inhibitors.[9][10][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Akt Akt PI3K->Akt Akt->Transcription Cell_Proliferation Cell Proliferation, Survival, etc. Transcription->Cell_Proliferation Leads to

Figure 3: Simplified diagram of the EGFR signaling pathway.

Conclusion

The development of a focused library of pyrido[2,3-d]pyrimidine derivatives represents a promising strategy for the discovery of novel kinase inhibitors. The protocols and guidelines presented in this application note provide a comprehensive framework for the design, synthesis, and screening of such a library. By combining rational library design with robust high-throughput screening and cell-based assays, researchers can efficiently identify and characterize new lead compounds with the potential for further development as therapeutic agents.

References

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  • Al-Otaibi, J. S., Ibrahim, D. A., & EL Gogary, T. M. (2018). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery, 15(12), 1269-1280. [Link]

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  • Moradi, L. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

  • El-Sayed, N. A. A., & El-Bendary, E. R. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12563-12577. [Link]

  • Teixidó, J., Puig de la Bellacasa, R., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4149. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & medicinal chemistry, 22(17), 4748–4757. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as dual EGFRWT/EGFRT790M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1836–1853. [Link]

  • Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Pharmaceutical Design, 27(38), 4026-4043. [Link]

  • Pereira, C. F., Oliveira, P. J., & Sola, S. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. International journal of molecular sciences, 22(16), 8886. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship for analyzed metal complexes. (A): IC50.... Retrieved from [Link]

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic resonance in chemistry : MRC, 51(11), 714–721. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Unequivocal total assignment of13C and1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR | Request PDF. Retrieved from [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & El-Husseiny, W. A. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Scientific reports, 11(1), 1-16. [Link]

  • Tanji, K. I., et al. (2022). Design and synthesis of pyrido[2,3-d]pyrimidine derivatives for a novel PAC1 receptor antagonist. European journal of medicinal chemistry, 231, 114160. [Link]

  • Lee, H., et al. (2011). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. European journal of medicinal chemistry, 46(9), 4346-4352. [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Unequivocal total assignment of13C and1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR | Request PDF. Retrieved from [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & El-Husseiny, W. A. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Scientific reports, 11(1), 1-16. [Link]

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Application Notes and Protocols for In Vitro Kinase Assays of Pyrido[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrido[2,3-d]pyrimidines in Kinase Inhibition

The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows molecules based on this scaffold to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] Dysregulation of kinase signaling is a fundamental driver of many human diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[2][3][4][5]

Derivatives of pyrido[2,3-d]pyrimidine have been successfully developed to target key kinases implicated in oncogenic signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various Cyclin-Dependent Kinases (CDKs).[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro kinase assays tailored for the evaluation of this important class of compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

I. Foundational Principles of In Vitro Kinase Assays

The primary objective of an in vitro kinase assay is to quantify the enzymatic activity of a purified kinase, specifically its ability to catalyze the transfer of a phosphate group from ATP to a substrate. When evaluating an inhibitor, the assay measures the reduction in this activity in a dose-dependent manner. The choice of assay technology is critical and depends on factors such as throughput needs, sensitivity, and the nature of the kinase and substrate.

Modern kinase assays have largely moved away from traditional radioactive methods towards more streamlined, homogeneous techniques that are amenable to high-throughput screening (HTS).[6][7] These include:

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced, which is a universal product of the kinase reaction.[8][9][10] The amount of ADP is stoichiometrically converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity.[8][9][10] This format is highly sensitive, has a large dynamic range, and is less susceptible to compound interference.[9][11]

  • Fluorescence-Based Assays: Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) measure the phosphorylation of a specific substrate.[6][12] In a typical HTRF kinase assay, a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used.[13][14] Upon phosphorylation, the binding of the antibody to the substrate brings the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal.[12][15]

The predominant mechanism for pyrido[2,3-d]pyrimidine inhibitors is ATP-competitive inhibition.[1] This has a critical implication for assay design: the concentration of ATP in the reaction will directly impact the apparent potency (IC50) of the compound. Therefore, it is often advisable to run assays at an ATP concentration that is close to the Michaelis constant (Km) for the specific kinase to accurately determine the inhibitor's potency.

II. Visualizing the Kinase Inhibition Assay Workflow

A robust in vitro kinase assay follows a logical and streamlined workflow, from reagent preparation to data analysis. This process is designed to ensure reproducibility and minimize variability.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_detection Phase 3: Detection & Analysis prep_reagents 1. Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - ATP Solution - Assay Buffer prep_compounds 2. Prepare Pyrido[2,3-d]pyrimidine Compound Dilution Series dispense 3. Dispense Reagents into Microtiter Plate (384-well) prep_compounds->dispense incubate 4. Incubate at Controlled Temperature (e.g., 30°C) dispense->incubate stop_detect 5. Stop Reaction & Add Detection Reagents incubate->stop_detect read_signal 6. Read Signal (Luminescence/Fluorescence) stop_detect->read_signal analyze 7. Data Analysis: - Normalize Data - Generate Dose-Response Curve - Calculate IC50 Value read_signal->analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

III. Detailed Protocol: ADP-Glo™ Kinase Assay for an EGFR Tyrosine Kinase Inhibitor

This protocol provides a step-by-step methodology for determining the IC50 value of a pyrido[2,3-d]pyrimidine compound against EGFR, a common target for this class of inhibitors.[2] The ADP-Glo™ assay is chosen for its high sensitivity and universal applicability.[8][9]

A. Materials and Reagents

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP, ultrapure

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • Pyrido[2,3-d]pyrimidine test compound

  • DMSO (Dimethyl Sulfoxide)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)[16][17]

  • 384-well white, low-volume assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate-reading luminometer

B. Experimental Procedure

Step 1: Reagent Preparation

  • Kinase Assay Buffer: Prepare the buffer as described above. Keep on ice.

  • ATP Stock: Prepare a 10 mM stock solution of ATP in water. The final concentration in the assay should be at or near the Km of EGFR for ATP (typically in the low micromolar range). For this example, we will use a final concentration of 10 µM.

  • Substrate Stock: Prepare a stock solution of Poly(Glu,Tyr) at 1 mg/mL in water.

  • EGFR Enzyme: Thaw the recombinant EGFR on ice. Dilute the enzyme to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.[17]

  • Compound Dilution: Prepare a serial dilution of the pyrido[2,3-d]pyrimidine compound in 100% DMSO. A common starting concentration is 10 mM. Perform 1:3 or 1:5 serial dilutions to create a 10-point curve. Then, create an intermediate dilution of these compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.[18]

Step 2: Kinase Reaction

This protocol is for a 5 µL reaction volume in a 384-well plate.

  • Add Inhibitor: Add 1 µL of the diluted test compound or DMSO vehicle (for positive and negative controls) to the appropriate wells of the 384-well plate.

  • Add Enzyme: Add 2 µL of the diluted EGFR enzyme to all wells except the "no enzyme" blank controls. For blank wells, add 2 µL of Kinase Assay Buffer.

  • Initiate Reaction: Prepare a 2X Substrate/ATP mix in Kinase Assay Buffer. Add 2 µL of this mix to all wells to start the kinase reaction.

  • Incubate: Shake the plate gently for 30 seconds and then incubate at 30°C for 60 minutes.

Step 3: ADP Detection

  • Stop Reaction & Deplete ATP: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well.[19] This will stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Incubate: Incubate the plate at room temperature for 40 minutes.[19]

  • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well.[19] This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase/luciferin for signal generation.

  • Incubate: Incubate at room temperature for 30-60 minutes.[19]

  • Measure Luminescence: Read the plate on a luminometer with an integration time of 0.5 to 1 second per well.

C. Data Analysis

  • Subtract Background: Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements.

  • Normalize Data: The "positive control" (enzyme + DMSO, no inhibitor) represents 100% kinase activity. The "blank" (no enzyme) represents 0% activity. Calculate the percent inhibition for each compound concentration.

  • Generate IC50 Curve: Plot the percent inhibition versus the log of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

ParameterRecommended Concentration/ConditionRationale
Kinase EGFR (titrated for optimal signal)The target of interest for many pyrido[2,3-d]pyrimidines.[2]
Substrate Poly(Glu,Tyr) 4:1 (0.2 mg/mL)A generic substrate for tyrosine kinases like EGFR.[18]
ATP 10 µM (approx. Km)Crucial for accurately assessing ATP-competitive inhibitors.[1]
Compound Solvent DMSOStandard solvent for small molecule inhibitors.
Final DMSO % ≤1%High DMSO concentrations can inhibit kinase activity.[5]
Reaction Temp. 30°COptimal temperature for most kinase reactions.[18]
Reaction Time 60 minutesAllows for sufficient product formation within the linear range.
Detection Method ADP-Glo™ LuminescenceUniversal, highly sensitive, and robust detection of kinase activity.[8]

IV. Key Considerations for Pyrido[2,3-d]pyrimidine Compounds

  • Aqueous Solubility: Heterocyclic compounds can sometimes exhibit poor solubility in aqueous assay buffers.[20] It is crucial to visually inspect for compound precipitation. If solubility is an issue, the addition of a small amount of a non-ionic surfactant like Tween-20 or the use of a co-solvent may be necessary, but these must be validated to ensure they do not affect enzyme activity.

  • ATP Competition: As ATP-competitive inhibitors, the measured IC50 values will be highly dependent on the ATP concentration.[1] Always report the ATP concentration used in the assay. For lead optimization, it can be valuable to determine the Ki (inhibition constant), which is independent of the ATP concentration.

  • Selectivity Profiling: To understand the therapeutic potential and potential off-target effects of a lead compound, it is essential to screen it against a panel of other kinases.[7] This provides a selectivity profile and helps guide further medicinal chemistry efforts.

V. Signaling Pathway Context: EGFR Inhibition

Pyrido[2,3-d]pyrimidine compounds often target kinases within critical cell signaling pathways. Inhibiting EGFR, for example, blocks downstream cascades that control cell proliferation, survival, and migration. Understanding this context is vital for interpreting the biological consequences of in vitro inhibition data.

G cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling and the point of intervention by inhibitors.

VI. Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor discovery. A thorough understanding of in vitro assay principles and meticulous execution of protocols are paramount for accurately characterizing the potency and selectivity of these compounds. By carefully selecting the assay methodology, optimizing reaction conditions, and being mindful of the compound-specific challenges, researchers can generate high-quality, reproducible data to drive successful drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide for the robust evaluation of this promising class of therapeutic agents.

References

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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cell-based assays for evaluating cytotoxicity of tetrahydropyridopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Cell-Based Assays for Evaluating the Cytotoxicity of Tetrahydropyridopyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential and Toxicological Screening of Tetrahydropyridopyrimidine Derivatives

The tetrahydropyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] These derivatives often exert their cytotoxic effects by targeting critical cellular machinery, such as protein kinases (e.g., PIM-1, EGFR), or by inducing apoptosis, thereby halting cell cycle progression and proliferation.[2][3] As promising candidates in drug discovery, a rigorous evaluation of their cytotoxic profile is a mandatory step to determine therapeutic windows and identify potential off-target effects.

This guide provides a comprehensive overview of robust cell-based assays for assessing the cytotoxicity of tetrahydropyridopyrimidine derivatives. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that the data generated is both accurate and contextually relevant. We will detail three fundamental yet powerful assays, each interrogating a different aspect of cellular health: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-Glo® 3/7 assay).

Choosing the Right Assay: A Multi-Faceted Approach to Cytotoxicity

No single assay can fully capture the complexity of a compound's cytotoxic effect. A multi-parametric approach is crucial for a comprehensive understanding. The choice of assay should be guided by the anticipated mechanism of action of the tetrahydropyridopyrimidine derivative being tested.

  • Metabolic Assays (e.g., MTT): These are excellent for initial high-throughput screening. They measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, providing an indirect measure of cell viability.[4] A reduction in metabolic activity is often the first sign of cellular stress.

  • Membrane Integrity Assays (e.g., LDH): These assays quantify the release of cytosolic enzymes, like lactate dehydrogenase (LDH), into the culture medium upon plasma membrane damage.[5] This is a direct marker of cytolysis or necrosis.

  • Apoptosis Assays (e.g., Caspase-3/7): If a compound is expected to induce programmed cell death, measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is the most direct method.[6][7]

The following diagram illustrates a logical workflow for screening and characterizing the cytotoxicity of novel compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation Compound Tetrahydropyridopyrimidine Derivatives MTT MTT Assay (Metabolic Activity) Compound->MTT Broad concentration range Active_Hits Identify Active Compounds (e.g., IC50 < 10 µM) MTT->Active_Hits LDH LDH Assay (Membrane Integrity) Active_Hits->LDH Caspase Caspase-3/7 Assay (Apoptosis) Active_Hits->Caspase Analysis Correlate Data: - Metabolic Dysfunction - Membrane Damage - Apoptosis Induction LDH->Analysis Caspase->Analysis

Caption: A tiered workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of metabolically active cells.

G MTT MTT (Yellow, Soluble) Enzymes Mitochondrial Dehydrogenases (in viable cells) MTT->Enzymes Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction

Caption: Principle of the MTT assay.

Materials & Reagents
  • Tetrahydropyridopyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell line (e.g., A549, MCF-7)[10]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS.[11] Filter-sterilize and store at -20°C, protected from light.[8]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at the desired density (see Table 1).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the tetrahydropyridopyrimidine derivatives in complete culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Include "cells + vehicle" controls (0% cytotoxicity) and "medium only" blanks.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Incubation:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C.[2] During this time, purple formazan crystals should become visible within the cells under a microscope.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the "medium only" blanks from all other readings.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cell LineSeeding Density (cells/well)
A549 (Lung)5,000 - 10,000
MCF-7 (Breast)5,000 - 10,000
HeLa (Cervical)3,000 - 7,000
HepG2 (Liver)7,000 - 12,000
Table 1: Recommended cell seeding densities for a 96-well plate format. Densities should be optimized for each cell line to ensure exponential growth throughout the assay period.

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[12] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt to a colored formazan product.[5][13] The amount of color is directly proportional to the number of lysed cells.

G cluster_0 Inside Cell (Intact) cluster_1 Outside Cell (Culture Medium) LDH_in LDH LDH_out LDH LDH_in->LDH_out Cell Lysis (Membrane Damage) Product Pyruvate + Formazan (Color) LDH_out->Product Catalysis Substrate Lactate + Tetrazolium Salt Substrate->LDH_out

Caption: Principle of the LDH release assay.

Materials & Reagents
  • Cells and test compounds as described for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Promega, Cell Signaling Technology). These kits typically include:

    • LDH Assay Buffer

    • LDH Substrate Mix

    • Lysis Solution (e.g., 10X Triton X-100) for maximum LDH release control.[12]

  • 96-well flat-bottom sterile microplates.

  • Microplate reader (absorbance at 490-520 nm).[5]

Step-by-Step Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

    • Crucially, set up three types of controls: [12]

      • Spontaneous Release: Cells treated with vehicle only.

      • Maximum Release: Cells treated with the kit's Lysis Solution (represents 100% cytotoxicity).

      • Background Control: Medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Do not disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH Reaction Mix according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatants.

    • Incubate at room temperature for 30 minutes, protected from light.[14]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[14]

Data Analysis
  • Subtract the average absorbance of the Background Control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[6] The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[15] The signal intensity is directly proportional to the amount of active caspase-3/7.

G Caspase_Substrate Pro-luminescent Substrate (DEVD sequence) Active_Caspase Active Caspase-3/7 Caspase_Substrate->Active_Caspase Luciferin Aminoluciferin Active_Caspase->Luciferin Cleavage Luciferase Luciferase Luciferin->Luciferase Light Luminescent Signal Luciferase->Light Oxidation

Caption: Principle of the Caspase-Glo® 3/7 assay.

Materials & Reagents
  • Cells and test compounds as described previously.

  • Caspase-Glo® 3/7 Assay Kit (Promega, Cat.# G8090 or similar). The kit includes:

    • Caspase-Glo® 3/7 Buffer

    • Caspase-Glo® 3/7 Substrate (lyophilized)

  • White-walled, opaque 96-well plates suitable for luminescence measurements.[7]

  • Luminometer or microplate reader with luminescence detection capabilities.

Step-by-Step Protocol
  • Assay Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.

    • Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the vial containing the lyophilized substrate. Mix gently by inversion until the substrate is thoroughly dissolved.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol, but use white-walled opaque plates.

    • It is advisable to perform the assay in parallel with a viability assay (like MTT or a real-time viability assay) to normalize caspase activity to the number of viable cells.

  • Assay Procedure (Add-Mix-Measure):

    • After the desired treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[15] The reagent contains a lysis buffer, so no prior cell processing is needed.

    • Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Analysis
  • Subtract the average luminescence of the "medium only" blanks from all other readings.

  • The resulting relative light units (RLU) are proportional to caspase-3/7 activity.

  • Data can be presented as "Fold Change" in caspase activity compared to the vehicle control: Fold Change = (RLU of Treated Cells) / (RLU of Vehicle Control)

  • Plot the fold change against the compound concentration.

Conclusion and Best Practices

Evaluating the cytotoxicity of novel tetrahydropyridopyrimidine derivatives requires a systematic and multi-pronged approach. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and specific death pathways (Caspase-3/7), researchers can build a comprehensive profile of a compound's cellular effects. This layered data is essential for making informed decisions in the drug development pipeline, from lead optimization to preclinical safety assessment. Always ensure proper controls are included, optimize assay conditions for your specific cell lines, and consider the potential for compound interference with the assay chemistry itself.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI Bookshelf URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: LDH Cytotoxicity Assay Source: Creative Bioarray URL: [Link]

  • Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine. This key intermediate is often prepared through a multi-step synthesis, culminating in the chlorination of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formations encountered during this synthetic sequence.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete Chlorination and Presence of Starting Material

Symptom: Your crude product analysis (TLC, LC-MS, or ¹H NMR) shows a significant amount of the starting material, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one, alongside the desired 4-chloro product.

Causality: The chlorination of the pyridopyrimidinone precursor using phosphorus oxychloride (POCl₃) is an equilibrium-driven process. Insufficient reagent, lower reaction temperatures, or short reaction times can lead to incomplete conversion. The hydroxyl group of the starting material is a relatively poor leaving group, and its conversion to a better leaving group by POCl₃ is crucial for the subsequent nucleophilic attack by the chloride ion.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure at least 1.5 to 3 equivalents of POCl₃ are used. For large-scale reactions, using POCl₃ as the solvent can also drive the reaction to completion.

  • Temperature and Reaction Time: The reaction often requires heating. A typical temperature range is 80-110 °C. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Use of Additives: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can facilitate the reaction by neutralizing the HCl generated in situ, which can otherwise protonate the starting material and hinder the reaction.

  • Consider a Stronger Chlorinating Agent: A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective for stubborn chlorinations. PCl₅ helps to drive the equilibrium towards the chlorinated product.

Experimental Protocol: Enhanced Chlorination

  • To the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one (1.0 eq) under an inert atmosphere (N₂ or Ar), add POCl₃ (3.0 eq).

  • Add N,N-diisopropylethylamine (1.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in DCM).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated NaHCO₃ solution to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Hydrolysis of the Product During Workup

Symptom: The reaction appears complete by in-process control (IPC), but after aqueous workup and purification, the starting material, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one, is re-isolated.

Causality: The 4-chloro position on the pyridopyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis. During the aqueous workup, especially if the pH is not well-controlled or if the mixture is heated, the chloro group can be displaced by water or hydroxide ions, reverting the product to the starting material.

Troubleshooting Steps:

  • Controlled Quenching: Always perform the quenching of the reaction mixture at low temperatures (0-5 °C) by slowly adding the reaction mixture to ice or a cold aqueous solution.

  • pH Control: Maintain a neutral or slightly basic pH (7-8) during the aqueous workup. Acidic conditions can promote hydrolysis.

  • Minimize Contact Time with Water: Perform the extraction and phase separation as quickly as possible.

  • Solvent Choice: Use an aprotic organic solvent for extraction that is not miscible with water.

  • Evaporation of Excess POCl₃: Before workup, consider removing the excess POCl₃ under reduced pressure. This minimizes the exotherm during quenching and reduces the amount of acidic byproducts.

Issue 3: Formation of Phosphorus-Containing Byproducts

Symptom: The crude product is a thick, oily residue that is difficult to handle and purify. ¹H NMR may show broad signals, and the isolated yield is low after purification.

Causality: Phosphorus oxychloride reacts to form various phosphorus-containing byproducts, such as phosphoric acid and pyrophosphates, especially upon quenching with water. These byproducts can be sticky and can trap the desired product, complicating isolation and purification.

Troubleshooting Steps:

  • Careful Quenching and Neutralization: As mentioned previously, a slow, cold quench followed by careful neutralization is crucial. This helps to precipitate inorganic phosphate salts that can be removed by filtration.

  • Aqueous Wash: Washing the organic extract with water or a dilute brine solution can help remove water-soluble phosphorus impurities.

  • Filtration: After quenching and extraction, if a solid precipitate forms, it can be beneficial to filter the entire mixture through a pad of celite to remove insoluble inorganic material before concentrating the organic layer.

  • Chromatography: Purification by column chromatography is often necessary to separate the product from any remaining phosphorus byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/hexane) is typically effective.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities originating from the synthesis of the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one precursor?

A1: The precursor is commonly synthesized by the cyclization of a substituted 2-amino-tetrahydropyridine-3-carbonitrile with a one-carbon source like formamide or formic acid. Potential side products from this stage include:

  • Incomplete Cyclization: The N-formyl intermediate, N-(3-cyano-1,4,5,6-tetrahydropyridin-2-yl)formamide, may be present if the cyclization is not complete.

  • Hydrolysis of Nitrile: The nitrile group could be partially or fully hydrolyzed to an amide or a carboxylic acid under the reaction conditions, especially if harsh acids or bases are used.

  • Side reactions of formamide: At high temperatures, formamide can decompose, leading to other minor byproducts.

Q2: Can over-chlorination occur during the reaction with POCl₃?

A2: While the primary reaction is the chlorination of the 4-position, other positions on the molecule could potentially react under harsh conditions. For this compound, the pyrimidine ring is electron-deficient and less prone to electrophilic attack. The saturated pyridine ring is also generally unreactive towards POCl₃. However, prolonged heating at very high temperatures could lead to decomposition or other unforeseen side reactions. It is always advisable to use the mildest conditions that afford a complete reaction.

Q3: What analytical techniques are best for identifying these side products?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and for identifying the presence of starting material and major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the components in the reaction mixture, which helps in proposing the structures of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities. The presence of a formyl proton signal (~8 ppm) in the ¹H NMR of the crude product could indicate an incomplete cyclization from the previous step.

Q4: What are the best practices for purifying the final product?

A4:

  • Column Chromatography: This is the most common and effective method for purifying this compound. A silica gel stationary phase with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is typically used.

  • Crystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be an effective purification method.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyridopyrimidine ring allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the product into the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

Data Summary

Potential Side Product Origin Mitigation Strategy Purification Method
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-oneIncomplete chlorination or hydrolysisIncrease POCl₃ stoichiometry, reaction temperature/time; controlled workupColumn chromatography, recrystallization
N-(3-cyano-1,4,5,6-tetrahydropyridin-2-yl)formamideIncomplete cyclization of precursorEnsure sufficient heating and reaction time during cyclizationColumn chromatography
Phosphorus-containing impuritiesReaction with POCl₃Careful quenching, aqueous wash, filtration through celiteColumn chromatography

Visualizing the Synthetic Pathway and Potential Pitfalls

Synthesis_Troubleshooting cluster_precursor Precursor Synthesis cluster_chlorination Chlorination Step cluster_side_products Common Side Products 2-amino-tetrahydropyridine-3-carbonitrile 2-amino-tetrahydropyridine-3-carbonitrile Pyridopyrimidinone_Formation Pyridopyrimidinone_Formation 2-amino-tetrahydropyridine-3-carbonitrile->Pyridopyrimidinone_Formation Cyclization Formamide Formamide Formamide->Pyridopyrimidinone_Formation Cyclization Precursor_Impurity Incomplete Cyclization (N-formyl intermediate) Pyridopyrimidinone_Formation->Precursor_Impurity Side Reaction 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one Pyridopyrimidinone_Formation->5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one Desired Precursor Chlorination_Reaction Chlorination 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one->Chlorination_Reaction POCl3 POCl₃ POCl3->Chlorination_Reaction Workup Aqueous Workup POCl3->Workup Excess Final_Product 4-Chloro-5,6,7,8-tetrahydropyrido [2,3-d]pyrimidine Final_Product->Workup Chlorination_Reaction->Final_Product Incomplete_Reaction Unreacted Starting Material Chlorination_Reaction->Incomplete_Reaction Low Temp/ Short Time Hydrolysis Hydrolysis Product (Starting Material) Workup->Hydrolysis Poor pH control Phosphorus_Byproducts Phosphorus Byproducts Workup->Phosphorus_Byproducts

Caption: Synthetic pathway and common side product formation.

References

  • Meirelles, M. A. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. Available at: [Link]

Technical Support Center: Optimizing the Synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.

I. Foundational Synthetic Strategy: A Mechanistic Overview

The synthesis of the this compound core often involves a multi-step sequence. A common and effective approach is the cyclocondensation of a suitably functionalized aminopyridine derivative with a pyrimidine precursor. The subsequent chlorination of the resulting pyridopyrimidinone is a critical step that frequently requires careful optimization.

A representative synthetic pathway initiates with the reaction of a piperidone derivative with a β-ketoester to form a dihydropyridinone. This intermediate is then reacted with urea or a related compound to construct the pyrimidine ring, yielding a tetrahydropyrido[2,3-d]pyrimidin-4-one. The final chlorination is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Piperidone Derivative", fillcolor="#F1F3F4"]; B [label="β-Ketoester", fillcolor="#F1F3F4"]; C [label="Dihydropyridinone Intermediate", fillcolor="#FBBC05"]; D [label="Urea/Thiourea", fillcolor="#F1F3F4"]; E [label="Tetrahydropyrido[2,3-d]pyrimidin-4-one", fillcolor="#EA4335"]; F [label="POCl₃", fillcolor="#F1F3F4"]; G [label="this compound", fillcolor="#34A853"];

A -> C; B -> C; C -> E; D -> E; E -> G; F -> G [label="Chlorination"]; }

Caption: Generalized synthetic pathway for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.

Issue 1: Low Yield in the Cyclocondensation Step to Form the Pyrimidinone Ring

  • Question: My reaction to form the tetrahydropyrido[2,3-d]pyrimidin-4-one from the dihydropyridinone intermediate is resulting in a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this cyclocondensation step can often be attributed to several factors, including reaction conditions and the purity of your starting materials.

    • Causality: The formation of the pyrimidine ring is a reversible reaction, and the equilibrium may not favor the product under suboptimal conditions. The presence of impurities in the dihydropyridinone intermediate can also inhibit the reaction or lead to side products.

    • Solutions:

      • Optimize Reaction Temperature and Time: This reaction often requires elevated temperatures to proceed efficiently. A systematic approach to increasing the temperature in increments (e.g., 10-20 °C) while monitoring the reaction by TLC or LC-MS can help identify the optimal temperature. Extended reaction times may also be necessary to drive the reaction to completion.

      • Choice of Base and Solvent: The choice of base and solvent is critical. While some protocols may proceed without an explicit base, others benefit from the addition of a non-nucleophilic base to facilitate the cyclization. The solvent should be high-boiling and inert, such as diphenyl ether or Dowtherm A, especially if high temperatures are required.

      • Purity of Starting Material: Ensure the dihydropyridinone intermediate is of high purity. Purification by column chromatography or recrystallization before the cyclocondensation step can significantly improve the yield.

      • Water Removal: The cyclocondensation reaction releases water, which can inhibit the forward reaction. The use of a Dean-Stark apparatus to remove water azeotropically can be beneficial.

Issue 2: Incomplete Chlorination or Formation of Byproducts

  • Question: During the chlorination of the tetrahydropyrido[2,3-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃), I am observing incomplete conversion and the formation of several byproducts. How can I achieve a cleaner and more complete reaction?

  • Answer: The chlorination step is often the most challenging part of the synthesis. Incomplete reactions and byproduct formation are common hurdles.

    • Causality: The hydroxyl group of the pyrimidinone needs to be activated for nucleophilic substitution by the chloride ion. Insufficient activation or side reactions with the chlorinating agent can lead to a complex reaction mixture. Phosphorus oxychloride is a strong dehydrating agent and can promote side reactions if not controlled properly.[1]

    • Solutions:

      • Temperature Control: The reaction temperature is a critical parameter. While some reactions proceed well at reflux in POCl₃, others may require milder conditions to prevent degradation. A gradual increase in temperature can help find the sweet spot for efficient chlorination without excessive byproduct formation.

      • Addition of a Tertiary Amine: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can accelerate the reaction.[1] These bases can act as catalysts and also neutralize the HCl generated during the reaction, which can sometimes inhibit the desired transformation.[1]

      • Solvent Effects: While the reaction can be run neat in POCl₃, the use of a high-boiling inert solvent like acetonitrile or dioxane can sometimes provide better control over the reaction and minimize charring.[2]

      • Work-up Procedure: The work-up of reactions involving POCl₃ is highly exothermic and must be done with extreme care. Quenching the reaction mixture by slowly adding it to ice-water is a standard procedure.[1] To avoid hydrolysis of the desired chloro-product back to the starting material, it is crucial to neutralize the acidic solution promptly with a weak base like sodium bicarbonate.[1]

graph "Troubleshooting_Chlorination" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Chlorination Step", fillcolor="#FBBC05"]; Problem1 [label="Incomplete Reaction", shape=ellipse, fillcolor="#EA4335"]; Problem2 [label="Byproduct Formation", shape=ellipse, fillcolor="#EA4335"]; Solution1a [label="Increase Temperature", fillcolor="#34A853"]; Solution1b [label="Add Tertiary Amine (e.g., DIPEA)", fillcolor="#34A853"]; Solution2a [label="Optimize Temperature", fillcolor="#34A853"]; Solution2b [label="Use Inert Co-solvent", fillcolor="#34A853"]; Solution2c [label="Careful Work-up (Ice Quench, NaHCO₃)", fillcolor="#34A853"];

Start -> Problem1; Start -> Problem2; Problem1 -> Solution1a; Problem1 -> Solution1b; Problem2 -> Solution2a; Problem2 -> Solution2b; Problem2 -> Solution2c; }

Caption: Troubleshooting flowchart for the chlorination step.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound. What are the recommended purification techniques?

  • Answer: Purification can be challenging due to the presence of polar byproducts and the potential for the product to be somewhat unstable.

    • Causality: The nitrogen atoms in the heterocyclic system can make the compound polar and prone to streaking on silica gel. Residual inorganic salts from the work-up can also complicate purification.

    • Solutions:

      • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.

      • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Common solvent systems to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

      • Aqueous Wash: Before column chromatography, ensure that the organic layer containing the crude product is thoroughly washed with water and brine to remove any water-soluble impurities and inorganic salts.[3]

III. Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield for the synthesis of this compound?

    • A1: The overall yield can vary significantly depending on the specific substrates and the optimization of each step. Reported yields for analogous multi-step syntheses of related pyridopyrimidines can range from 30% to 60%.[2][4]

  • Q2: Can other chlorinating agents be used instead of POCl₃?

    • A2: Yes, other chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used for the chlorination of hydroxyl groups on heterocyclic rings.[1] However, phosphorus oxychloride is the most commonly reported and often the most effective reagent for this particular transformation.[1][2] The choice of chlorinating agent will likely require re-optimization of the reaction conditions.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques should be used.

      • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

      • Mass Spectrometry (MS): Confirms the molecular weight of the product.

      • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

      • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the disappearance of the carbonyl group from the starting material.

  • Q4: Are there any specific safety precautions I should take during this synthesis?

    • A4: Yes, several reagents used in this synthesis are hazardous.

      • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

      • Tertiary Amines (DIPEA, TEA): Are flammable and can be irritating. Handle in a fume hood.

      • Solvents: Many organic solvents are flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.

IV. Experimental Protocol: A General Guideline

This protocol provides a general procedure for the synthesis. The specific quantities and conditions may need to be optimized for your particular starting materials.

Step 1: Synthesis of Tetrahydropyrido[2,3-d]pyrimidin-4-one

  • To a solution of the dihydropyridinone intermediate in a suitable high-boiling solvent (e.g., diphenyl ether), add an equimolar amount of urea.

  • Heat the reaction mixture to a high temperature (e.g., 180-220 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and dilute it with a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash it with the non-polar solvent, and dry it under vacuum.

Step 2: Chlorination to this compound

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the tetrahydropyrido[2,3-d]pyrimidin-4-one in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, add a catalytic amount of a tertiary amine (e.g., DIPEA).

  • Heat the reaction mixture to reflux (or a lower optimized temperature) and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully add it dropwise to a vigorously stirred beaker of crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Step 1: Cyclocondensation Step 2: Chlorination
Key Reagents Dihydropyridinone, UreaPyrimidinone, POCl₃
Typical Solvent Diphenyl ether, Dowtherm ANeat POCl₃, Acetonitrile
Temperature 180-220 °C80-110 °C (Reflux)
Reaction Time 2-8 hours2-12 hours
Work-up Precipitation with non-polar solventIce quench, NaHCO₃ neutralization, Extraction
Purification Filtration and washingColumn Chromatography

V. References

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC - NIH. (2022). Drug Design, Development and Therapy. [Link]

  • A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation - NIH. (2020). Scientific Reports. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. (2024). RSC Advances. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019). Molecules. [Link]

  • Facile Synthesis of 5,6,7,8-tetrahydropyrimido[4,5-d] pyrimidine-2,4 (1H,3H) -dione Analogs via One Pot Multicomponent Reaction - Semantic Scholar. (2020). Letters in Organic Chemistry. [Link]

Sources

Technical Support Center: Navigating Reactions with 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: dehalogenation. As a key building block in the synthesis of a wide range of biologically active molecules, understanding and controlling the reactivity of this scaffold is paramount to achieving high yields and purity.[1][2][3][4][5][6] This resource, grounded in established mechanistic principles and field-proven insights, will equip you with the knowledge to minimize and prevent unwanted dehalogenation in your synthetic campaigns.

Understanding the Dehalogenation Problem

Dehalogenation is the substitution of a halogen atom, in this case, chlorine, with a hydrogen atom. In the context of cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and other palladium-catalyzed transformations, this side reaction leads to the formation of the undesired 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, thereby reducing the yield of your target compound and complicating purification.

The primary culprit behind dehalogenation is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[7][8] This highly reactive intermediate can then participate in a competing reaction pathway, leading to the cleavage of the C-Cl bond and its replacement with a C-H bond.

The propensity for dehalogenation is influenced by a number of factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Understanding how each of these parameters affects the delicate balance between the desired cross-coupling and the undesired dehalogenation is key to successful synthesis.

Mechanistic Insights into Dehalogenation

The generally accepted mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the generation of a Pd(0) species, which then undergoes oxidative addition to the aryl chloride. The resulting Ar-Pd(II)-Cl complex is a key intermediate. The undesired dehalogenation pathway typically proceeds as follows:

  • Formation of a Palladium-Hydride Species: The Pd-H species can be generated from various sources within the reaction mixture, including β-hydride elimination from certain substrates or ligands, or from the reaction of the palladium catalyst with trace amounts of water, alcohols, or even certain bases.[8][9]

  • Reductive Elimination: The Ar-Pd(II)-H intermediate can then undergo reductive elimination to form the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.

The rate of this undesired pathway relative to the desired transmetalation and reductive elimination with the coupling partner determines the extent of dehalogenation.

Troubleshooting Guide for Common Reactions

This section provides specific troubleshooting advice for minimizing dehalogenation in common reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. However, the basic conditions and the presence of boronic acids can sometimes promote dehalogenation.

Troubleshooting Strategies:

ParameterRecommendationRationale
Palladium Catalyst Use a pre-formed Pd(0) catalyst or a catalyst system that readily generates Pd(0). Consider using a lower catalyst loading (0.5-2 mol%).[10]Highly active catalysts can sometimes favor the dehalogenation pathway.[7]
Ligand Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[11]These ligands promote the desired reductive elimination over the dehalogenation pathway by sterically hindering the approach of the hydride source and electronically favoring the C-C bond formation.
Base Use a weaker, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong bases like NaOtBu if dehalogenation is significant.Strong bases can promote the formation of palladium-hydride species. The choice of base can significantly impact the extent of dehalogenation.[12]
Solvent Aprotic solvents like toluene, dioxane, or THF are generally preferred. Avoid protic solvents like alcohols, which can be a source of hydrides.[8][13]Solvents can influence the solubility of reagents and intermediates, as well as participate in side reactions.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.

Experimental Protocol: Minimizing Dehalogenation in Suzuki-Miyaura Coupling

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of ligand and base is particularly critical in suppressing dehalogenation in this reaction.[14][15][16]

Troubleshooting Strategies:

ParameterRecommendationRationale
Palladium Catalyst Use a well-defined palladium precatalyst such as a G2 or G3 palladacycle.These precatalysts are often more stable and provide more reproducible results.
Ligand Employ bulky, electron-rich biaryl phosphine ligands like Josiphos, Xantphos, or BrettPhos.[17]These ligands are known to be effective in promoting the amination of challenging substrates while minimizing dehalogenation.[15]
Base Use a strong, non-nucleophilic base such as NaOtBu or LHMDS.While strong bases are often necessary for this transformation, their choice can still influence the extent of dehalogenation. Careful optimization is key.
Solvent Aprotic, non-polar solvents like toluene or xylene are generally preferred.Solvents like DMF and dioxane have been observed to promote dehalogenation in some cases.[13]
Temperature Run the reaction at a moderate temperature (e.g., 80-110 °C).As with other cross-coupling reactions, lower temperatures can help to disfavor the dehalogenation pathway.

Experimental Protocol: Minimizing Dehalogenation in Buchwald-Hartwig Amination

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if necessary.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, direct nucleophilic aromatic substitution can be a viable alternative to palladium-catalyzed cross-coupling, potentially avoiding the issue of dehalogenation altogether. The electron-deficient nature of the pyrimidine ring can facilitate this type of reaction.[18][19][20]

Troubleshooting Strategies:

ParameterRecommendationRationale
Nucleophile Strong nucleophiles such as alkoxides, thiolates, and certain amines can be effective.The reactivity of the nucleophile is a key driver of the reaction rate.
Solvent Polar aprotic solvents like DMF, DMSO, or NMP are typically used.These solvents can help to solvate the nucleophile and accelerate the reaction.
Temperature Elevated temperatures are often required to drive the reaction to completion.The reaction rate is highly dependent on temperature.
Additives In some cases, the addition of a base or a phase-transfer catalyst may be beneficial.These additives can enhance the nucleophilicity of the reacting species.

Experimental Protocol: General Procedure for SNAr

  • To a solution of this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF), add the nucleophile (1.1-2.0 equiv).

  • If necessary, add a base (e.g., K₂CO₃ or Et₃N).

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Reaction Pathways

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and the competing dehalogenation pathway.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-Cl Pd0->OxAdd ArPdCl Ar-Pd(II)L_n-Cl OxAdd->ArPdCl Transmetalation Transmetalation (Desired Pathway) ArPdCl->Transmetalation Dehalogenation Formation of Pd-H (Undesired Pathway) ArPdCl->Dehalogenation ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR ReductiveElimination Reductive Elimination ArPdR->ReductiveElimination Product Ar-R (Desired Product) ReductiveElimination->Product Product->Pd0 Regenerates Catalyst ArPdH Ar-Pd(II)L_n-H Dehalogenation->ArPdH DehalogenatedProduct Ar-H (Dehalogenated Byproduct) ArPdH->DehalogenatedProduct Reductive Elimination DehalogenatedProduct->Pd0 Regenerates Catalyst

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q1: I am observing significant dehalogenation in my Suzuki reaction. What is the first thing I should try?

A1: The first and often most impactful change is to switch to a bulkier, more electron-rich phosphine ligand like XPhos or SPhos. These ligands are specifically designed to promote the desired C-C bond formation and can significantly suppress dehalogenation.

Q2: Can the purity of my reagents affect the level of dehalogenation?

A2: Absolutely. Trace amounts of water or other protic impurities in your solvents or reagents can act as a source of hydride, leading to increased dehalogenation. Always use anhydrous, degassed solvents and high-purity reagents.

Q3: Is there a general trend for which halide is most prone to dehalogenation?

A3: Yes, the general trend for dehalogenation is I > Br > Cl. Aryl iodides are typically the most susceptible to this side reaction, while aryl chlorides are the least.[11] This is an important consideration when designing your synthetic route.

Q4: I am still seeing dehalogenation even after optimizing my ligand and base. What else can I do?

A4: If you have already optimized your ligand and base, consider lowering the reaction temperature. While this may slow down the reaction, it can often disproportionately slow down the dehalogenation pathway, leading to a better product-to-byproduct ratio. You could also try a different palladium source or a different solvent system.

Q5: Is it possible that my starting material, this compound, is inherently unstable under my reaction conditions?

A5: While the tetrahydropyrido[2,3-d]pyrimidine core is generally stable, the C-Cl bond is activated towards both nucleophilic attack and oxidative addition. The specific reaction conditions, particularly high temperatures and the presence of strong bases, can contribute to its degradation or participation in side reactions. Careful control of reaction parameters is crucial.

References

  • Falcó, J. L., Matallana, J. L., Barberena, J., Teixidó, J., & Borrell, J. I. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3–11. [Link]

  • Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Ovid. (n.d.). Retrieved from [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2012). NIH Public Access. [Link]

  • Jedinák, L., Tomanová, P., & Králová, P. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 23(9), 2339. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2011). ACS Publications. [Link]

  • Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Ovid. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). Preprints.org. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal, 20(21), 6448-6457. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2005). The Journal of Organic Chemistry, 70(26), 10795–10802. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Selective dehalogenation. (1975).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Wang, X., Long, Z., Wen, T., Miao, H., Ye, X., Lei, M., & Zhu, Y. (2025). Design and synthesis of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin. Drug Design, Development and Therapy, 19, 1373-1393. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Advances, 5(104), 85465-85469. [Link]

  • significant dehalogenation in stille coupling. (2019). Reddit. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200832. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic, 2089. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). Molecules, 19(6), 7579–7592. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). (2023). Angewandte Chemie International Edition, 62(23), e202302839. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2023). PolyU Electronic Theses. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(12), 3123. [Link]

  • The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. (1973). Annals of the New York Academy of Sciences, 214, 216-220. [Link]

  • Nucleophilic substitution reactions. (n.d.). ResearchGate. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2010). Arkivoc, 2011(1), 225-237. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine. This guide is intended for researchers, scientists, and drug development professionals engaged in the process of transitioning this vital heterocyclic compound from laboratory-scale discovery to larger-scale production. As a Senior Application Scientist, my objective is to provide you with not just a set of instructions, but a deeper understanding of the challenges you may encounter and the scientific principles behind the recommended solutions.

The synthesis of this compound, a key intermediate in the development of various therapeutic agents, presents a unique set of challenges during scale-up. These challenges often revolve around reaction kinetics, thermal management, reagent handling, and product purification. This guide is structured to provide you with practical, field-proven insights to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the scale-up synthesis of this compound.

Q1: What is a common synthetic route for this compound, and what are the key stages to monitor during scale-up?

A common and efficient synthetic approach involves a three-stage process:

  • Formation of a 2-amino-1,4,5,6-tetrahydropyridine-3-carbonitrile intermediate: This is often achieved through a multicomponent reaction, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[1][2] Key considerations for scale-up include efficient mixing of the heterogeneous mixture and control of the initial exotherm.

  • Cyclization to form 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-amine: The tetrahydropyridine intermediate is then cyclized with a formamide equivalent to construct the pyrimidine ring.[3] On a larger scale, ensuring uniform heating and managing potential increases in viscosity are critical.

  • Chlorination of the pyrimidinone to yield the final product: The hydroxyl group on the pyrimidine ring is converted to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is often the most hazardous and requires stringent control over reagent addition and temperature due to the highly exothermic nature of the reaction and the subsequent quenching process.

Q2: What are the primary safety concerns when using phosphorus oxychloride (POCl₃) for the chlorination step at scale?

Phosphorus oxychloride is a highly reactive and corrosive substance that presents several safety hazards, particularly on a larger scale.[4][5] Key concerns include:

  • Violent reaction with water: POCl₃ reacts violently with water, releasing significant heat and toxic, corrosive fumes of hydrochloric acid and phosphoric acid.[6][7] All equipment must be scrupulously dried, and the reaction must be conducted under anhydrous conditions.

  • Exothermic quenching: The quenching of excess POCl₃ is highly exothermic and can lead to a runaway reaction if not properly controlled. Adding water or other quenching agents directly to the reaction mixture is extremely dangerous.[8]

  • Toxicity and corrosivity: POCl₃ is toxic by inhalation and contact, causing severe burns to the skin, eyes, and respiratory tract.[9] Appropriate personal protective equipment (PPE) and a well-ventilated working area are mandatory.

Q3: How can I safely and effectively quench the reaction mixture after chlorination with POCl₃ on a large scale?

A "reverse quench" is the recommended procedure for large-scale operations. This involves slowly adding the reaction mixture to a cooled quenching solution. A particularly effective and safer method is to add the reaction mixture to a pre-warmed (35-40°C) aqueous solution of sodium acetate.[10] This method promotes the instantaneous and complete hydrolysis of unreacted POCl₃, preventing the accumulation of unstable intermediates that can lead to a delayed and violent exotherm.[8][10]

Q4: I am observing a thick, viscous slurry during the initial cyclization step, which is making stirring difficult. What can I do?

Increased viscosity is a common challenge during scale-up, especially in reactions where a solid product precipitates.[7][11] To address this:

  • Solvent selection and volume: Ensure that the chosen solvent can adequately suspend the reactants and product at the desired concentration. You may need to increase the solvent volume on a larger scale to maintain a stirrable slurry.

  • Agitator design: The type of stirrer used is critical. A simple magnetic stir bar that is effective in the lab will likely be inadequate at a larger scale. A mechanical stirrer with an appropriately designed impeller (e.g., an anchor or pitched-blade turbine) is necessary to ensure efficient mixing of viscous slurries.[12]

  • Controlled addition: In some cases, adding one of the reactants portion-wise or as a solution can help to control the rate of product formation and prevent the rapid formation of an unmanageable slurry.

Q5: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I improve its purity?

Discoloration in the final product can often be attributed to impurities formed during the chlorination step or from degradation during workup.

  • Overheating during chlorination: The reaction with POCl₃ can lead to the formation of colored byproducts if the temperature is not carefully controlled. Strict adherence to the optimal temperature profile is crucial.

  • Impure starting materials: Ensure the purity of the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-amine precursor, as impurities can be carried through and chlorinated, leading to a complex impurity profile.

  • Purification method: Recrystallization from a suitable solvent system is often effective for removing colored impurities.[10] Activated carbon (charcoal) treatment of the solution before crystallization can also be employed to adsorb colored species.

Troubleshooting Guide

The following table provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Stage 1: Low Yield of Tetrahydropyridine Intermediate - Incomplete reaction due to poor mixing of the heterogeneous mixture. - Sub-optimal reaction temperature. - Incorrect stoichiometry of reactants or base.- At scale, use a mechanical stirrer with an appropriate impeller to ensure efficient mixing.[11] - Perform small-scale optimization studies to determine the ideal temperature profile. - Carefully control the addition of all reactants and the base.
Stage 2: Incomplete Cyclization to Pyrimidinone - Insufficient reaction time or temperature. - Viscous reaction mixture impeding mass transfer. - Degradation of the starting material or product at high temperatures.- Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time. - Increase solvent volume or use a more powerful mechanical stirrer to manage viscosity.[7] - Investigate the thermal stability of your materials to define a safe operating temperature range.
Stage 3: Low Yield or Incomplete Chlorination - Moisture in the reaction system deactivating the POCl₃. - Insufficient amount of POCl₃. - Reaction temperature too low.- Ensure all glassware and solvents are thoroughly dried before use.[4] - While excess POCl₃ should be avoided for safety and environmental reasons, a sufficient amount is necessary to drive the reaction to completion. Re-evaluate the stoichiometry. - Optimize the reaction temperature; some chlorinations require heating to reflux.[13]
Stage 3: Runaway Reaction During POCl₃ Quench - Direct addition of water or base to the reaction mixture. - Quenching at too low a temperature, leading to the accumulation of reactive intermediates. - Inadequate cooling capacity for the scale of the reaction.- Always use a reverse quench (add reaction mixture to the quenching solution).[8] - Consider the warm sodium acetate quench method to ensure complete and immediate hydrolysis.[10] - Ensure your reactor's cooling system is capable of handling the heat load of the quench. Perform a thermal hazard analysis if possible.
Final Product: Difficulty with Isolation/Filtration - Very fine particle size of the precipitated product. - "Oiling out" of the product instead of crystallizing.- Optimize the cooling profile during crystallization to promote the growth of larger, more easily filterable crystals.[10][14] - Ensure the chosen crystallization solvent is appropriate and that the product is not supersaturated to the point of oiling out. Seeding the solution with a small amount of pure product can help induce proper crystallization.
Final Product: Product Fails Purity Specifications - Presence of starting material or reaction intermediates. - Formation of side-products (e.g., dichlorinated species). - Residual solvent.- Re-evaluate the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. - Optimize the purification process, such as recrystallization with a different solvent system or column chromatography on a larger scale.[10] - Ensure the product is thoroughly dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) to remove residual solvents.[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis. It is imperative that all procedures are first validated at a small scale in your laboratory and that a thorough safety review is conducted before attempting any scale-up.

Laboratory Scale Synthesis (Illustrative)
  • Stage 1: Synthesis of 2-amino-4,5-dihydropyrido[c]pyridine-3-carbonitrile (Illustrative Intermediate)

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

    • Add a catalytic amount of a suitable base (e.g., morpholine).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and collect the precipitated product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Stage 2: Synthesis of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-amine

    • To the intermediate from Stage 1, add an excess of formamide.

    • Heat the mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours, monitoring by TLC or HPLC.

    • Cool the reaction mixture and add water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

  • Stage 3: Synthesis of this compound

    • In a dry flask under an inert atmosphere, suspend the pyrimidinone from Stage 2 in phosphorus oxychloride (POCl₃, 3-5 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress.

    • Cool the reaction mixture to room temperature.

    • CAUTION: In a separate, well-ventilated fume hood, prepare a beaker of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is ~7-8.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.

Pilot Scale Synthesis Considerations
  • General: All transfers of reagents and solvents should be done in a closed system to minimize exposure and prevent contamination. The reactor should be equipped with a robust mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet connected to a scrubber, and an addition funnel or pump for controlled reagent addition.

  • Stage 1 & 2:

    • Use a reactor with a jacket for heating and cooling to ensure uniform temperature control.

    • Monitor the reaction for any significant exotherms, especially during the initial phase of the Gewald reaction.[15]

    • For filtration of the intermediates, a filter press or a centrifugal filter may be necessary depending on the scale and the nature of the solid.

  • Stage 3 (Chlorination):

    • The reactor must be scrupulously dried before use.

    • POCl₃ should be added to the pyrimidinone at a controlled rate to manage any initial exotherm.

    • Quenching: A separate, appropriately sized reactor should be used for the quenching solution (e.g., warm aqueous sodium acetate). The reaction mixture should be transferred to the quench reactor via a pump at a controlled rate to maintain the temperature of the quench mixture within a safe range.[8][10] The quench reactor should also be well-agitated and have adequate cooling capacity.

    • Work-up: Liquid-liquid extractions at scale can be performed in the reactor or in a separate extraction vessel. Phase separation can be monitored via a sight glass.

    • Purification: Crystallization will be performed in a dedicated crystallizer with controlled cooling to ensure consistent particle size and purity.[16] The product will be isolated using a centrifuge or a filter-dryer.

  • Drying: The final product should be dried in a suitable dryer (e.g., vacuum tray dryer or a filter-dryer) to a consistent level of residual solvents.[8]

Synthetic Workflow and Scale-Up Challenges

The following diagram illustrates the synthetic pathway and highlights the key challenges at each stage of the scale-up process.

Scale_Up_Synthesis cluster_0 Stage 1: Tetrahydropyridine Formation cluster_1 Stage 2: Pyrimidine Ring Formation cluster_2 Stage 3: Chlorination cluster_3 Purification & Isolation A Starting Materials (Ketone, Malononitrile, Sulfur) B Multicomponent Reaction (e.g., Gewald) A->B C Tetrahydropyridine Intermediate B->C C1 Mixing & Exotherm B->C1 D Cyclization with Formamide C->D E 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-amine D->E C2 Viscosity & High Temp D->C2 F Chlorination with POCl3 E->F G Crude 4-Chloro Product F->G C3 Thermal Hazard & Moisture Sensitivity F->C3 H Quench & Work-up G->H I Crystallization H->I C4 Exotherm Control H->C4 J Drying I->J C5 Particle Size & Purity I->C5 K Final Pure Product J->K

Caption: Synthetic workflow for this compound highlighting key scale-up challenges.

References

Sources

Technical Support Center: Purification Challenges of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of chlorinated heterocyclic compounds. The introduction of chlorine atoms into a heterocyclic scaffold significantly alters the molecule's physicochemical properties, including its polarity, solubility, thermal stability, and reactivity.[1][2] These alterations are a double-edged sword: while they are often responsible for the desired biological activity that makes these compounds valuable in drug discovery, they also introduce specific hurdles in their isolation and purification.[3]

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will move from foundational questions to technique-specific troubleshooting, providing not just the "how" but the critical "why" behind each recommendation.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the purification of chlorinated heterocyclic compounds.

Q1: Why are chlorinated heterocyclic compounds so challenging to purify? A1: The primary challenges stem from the influence of the chlorine substituent. Chlorine is highly electronegative and increases the lipophilicity of the molecule.[1] This can lead to:

  • Poor Solubility: Many chlorinated heterocycles have poor solubility in common, low-boiling-point solvents, complicating recrystallization and chromatography.

  • Similar Polarity of Isomers: Positional isomers (e.g., 2-chloropyridine vs. 3-chloropyridine) often have very similar polarities, making their separation by standard chromatography extremely difficult.[4]

  • Thermal Instability: The carbon-chlorine bond can be labile under certain conditions. Aggressive purification techniques involving high heat can lead to degradation or dechlorination, especially in the presence of catalytic residues.[5][6]

  • Reactivity with Stationary Phases: Basic nitrogen atoms in the heterocyclic ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing or irreversible adsorption.[7]

Q2: What are the most common impurities I should expect? A2: Impurities are typically process-related and can include:

  • Starting Materials and Reagents: Unreacted starting materials are a common impurity source.[8]

  • By-products: Side reactions such as over-chlorination, incomplete reactions, or rearrangements can generate structurally similar impurities.[9][10]

  • Dechlorinated Species: Hydrogenolysis of the C-Cl bond can occur, particularly if a reduction step was present in the synthesis, leading to the corresponding non-chlorinated heterocycle.[10]

  • Regioisomers: If the chlorination step is not perfectly regioselective, a mixture of isomers will be carried into the purification step.

Q3: How do I choose the best primary purification technique? A3: The choice depends on the physical state of your crude product, its thermal stability, and the nature of the impurities. The following workflow provides a general decision-making framework.

G start Crude Chlorinated Heterocycle is_solid Is the crude material a solid? start->is_solid high_purity Is crude purity >90%? is_solid->high_purity Yes chromatography Use Column Chromatography is_solid->chromatography No extraction Start with Liquid-Liquid Extraction is_solid->extraction No (It's an oil/liquid) thermal_stability Is it thermally stable? thermal_stability->chromatography No distillation Consider Vacuum Distillation thermal_stability->distillation Yes crystallization Attempt Recrystallization high_purity->crystallization Yes high_purity->chromatography No isomers_present Are isomers or closely related impurities present? extraction->thermal_stability G start Chromatography Problem issue What is the issue? start->issue streaking Peak Streaking / Tailing issue->streaking Streaking poor_sep Poor Separation (Overlapping Peaks) issue->poor_sep Poor Separation no_elution Compound Stuck on Column issue->no_elution No Elution is_basic Is the compound basic? streaking->is_basic optimize_mp Optimize Mobile Phase using TLC poor_sep->optimize_mp increase_polarity Drastically Increase Mobile Phase Polarity no_elution->increase_polarity add_tea Add 0.5% Triethylamine to mobile phase is_basic->add_tea Yes is_basic->optimize_mp No use_alumina Switch to Alumina stationary phase add_tea->use_alumina Still streaking reduce_load Reduce Sample Load optimize_mp->reduce_load Still poor separation

Sources

Technical Support Center: Improving Reaction Selectivity with 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common selectivity challenges encountered during the functionalization of this versatile heterocyclic scaffold. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields of the desired regioisomer, and understand the causal factors behind the observed reactivity.

Understanding the Reactivity of the Pyrido[2,3-d]pyrimidine Core

The this compound core is an electron-deficient heteroaromatic system. This electronic nature is a double-edged sword: it activates the C4-chloro substituent for displacement, making it an excellent synthetic handle, but it also presents challenges in controlling regioselectivity, particularly when other reactive sites are present. The pyrimidine ring's nitrogen atoms withdraw electron density, making the C4 and C2 positions the most electrophilic and thus the primary sites for nucleophilic attack.[1][2] Generally, the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position due to better stabilization of the negative charge in the Meisenheimer intermediate.[1][3]

However, this inherent preference can be modulated or even overturned by a variety of factors including the nature of the nucleophile, the presence of substituents on the rings, and the choice of reaction conditions, especially in palladium-catalyzed cross-coupling reactions.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter in a question-and-answer format, providing both theoretical explanations and practical, actionable solutions.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction of this compound with an amine is giving me a mixture of C4 and C2 substituted products. How can I improve selectivity for the C4 position?

Answer:

Achieving high C4 selectivity is a common goal. While C4 is the intrinsically more reactive site, several factors can lead to the formation of the C2 isomer. Here’s a breakdown of the causes and how to troubleshoot:

Underlying Principles:

The regioselectivity of SNAr on dichloropyrimidines is governed by the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at C4 versus C2. Attack at C4 allows for delocalization of the negative charge onto both pyrimidine nitrogens, which is generally a more stable arrangement.[3] Furthermore, Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it the preferred site for nucleophilic attack.[1]

However, factors that can influence this selectivity include:

  • Steric Hindrance: Bulky nucleophiles or substituents near the C4 position can favor attack at the less hindered C2 position.

  • Electronic Effects: Strong electron-donating groups on the pyrimidine ring can alter the electron distribution, potentially increasing the reactivity of the C2 position.[5]

  • Reaction Conditions: Temperature and solvent can influence the kinetics and thermodynamics of the reaction, affecting the product ratio.

Troubleshooting Workflow:

start Low C4 Selectivity in SNAr q1 Is your nucleophile sterically bulky? start->q1 s1 Consider a less hindered nucleophile if possible. Or, proceed to optimize reaction conditions. q1->s1 Yes q2 Are there strong electron-donating groups on the pyrimidine ring? q1->q2 No s1->q2 s2 This may inherently favor C2. Focus on optimizing conditions to kinetically favor C4. q2->s2 Yes q3 Have you optimized reaction temperature? q2->q3 No s2->q3 s3 Lower the reaction temperature. This often favors the kinetically controlled, more reactive C4 product. q3->s3 No q4 Have you optimized the base? q3->q4 Yes s3->q4 s4 Use a non-nucleophilic, hindered base like DIPEA or a weaker inorganic base like K2CO3. Strong, unhindered bases can sometimes act as competing nucleophiles. q4->s4 No end Improved C4 Selectivity q4->end Yes s4->end

Caption: Troubleshooting workflow for low C4 selectivity in SNAr.

Quantitative Data: Effect of Base and Solvent on SNAr

EntryNucleophileBase (equiv.)SolventTemp (°C)Yield of C4-product (%)Reference
1AnilineDIPEA (2.0)n-BuOH120>95Adapted from[6]
2BenzylamineK₂CO₃ (2.0)DMF100HighAdapted from[7]
3MorpholineEt₃N (1.0)EtOHRefluxModerate to HighAdapted from[8]

Experimental Protocol: Selective C4-Amination (SNAr)

This protocol is a general guideline for the selective amination at the C4 position.

Materials:

  • This compound

  • Amine of choice (1.1 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (2.0 equivalents)

  • Anhydrous n-Butanol or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous solvent (e.g., n-BuOH, to make a 0.1-0.2 M solution).

  • Add the amine (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

FAQ 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination on the 4-chloro position, but I'm getting low to no yield and observing catalyst decomposition (palladium black). What is going wrong?

Answer:

Low yields and catalyst deactivation are common hurdles in the Buchwald-Hartwig amination of electron-deficient, nitrogen-containing heterocycles.[10] The pyridine and pyrimidine nitrogens can act as ligands, coordinating to the palladium center and inhibiting the catalytic cycle.[10][11]

Underlying Principles:

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[12][13][14] The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, association of the amine, deprotonation, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[15] For chloropyridopyrimidines, several challenges arise:

  • Difficult Oxidative Addition: The C-Cl bond is strong and its activation is often the rate-limiting step, requiring elevated temperatures and highly active catalysts.[10]

  • Catalyst Inhibition: The lone pairs on the ring nitrogens can bind to the palladium center, leading to off-cycle, inactive complexes.

  • Ligand Choice is Critical: The ligand must be bulky and electron-rich enough to promote oxidative addition while also stabilizing the palladium catalyst and preventing inhibition by the substrate or product.[10][16]

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination q1 Are you using a pre-catalyst? start->q1 s1 Switch to a palladacycle pre-catalyst (e.g., XPhos-Pd-G3). This ensures efficient generation of the active Pd(0) species. q1->s1 No q2 Is your ligand appropriate? q1->q2 Yes s1->q2 s2 Screen a panel of bulky, electron-rich biarylphosphine ligands. Start with XPhos, SPhos, or RuPhos. q2->s2 No q3 Is your base optimal? q2->q3 Yes s2->q3 s3 NaOtBu is often the most effective. If substrate is base-sensitive, try K3PO4 or Cs2CO3 at a higher temperature. q3->s3 No q4 Are your reaction conditions strictly inert? q3->q4 Yes s3->q4 s4 Ensure rigorous degassing of solvent and use of a dry, inert atmosphere. Oxygen can rapidly deactivate the catalyst. q4->s4 No end Improved Yield q4->end Yes s4->end start Poor Yield/Side Reactions in Suzuki Coupling q1 Are you observing dehalogenation? start->q1 s1 Use a non-protic solvent (e.g., Dioxane, Toluene). Ensure your base is not a hydride source. Use highly pure, dry reagents. q1->s1 Yes q2 Are you observing boronic acid homocoupling? q1->q2 No s1->q2 s2 Lower the reaction temperature. Use a more active catalyst to accelerate the main cycle. Consider using a boronic ester instead of the acid. q2->s2 Yes q3 Is the reaction sluggish? q2->q3 No s2->q3 s3 Switch to a more electron-rich and bulky ligand (e.g., SPhos, RuPhos). Increase catalyst loading. Screen different bases (e.g., K3PO4, CsF). Add a small amount of water to facilitate transmetalation. q3->s3 Yes end Improved Yield and Selectivity q3->end No s3->end

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Technical Support Center: Navigating Batch-to-Batch Variability in Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complexities of pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving consistent and reproducible results. Pyridopyrimidines are a critical class of heterocyclic compounds with broad therapeutic potential, making robust and reliable synthetic methodologies paramount.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate and overcome common hurdles in your synthetic workflow, particularly focusing on the persistent issue of batch-to-batch variability.

Troubleshooting Guide: A-to-Z Problem Solving

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Inconsistent Yields and Low Conversion Rates

Q: My pyridopyrimidine synthesis is yielding inconsistent results from batch to batch, with some reactions showing significantly lower yields than others. What are the likely causes and how can I troubleshoot this?

A: Inconsistent yields are a frequent challenge in heterocyclic synthesis and can often be traced back to a few key variables. A systematic approach is crucial to pinpoint the root cause.[5]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Reagent Quality and Purity Impurities in starting materials, such as aldehydes, aminopyridines, or dicarbonyl compounds, can act as inhibitors or lead to competing side reactions, thereby reducing the yield of the desired product.[6] The quality of reagents can vary significantly between suppliers and even between different lots from the same supplier.1. Purity Verification: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, or HPLC) before use. 2. Consistent Sourcing: If possible, source critical reagents from a single, reliable supplier and qualify new batches before use in large-scale reactions. 3. Proper Storage: Ensure all reagents are stored under the recommended conditions to prevent degradation.
Catalyst Activity and Loading The choice and activity of the catalyst, whether it's a Brønsted or Lewis acid, are critical.[6][7] For solid-supported or reusable catalysts, activity can diminish over time. Inconsistent catalyst loading, even minor variations, can significantly impact reaction kinetics.1. Catalyst Screening: If you are developing a new synthesis, screen a variety of catalysts to find the most robust and efficient one for your specific substrates. 2. Optimize Loading: Systematically optimize the catalyst loading to find the minimum amount required for complete conversion in a reasonable timeframe. 3. Catalyst Deactivation: If using a reusable catalyst, establish a regeneration protocol or determine the maximum number of cycles it can be used for before its activity drops.
Reaction Temperature and Time Many pyridopyrimidine syntheses are sensitive to temperature fluctuations. "Hot spots" in a large-scale reaction or inconsistent heating can lead to the formation of byproducts.[5] Reaction times that are too short may result in incomplete conversion, while overly long reaction times can lead to product degradation or the formation of side products.1. Precise Temperature Control: Use a reliable heating system with accurate temperature feedback (e.g., an oil bath with a thermocouple). For larger reactions, consider overhead stirring to ensure even heat distribution. 2. Reaction Monitoring: Monitor the progress of your reaction using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[7] Do not rely solely on a fixed time from a published procedure.
Solvent Effects The polarity and purity of the solvent can significantly influence the solubility of reactants and intermediates, as well as the reaction rate.[6] Traces of water or other impurities in the solvent can have a detrimental effect on certain reactions.1. Solvent Purity: Use high-purity, dry solvents, especially for moisture-sensitive reactions. 2. Solvent Screening: If yields are consistently low, consider screening a range of solvents with different polarities to find the optimal medium for your reaction.

Issue 2: Formation of Unexpected Byproducts and Impurities

Q: I am observing a persistent impurity in my final product, which is complicating purification. How can I identify and minimize the formation of this byproduct?

A: The formation of byproducts is a common issue, often stemming from competing reaction pathways. Identifying the structure of the impurity is the first critical step in devising a strategy to prevent its formation.[8]

Common Impurities and Mitigation Strategies:

  • Hantzsch-type Dihydropyridine Derivatives: These can form as byproducts in Biginelli-type reactions when two equivalents of the β-ketoester react with the aldehyde and an ammonia source.[7]

    • Mitigation: Carefully control the reaction temperature, as higher temperatures can favor the Hantzsch pathway. Optimizing the stoichiometry of the reactants, sometimes with a slight excess of the urea or thiourea component, can also suppress this side reaction.[5]

  • Aldol Condensation Products: The aldehyde starting material can undergo self-condensation, particularly under acidic or basic conditions.

    • Mitigation: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. Using a milder catalyst may also be beneficial.[5]

  • Oxidation Products: The dihydropyrimidine ring in some pyridopyrimidine derivatives can be susceptible to oxidation, leading to the formation of aromatized byproducts.

    • Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[5]

Workflow for Impurity Identification and Mitigation:

G cluster_0 Impurity Identification cluster_1 Mitigation Strategy start Persistent Impurity Observed in Product isolate Isolate Impurity (e.g., Prep-HPLC, Column Chromatography) start->isolate characterize Characterize Structure (NMR, MS, FT-IR) isolate->characterize pathway Propose Formation Pathway of Impurity characterize->pathway Identified Structure optimize Optimize Reaction Conditions (Temperature, Stoichiometry, Catalyst) pathway->optimize re_evaluate Re-evaluate Reaction and Analyze for Impurity optimize->re_evaluate

Caption: A logical workflow for identifying and mitigating synthesis impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyridopyrimidines, and how do I choose the best one for my target molecule?

A1: Pyridopyrimidines can be synthesized through various strategies, with multi-component reactions (MCRs) being particularly popular due to their efficiency and atom economy.[9] Common approaches include:

  • Two-Component Reactions: Often involving the reaction of an aminopyrimidine with a β-dicarbonyl compound or its equivalent.

  • Three-Component Reactions: A widely used method, such as the Biginelli or Hantzsch reaction, which combines an aldehyde, a β-dicarbonyl compound, and a urea/thiourea or an aminopyridine derivative in a one-pot synthesis.[3][4]

  • Four-Component Reactions: Less common but offer the potential for rapid library synthesis.

The choice of synthetic route depends on the desired substitution pattern of the target pyridopyrimidine. A thorough review of the literature for analogues of your target molecule is the best starting point.[1][10]

Q2: How critical is the order of reagent addition in my pyridopyrimidine synthesis?

A2: The order of reagent addition can be very important, especially in one-pot, multi-component reactions. It can influence which reaction pathway is favored and can help to minimize the formation of side products. For instance, in some Biginelli-type reactions, adding the urea component last can sometimes reduce its decomposition into ammonia and subsequent side reactions.[7] If you are experiencing issues with byproducts, experimenting with different addition orders is a worthwhile troubleshooting step.

Q3: I am planning to scale up my pyridopyrimidine synthesis from the milligram to the kilogram scale. What are the key challenges I should anticipate?

A3: Scaling up a reaction is not always a linear process and presents several challenges that are often not apparent at the lab scale.[5][11] Key considerations include:

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[5]

  • Exotherm Control: Many organic reactions are exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale.[5]

  • Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.[5][12]

  • Downstream Processing: Isolation and purification of the product can be more challenging at a larger scale. Crystallization, for example, may require re-optimization.

A thorough understanding of the reaction kinetics and thermodynamics is crucial before attempting a large-scale synthesis.

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol provides a general guideline. The specific substrates, catalyst, solvent, and reaction conditions should be optimized for your target molecule.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-amino-3-cyanopyridine derivative (1.0 eq), the aldehyde (1.1 eq), and the active methylene compound (e.g., malononitrile) (1.0 eq).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol, DMF, or water) and the catalyst (e.g., a catalytic amount of a base like piperidine or a Lewis acid). The use of nano-catalysts has been shown to improve yields and reduce reaction times in many cases.[9][13]

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[14][15][16]

Protocol 2: Quality Control and Batch Release Workflow

To ensure batch-to-batch consistency, a robust quality control (QC) workflow is essential.

G cluster_0 Incoming Material QC cluster_1 In-Process Control cluster_2 Final Product QC raw_materials Raw Materials qc_raw Purity and Identity Check (e.g., NMR, CoA Verification) raw_materials->qc_raw synthesis Synthesis qc_raw->synthesis ipc Reaction Monitoring (e.g., TLC, HPLC) synthesis->ipc purification Purification ipc->purification final_qc Purity, Identity, and Impurity Profiling (HPLC, NMR, MS) purification->final_qc batch_release Batch Release final_qc->batch_release

Sources

minimizing byproduct formation in the synthesis of tetrahydropyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tetrahydropyridopyrimidines

Welcome to the technical support center for the synthesis of tetrahydropyridopyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these valuable heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. By understanding the causality behind byproduct formation, you can proactively design experiments that maximize yield and purity.

This resource is structured into two main sections:

  • Troubleshooting Guide: Addressing common, complex problems encountered during synthesis with in-depth explanations and actionable solutions.

  • Frequently Asked Questions (FAQs): Quick-reference answers to more specific, recurring questions.

Troubleshooting Guide: Common Issues & Solutions

This section tackles prevalent challenges in tetrahydropyridopyrimidine synthesis, particularly those involving multicomponent reactions like the Biginelli and aza-Diels-Alder reactions.

Issue 1: Formation of a Yellow, Fluorescent Byproduct in Biginelli-type Reactions

Question: My Biginelli reaction for a dihydropyrimidinone/-thione, a common precursor, is producing a significant amount of a yellow, highly fluorescent byproduct, which complicates purification and lowers my yield. What is this byproduct and how can I prevent its formation?

Answer: This is a classic and frequently encountered issue. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction competes directly with your desired Biginelli condensation.

Causality & Mechanism: The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). The competing Hantzsch pathway arises when urea decomposes at elevated temperatures to generate ammonia (NH₃) and isocyanic acid. This in-situ generated ammonia can then react with the aldehyde and two equivalents of the β-ketoester to form the DHP byproduct.[1] The stability and conjugated system of the DHP often lead to its characteristic color and fluorescence.

G Aldehyde_B Aldehyde_B Aldehyde_H Aldehyde_H Ketoester_B Ketoester_B Ketoester_H1 Ketoester_H1 Urea Urea Urea_H Urea_H

Caption: Competing Biginelli and Hantzsch reaction pathways.

Prevention & Optimization Strategies:

  • Temperature Control: This is the most critical factor. High temperatures accelerate urea decomposition.[1] Aim for the lowest effective temperature for your reaction. If using conventional heating, consider running the reaction at a gentle reflux or even at room temperature for a longer duration if the catalyst is sufficiently active. Microwave-assisted synthesis can sometimes reduce byproduct formation by enabling rapid heating to the target temperature, minimizing the time spent at intermediate temperatures where decomposition might be significant.[2]

  • Catalyst Selection: The choice of catalyst heavily influences selectivity. While strong Brønsted acids (like HCl) were used classically, modern methods often yield better results with Lewis acids or milder catalysts.

    • Lewis Acids: Catalysts like Yb(OTf)₃, InBr₃, or FeCl₃·6H₂O can enhance the reaction rate at lower temperatures, favoring the Biginelli pathway.[3][4][5] They activate the aldehyde and stabilize key intermediates without promoting urea decomposition as aggressively as strong proton sources.

    • Organocatalysts: Proline and its derivatives have been used to promote the reaction under mild conditions.[6]

    • Solid-Supported Catalysts: Using heterogeneous catalysts like silica sulfuric acid or hierarchical zeolites can offer high efficiency, often under solvent-free conditions, and simplify product workup.[7][8]

  • Order of Addition: Adding the urea component last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its exposure to prolonged heating before the main reaction begins, thus reducing its decomposition.[1]

ConditionRationaleExpected Outcome
High Temperature (>100 °C) Promotes urea decomposition into ammonia.Increased formation of Hantzsch DHP byproduct.
Lower Temperature (RT - 80 °C) Minimizes urea decomposition.[9]Reduced DHP byproduct; favors desired product.
Strong Brønsted Acid (e.g., HCl) Can require higher temperatures to drive reaction.May increase byproduct formation.
Lewis Acid (e.g., Yb(OTf)₃) Activates substrates at lower temperatures.[4]High yield of desired product with minimal byproduct.
Solvent-Free (Ball Milling) Efficient energy transfer, short reaction times.[7]High yield, green methodology, often minimal byproducts.
Issue 2: Over-oxidation to Aromatic Pyridine or Pyridopyrimidine Byproducts

Question: My synthesis of a tetrahydropyridopyrimidine results in a significant amount of the fully aromatized pyridine/pyridopyrimidine analog. How can I prevent this over-oxidation?

Answer: The thermodynamic stability of the aromatic ring provides a strong driving force for the oxidation of tetrahydropyridine or dihydropyridine intermediates.[10] This is a common challenge, especially during workup or if the reaction is run for extended periods under harsh conditions.

Causality & Recommended Actions:

  • Inert Atmosphere: The primary culprit is often atmospheric oxygen. Always conduct your reaction under an inert atmosphere, such as dry nitrogen or argon. This simple step is the most effective preventative measure.[10]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Avoid Oxidizing Agents/Impurities: Scrutinize all reagents to ensure they are free from oxidizing impurities. Older aldehyde starting materials can sometimes contain carboxylic acid and peroxide impurities from air oxidation. Using freshly distilled or purified reagents is advisable. Certain solvents, like DMSO, can act as oxidants at elevated temperatures.

  • Temperature & Time Control: Higher temperatures and longer reaction times increase the likelihood of oxidation.[10] Monitor the reaction closely by TLC or LC-MS. Once the starting materials are consumed and the desired product is formed, proceed with the workup promptly. Over-refluxing should be avoided.

  • Workup Conditions: During the workup, avoid unnecessarily exposing the crude product to air for prolonged periods, especially if it is in solution. If performing chromatography, use degassed solvents and work efficiently.

G Start Reaction Complete (Crude Product) Check Is Aromatic Byproduct Present on TLC/LC-MS? Start->Check Inert Action: Re-run under N₂/Ar Check->Inert Yes / Major Purify Purification Check->Purify No / Minor Degas Action: Use Degassed Solvents Inert->Degas Temp Action: Lower Temp. & Reduce Reaction Time Degas->Temp Workup Action: Prompt & Careful Workup Temp->Workup Fail Significant Byproduct Remains Workup->Fail Re-evaluate & Optimize Success Pure Tetrahydropyridopyrimidine Purify->Success

Caption: Troubleshooting workflow for over-oxidation.

Frequently Asked Questions (FAQs)

Q1: My reaction has low diastereoselectivity. How can I improve it? A1: Low diastereoselectivity results in a mixture of stereoisomers, which are effectively byproducts. To improve it:

  • Optimize Reduction: If your synthesis involves reducing a dihydropyridine intermediate, the choice of acid and reducing agent is critical. A Brønsted acid can promote stereoselective protonation before reduction by a hydride source like NaBH₄.[10]

  • Catalyst Choice: In C-H activation cascades or other catalyzed reactions, the ligand on the metal center (e.g., for Rhodium catalysts) plays a huge role in stereocontrol. Screening different phosphine ligands is a standard approach.[11]

  • Solvent Polarity: The solvent can influence the geometry of the transition state. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DCM) to find the optimal medium.[10]

Q2: I suspect N-acylurea byproducts are forming in my Biginelli reaction. How can I confirm and prevent this? A2: N-acylureas can arise from a competing reaction between the β-ketoester and urea.[1]

  • Confirmation: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Prevention: Carefully controlling the stoichiometry of the reactants is key. Using a slight excess of urea (e.g., 1.2-1.5 equivalents) is common, but a large excess should be avoided. The choice of an appropriate catalyst that favors the main three-component pathway can also suppress this side reaction.[1]

Q3: What are the best general purification techniques for tetrahydropyridopyrimidines? A3: The choice of purification method depends on the specific properties of your compound and the impurities present.

  • Crystallization/Recrystallization: This is the most effective method for obtaining highly pure solid material if a suitable solvent system can be found.[12][13] It's excellent for removing minor, more soluble impurities. The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals.[14]

  • Column Chromatography: This is the workhorse of purification for separating compounds with different polarities.[15] It is highly effective for removing byproducts with significantly different Rf values from your target compound. Standard silica gel is most common, but other stationary phases like alumina or reversed-phase C18 can be used.

  • Trituration: This technique is useful for removing highly soluble impurities from a solid product. It involves washing or rinsing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[16]

Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis to Minimize Hantzsch Byproduct

This protocol uses a Lewis acid catalyst at a moderate temperature to favor the formation of the desired dihydropyrimidinone over the fluorescent Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1.0 mmol, 1.0 eq)

  • Ethyl acetoacetate (or other β-ketoester) (1.0 mmol, 1.0 eq)

  • Urea (1.5 mmol, 1.5 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%)

  • Acetonitrile (CH₃CN), 5 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and Yb(OTf)₃ (10 mol%).

  • Add acetonitrile (5 mL) to the flask.

  • Add the urea (1.5 mmol) to the stirring mixture. Note: Adding the urea last can help minimize decomposition.[1]

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Pour the mixture into 20 mL of cold water and stir for 15 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum. If further purification is needed, recrystallization from ethanol is often effective.

References

  • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(3), 2007-2029.
  • ResearchGate. (2026).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. tetrahydropyrimidines via the biginelli reaction.
  • Synthesis of Some New Tetrahydropyrimidine Deriv
  • Kumari, P., Yadav, R., Bharti, R., & Parvin, T. (2025). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity.
  • Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. (n.d.).
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals.
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (n.d.).
  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025). Common side reactions in tetrahydropyridine synthesis and how to avoid them.
  • ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023, June 2).
  • BenchChem. (2025). optimization of reaction conditions for tetrahydropyridine-5-carboxamide synthesis.
  • Purification Techniques. (n.d.). Open Access Pub.
  • Wikipedia. (n.d.). Aza-Diels–Alder reaction.
  • Diels–Alder Cycloaddition Reactions in Sustainable Media. (n.d.). MDPI.
  • Wikipedia. (n.d.).
  • Moravek. (n.d.).
  • Reachem. (2024, August 9).
  • ResearchGate. (2025). Synthesis of tetrahydropyridines by one-pot multicomponent reaction using nano-sphere silica sulfuric acid.
  • ResearchGate. (2025).
  • Jayanthi, et al. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro antibacterial activity. Biomedicine, 42(2).

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Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of chloropyrimidines. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling is a cornerstone of modern synthesis. However, the relatively low reactivity of the C-Cl bond compared to its heavier halogen counterparts presents unique challenges.[1] This guide is designed with full editorial control to provide in-depth, field-proven insights into overcoming these hurdles, ensuring your experiments are both successful and reproducible.

The narrative that follows is built on the core principles of scientific integrity: expertise born from experience, trustworthy and self-validating protocols, and an authoritative grounding in the primary literature. We will explore the "why" behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper mechanistic understanding.

FAQs: Frequently Asked Questions

Here we address the most common initial queries and sticking points encountered when working with chloropyrimidines.

Q1: My cross-coupling reaction with a chloropyrimidine is failing or giving very low yields. What are the most common culprits?

A1: Failure or low yield in these reactions typically stems from a few key areas:

  • Catalyst System Inactivity: The single most critical factor is the choice of palladium catalyst and its supporting ligand. Chloropyrimidines are electron-deficient, which aids reactivity, but the C-Cl bond is strong, making the oxidative addition step inherently difficult and often rate-limiting.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3]

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect base or solvent selection, and insufficient exclusion of air and moisture can all lead to reaction failure.[2][3]

  • Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5] The formation of inactive palladium black is a common visual indicator of this issue.[5][6]

  • Poor Reagent Quality: The purity of your reagents, including the chloropyrimidine, the coupling partner (e.g., boronic acid), base, and solvent, is paramount.[3][4] Impurities can poison the catalyst or lead to unwanted side reactions.[7]

Q2: I'm observing significant side product formation. What are the likely suspects and how can I minimize them?

A2: Common side reactions include:

  • Hydrodechlorination: This is the replacement of the chlorine atom with a hydrogen, resulting in the simple pyrimidine starting material. It often occurs when reductive elimination is slow, allowing competing pathways to take over, especially in the presence of trace water.[2]

  • Homocoupling: This is the dimerization of your coupling partner, for example, the boronic acid in a Suzuki reaction or the alkyne in a Sonogashira reaction.[3][5] This is often exacerbated by the presence of oxygen.[3]

  • Protodeboronation (Suzuki Reactions): This is the cleavage of the C-B bond of the boronic acid, which is particularly problematic with aqueous bases and higher temperatures.[4][8]

Q3: How do I choose the correct palladium catalyst and ligand for my specific chloropyrimidine substrate?

A3: This is a crucial question, as there is no "one-size-fits-all" answer. The optimal choice depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and the steric and electronic properties of your substrates.

  • For Suzuki-Miyaura Couplings: While Pd(PPh₃)₄ can be effective, catalyst systems featuring bulky, electron-rich phosphine ligands are often superior for activating the C-Cl bond.[8][9][10] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent starting points for screening.[11][12][13]

  • For Buchwald-Hartwig Aminations: Activating the C-Cl bond for C-N bond formation absolutely requires bulky, electron-rich ligands. Standard ligands like PPh₃ are often completely ineffective.[2] Consider sterically hindered biarylphosphine ligands like RuPhos or BrettPhos.[2]

  • For Sonogashira Couplings: The choice of ligand can even influence regioselectivity in di-halogenated systems.[14] While standard Pd/phosphine catalysts are used, specialized systems, sometimes copper-free, may be required for challenging chloropyrimidines.[15][16]

A systematic screening of several catalyst/ligand combinations is the most logical approach to identify the optimal system for your specific transformation.

Q4: Can I achieve regioselective coupling on a dichloropyrimidine, like 2,4-dichloropyrimidine?

A4: Yes, achieving regioselectivity is possible but challenging. Conventionally, the C4 position is more reactive than the C2 position in cross-coupling reactions.[17] However, this selectivity can be inverted through careful selection of the catalyst system and reaction conditions. For instance, specific N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selectivity in Suzuki couplings.[12] Conversely, certain conditions for C-S coupling have been found to favor the C2 position.[17] The choice of solvent and base can also be critical in directing the selectivity.[18]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving specific experimental failures.

Problem 1: Low or No Conversion

Your reaction stalls, or you recover only starting material.

Logical Troubleshooting Workflow

cluster_B Catalyst System cluster_C Reaction Conditions cluster_D Solvent & Base cluster_E Reagents A Low/No Conversion B Check Catalyst System Integrity A->B Start Here C Increase Temperature & Time B->C If catalyst is known to be active B1 Use a fresh, reliable Pd source (e.g., Pd(OAc)₂, Precatalyst) B->B1 B2 Screen bulky, electron-rich ligands (e.g., SPhos, RuPhos, IPr) B->B2 B3 Increase catalyst loading (e.g., from 2 mol% to 5 mol%) B->B3 D Screen Solvents & Bases C->D If still no reaction C1 Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C) C->C1 C2 Extend reaction time (e.g., 12h -> 24h) C->C2 C3 Consider microwave irradiation C->C3 E Assess Reagent Purity D->E If conditions exhausted D1 Solvent: Screen aprotic polar (Dioxane, DMF, Toluene) and alcoholic mixtures D->D1 D2 Base: Screen inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) vs. organic (NaOtBu for C-N) D->D2 E1 Ensure anhydrous, degassed solvent E->E1 E2 Use high-purity chloropyrimidine and coupling partner E->E2

Caption: Troubleshooting workflow for low conversion.

In-Depth Analysis & Solutions
  • Catalyst & Ligand: The C-Cl bond activation is the crux of the problem.[2] For Suzuki reactions, Pd(PPh₃)₄ is a common starting point, but often requires higher temperatures (~100 °C).[9] If this fails, moving to a more robust system is necessary. Buchwald-type ligands or N-heterocyclic carbenes (NHCs) with a Pd(OAc)₂ or a precatalyst source (like a G3 or G4 palladacycle for Buchwald-Hartwig) are highly recommended as they are designed to facilitate the difficult oxidative addition step.[2][10][13] Increasing catalyst loading from a typical 1-2 mol% to 5 mol% can overcome sluggishness.[2][19]

  • Solvent & Base: The choice of solvent and base is highly interdependent and crucial for success.[4][20]

    • Solvents: Aprotic solvents like 1,4-dioxane, DMF, and THF, often mixed with water for Suzuki reactions, are effective.[3] For some systems, alcoholic solvent mixtures have been shown to dramatically improve reactivity.[3][18]

    • Bases: For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[3][9] The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species for transmetalation.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[2]

  • Temperature: Chloropyrimidine couplings often require elevated temperatures, typically in the 80-120 °C range, to drive the oxidative addition.[2][9] Microwave irradiation can be a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields.[8][9]

Problem 2: Catalyst Deactivation (Palladium Black Formation)

You observe a black precipitate, and the reaction stalls.

Logical Troubleshooting Workflow

cluster_B Atmosphere Control cluster_C Catalyst Stabilization cluster_D Condition Modification A Catalyst Deactivation (Pd Black) B Ensure Strict Inert Atmosphere A->B First Check C Stabilize the Catalyst B->C If atmosphere is inert B1 Thoroughly degas solvent (Freeze-Pump-Thaw or N₂/Ar sparging) B->B1 B2 Maintain positive pressure of inert gas (N₂ or Ar) B->B2 D Modify Reaction Conditions C->D If deactivation persists C1 Use a more stabilizing ligand (e.g., bidentate or bulkier monodentate) C->C1 C2 Use a pre-formed catalyst instead of in-situ generation C->C2 C3 Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1) C->C3 D1 Lower reaction temperature if possible D->D1 D2 Lower reagent concentrations D->D2

Caption: Troubleshooting workflow for catalyst deactivation.

In-Depth Analysis & Solutions
  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate degassing of the reaction mixture is a primary cause of catalyst oxidation and subsequent aggregation into inactive palladium black.[3] Employ rigorous techniques like freeze-pump-thaw cycles or extensive sparging with an inert gas (Argon or Nitrogen).

  • Ligand Choice and Ratio: The ligand's job is not only to facilitate the catalytic cycle but also to stabilize the palladium center.

    • If using monodentate ligands, ensure a sufficient ligand-to-palladium ratio (typically 2:1 or higher) is used to prevent the formation of unstable, ligand-free palladium species that readily aggregate.

    • Bidentate ligands (e.g., dppf) can offer greater stability to the palladium center.[21]

    • The pyrimidine substrate or amine coupling partner can sometimes displace the phosphine ligand, leading to deactivation; using an extra equivalent of ligand relative to palladium can help mitigate this.[7]

  • Temperature and Concentration: High temperatures and high concentrations can accelerate the rate of catalyst decomposition and aggregation.[6] If possible, try running the reaction at a lower temperature for a longer period or using a more dilute setup.

Data & Protocols

To provide a practical starting point, the following tables summarize reaction conditions from literature precedents involving dichloropyrimidines.

Table 1: Effect of Solvent on Suzuki Coupling of 2,4-Dichloropyrimidine
EntrySolventYield (%)NotesSource
11,4-Dioxane72High yield, complements Pd(PPh₃)₄ well.[9]
2Isopropanol64Good yield in an alcoholic solvent.[9]
3THF55Moderate yield.[9]
4DMF35Lower yield compared to less polar solvents.[9]
5H₂O<5Ineffective as a single solvent.[9]
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 100 °C. Yields determined by LC-MS.[9]
Table 2: Effect of Base on Suzuki Coupling Yield
EntryBaseSolventYield (%)Source
1K₂CO₃Toluene/EtOH/H₂O85Effective mixed-solvent system.
2K₃PO₄1,4-Dioxane78Stronger base, often good for chlorides.
3Cs₂CO₃Toluene75Highly soluble, good for anhydrous conditions.
4NaOtBuTolueneN/APrimarily used for C-N/C-O couplings.
Conditions are representative and may vary based on the specific substrates and catalyst system.
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted for a microwave reactor and can significantly reduce reaction times.[9]

  • Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 mixture, 0.1 M concentration).

  • Sealing and Purging: Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[9]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a palladium precatalyst for improved reliability.

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the chloropyrimidine (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos-G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.2 M concentration) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem.
  • Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine - Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. Available at: [Link]

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling - Benchchem.
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Cross-Coupling of Heteroatomic Electrophiles - PMC - NIH. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. Available at: [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Available at: [Link]

  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines - Sci-Hub. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Palladium-catalyzed C(sp 3 )–H activation of amines to strained nitrogen heterocycles. Available at: [Link]

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning - DSpace@MIT. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to LC-MS Purity Analysis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. The subject of this guide, 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, is a crucial heterocyclic building block in the synthesis of various therapeutic agents.[1][2] Its purity profile directly impacts the quality of the final drug product. This guide provides a comparative analysis of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the comprehensive purity assessment of this compound, offering field-proven insights into methodological choices.

Understanding the Analyte: this compound

Before delving into analytical methodologies, a foundational understanding of the target molecule's physicochemical properties is paramount.

  • Structure and Properties: this compound possesses a fused ring system containing basic nitrogen atoms, making it susceptible to protonation. A related analogue, 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine, has a molecular weight of 183.64 g/mol .[3] The presence of the chlorine atom and the nitrogen-containing rings suggests a moderate polarity.[4] This polarity, coupled with its basicity, presents a unique challenge for chromatographic separation, often requiring careful mobile phase optimization to achieve good peak shape and retention.[5]

  • Potential Impurities: The synthesis of pyridopyrimidines can be complex, potentially leading to a variety of impurities.[6][7] Common side products may include oxidized byproducts, incompletely cyclized intermediates, and hydrolysis products.[8] A robust analytical method must be capable of resolving the main component from these structurally similar impurities.

Comparative LC-MS Methodologies

The choice of chromatographic mode is critical for the successful analysis of polar, ionizable compounds. Here, we compare the widely used Reversed-Phase (RP) chromatography with the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC) as orthogonal approaches for purity assessment.[9]

Strategy 1: Enhanced Retention Reversed-Phase (RP) LC-MS

Reversed-phase chromatography is the workhorse of most analytical laboratories due to its robustness and reproducibility.[9] However, retaining polar compounds like our target analyte can be challenging on traditional C18 columns.[5] To address this, we employ a modern, polar-endcapped C18 column designed for enhanced retention of polar compounds, even under highly aqueous mobile phase conditions.

Strategy 2: Orthogonal Selectivity with Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC provides an alternative separation mechanism based on the partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase.[10] This technique is particularly well-suited for the analysis of polar and basic compounds that are poorly retained in reversed-phase systems, offering a different selectivity profile.[11][12]

Experimental Design and Protocols

A comprehensive comparison requires well-defined experimental protocols. The following sections detail the step-by-step methodologies for both the RP and HILIC approaches.

Overall Experimental Workflow

The general workflow for the purity assessment is depicted below.

LCMS_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample API Sample Dissolution Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration LC_System UHPLC System Filtration->LC_System MS_Detector High-Resolution MS (e.g., Q-TOF) LC_System->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Impurity_Profiling Peak Detection & Impurity Profiling Data_Acquisition->Impurity_Profiling Reporting Purity Calculation & Reporting Impurity_Profiling->Reporting

Caption: Overall workflow for LC-MS purity assessment.

Detailed Experimental Protocols
ParameterStrategy 1: Reversed-Phase LC-MSStrategy 2: HILIC-MS
LC System UHPLC SystemUHPLC System
Column Polar-Endcapped C18, 2.1 x 100 mm, 1.8 µmAmide-based HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient 5% to 95% B over 10 min0% to 50% B over 10 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
MS Detector Quadrupole Time-of-Flight (Q-TOF) MSQuadrupole Time-of-Flight (Q-TOF) MS
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Scan Range 100 - 1000 m/z100 - 1000 m/z
Source Temp. 120 °C120 °C
Gas Temp. 350 °C350 °C

Comparative Performance Analysis

The choice between RP and HILIC methods depends on the specific analytical goals. The following diagram illustrates the logical comparison of these two strategies.

Comparison_Logic cluster_RP_Pros RP Advantages cluster_HILIC_Pros HILIC Advantages Goal Purity Assessment of This compound RP_Method Reversed-Phase (RP) LC-MS Goal->RP_Method HILIC_Method HILIC-MS Goal->HILIC_Method RP_Robust High Robustness & Reproducibility RP_Method->RP_Robust RP_Known Familiarity & Wide Applicability RP_Method->RP_Known HILIC_Polar Superior Retention of Polar Impurities HILIC_Method->HILIC_Polar HILIC_Ortho Orthogonal Selectivity HILIC_Method->HILIC_Ortho HILIC_Sens Enhanced MS Sensitivity (High Organic Mobile Phase) HILIC_Method->HILIC_Sens Decision Method Selection Criteria: - Resolution of key impurities - Analysis time - Sensitivity requirements RP_Robust->Decision HILIC_Ortho->Decision

Caption: Logical comparison of RP and HILIC strategies.

Hypothetical Performance Data

To illustrate the potential differences in performance, the following table summarizes hypothetical data for the main compound and two potential impurities: a more polar hydrolysis product and a less polar dimer.

AnalyteRetention Time (min) - RPRetention Time (min) - HILICPeak Asymmetry (USP) - RPPeak Asymmetry (USP) - HILICResolution (from main peak) - RPResolution (from main peak) - HILIC
Hydrolysis Impurity 1.56.81.31.13.55.2
Main Compound 4.24.51.11.2--
Dimer Impurity 7.82.11.21.48.14.8

Analysis of Hypothetical Data:

  • Retention: As expected, the polar hydrolysis impurity is poorly retained in the RP method but shows strong retention in HILIC. Conversely, the less polar dimer is well-retained in RP but elutes early in the HILIC method.

  • Resolution: The HILIC method provides superior resolution for the critical early-eluting polar impurity, while the RP method excels at separating the less polar dimer.

  • Peak Shape: Both methods can provide excellent peak shapes with appropriate mobile phase modifiers.

Conclusion and Recommendations

Both Reversed-Phase and HILIC LC-MS methods offer viable approaches for the purity assessment of this compound. The choice of the optimal method is contingent on the specific impurity profile of the sample.

  • For routine quality control where the primary impurities are known to be less polar, the Reversed-Phase method offers a robust and reliable solution.

  • For comprehensive impurity profiling, especially during process development or forced degradation studies where polar, hydrophilic impurities are anticipated, the HILIC method is invaluable. Its orthogonal selectivity ensures that impurities poorly retained or co-eluting in RP are effectively separated and detected.

Ultimately, employing both methods orthogonally provides the most comprehensive and trustworthy assessment of purity, ensuring a high-quality chemical entity for downstream drug development processes. The use of high-resolution mass spectrometry in conjunction with these chromatographic techniques allows for confident identification and quantification of any detected impurities.[13][14][15]

References

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A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful molecular design and synthesis. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry.

While direct experimental spectra for this specific compound are not widely published, this guide provides a robust, predictive analysis based on the well-established principles of NMR spectroscopy and comparative data from structurally related analogs. By understanding the influence of the chlorine substituent and the fused tetrahydropyridine ring system, researchers can confidently identify and characterize this important molecular core.

The Structural Significance of this compound

The pyrido[2,3-d]pyrimidine core is a prominent feature in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The introduction of a chlorine atom at the 4-position provides a key handle for further chemical modification through nucleophilic substitution reactions, making this compound a valuable intermediate in the synthesis of compound libraries for drug discovery. The 5,6,7,8-tetrahydro modification introduces a non-aromatic, flexible ring system, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Experimental Protocol for NMR Analysis

A standardized and carefully executed experimental protocol is fundamental to acquiring high-quality, reproducible NMR data. The following section outlines a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of this compound and similar heterocyclic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters to consider include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum and enhance the signal-to-noise ratio. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be invaluable for differentiating between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay or FID) is transformed into a frequency-domain spectrum using a Fourier transform.

    • The spectrum should be carefully phased and baseline corrected to ensure accurate integration and peak picking.

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz).

G cluster_protocol NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃/DMSO-d₆ + TMS) DataAcq Data Acquisition (400+ MHz Spectrometer) SamplePrep->DataAcq Insert into Spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Generate FID Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis Generate Spectrum

Caption: A generalized workflow for acquiring and processing NMR spectra.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine and tetrahydropyridine rings. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the chlorine substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H2~8.5s1H-Singlet in the aromatic region due to the pyrimidine ring.
H8 (NH)Broad signalbr s1H-Exchangeable proton, chemical shift dependent on solvent and concentration.
H5~3.6t2H~6.0Triplet due to coupling with H6 protons.
H7~3.0t2H~6.0Triplet due to coupling with H6 protons.
H6~2.0m2H-Multiplet resulting from coupling with both H5 and H7 protons.

Causality behind Predicted Chemical Shifts:

  • H2: The proton at the 2-position of the pyrimidine ring is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitrogen atoms.

  • Tetrahydropyridine Protons (H5, H6, H7): These aliphatic protons will appear in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen (H5 and H7) will be more deshielded than the H6 protons. The expected multiplicity for H5 and H7 is a triplet, arising from coupling to the two H6 protons. The H6 protons, in turn, will appear as a multiplet due to coupling with both H5 and H7.

  • NH Proton (H8): The chemical shift of the NH proton is highly variable and the signal is often broad due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their neighboring atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C4 | ~160 | Carbon attached to the electronegative chlorine atom and nitrogen atoms. | | C2 | ~155 | Aromatic carbon in the pyrimidine ring between two nitrogen atoms. | | C4a | ~158 | Quaternary carbon at the ring junction. | | C8a | ~115 | Quaternary carbon at the ring junction. | | C5 | ~45 | Aliphatic carbon adjacent to a nitrogen atom. | | C7 | ~40 | Aliphatic carbon adjacent to a nitrogen atom. | | C6 | ~22 | Aliphatic carbon in the tetrahydropyridine ring. |

Causality behind Predicted Chemical Shifts:

  • Pyrimidine Carbons (C2, C4, C4a): These carbons will resonate at lower field (higher ppm) due to their sp² hybridization and the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. The carbon bearing the chlorine atom (C4) is expected to be significantly downfield.

  • Tetrahydropyridine Carbons (C5, C6, C7): These sp³ hybridized carbons will appear at a higher field (lower ppm). The carbons directly attached to the nitrogen atom (C5 and C7) will be more deshielded compared to the C6 carbon.

G cluster_structure This compound mol

Caption: Molecular structure of this compound.

Comparative Analysis with Structural Analogs

To enhance the confidence in the predicted spectral data, it is instructive to compare it with the experimentally determined NMR data of closely related compounds.

  • 5,6,7,8-tetrahydroquinazoline: The unsubstituted analog, 5,6,7,8-tetrahydroquinazoline, provides a baseline for the chemical shifts of the tetrahydropyridine ring protons and carbons. For instance, in CDCl₃, the ¹H NMR signals for the tetrahydropyridine protons of 5,6,7,8-tetrahydroquinazoline are observed at approximately δ 2.88 (t, 2H), 2.76 (t, 2H), and 1.90 (m, 4H). The presence of the chlorine atom in the target molecule is expected to cause a downfield shift of the pyrimidine proton and carbon signals.

  • 4-Chloropyrimidines: The effect of a chlorine substituent on the pyrimidine ring can be observed in simpler systems. For example, in 4-chlorophenyl)pyrimidine, the pyrimidine protons are significantly deshielded. This supports the prediction of a downfield chemical shift for the H2 proton in the target molecule.[1]

  • Substituted Tetrahydropyrido[2,3-d]pyrimidines: Various substituted analogs provide further insights. For example, in 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, the presence of an additional methyl group at the 2-position would introduce a singlet in the upfield region of the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum, while the rest of the spectral features would be expected to be similar to the target compound.

By systematically analyzing the NMR data of these and other related structures, a highly accurate prediction of the ¹H and ¹³C NMR spectra for this compound can be achieved. This predictive approach, grounded in empirical data from analogous compounds, serves as a powerful tool for the structural verification of this important synthetic intermediate.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido(2,3-d)pyrimidine. PubChem Compound Database. Retrieved from [Link]

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A Head-to-Head Comparison of Pyrido[2,3-d]pyrimidine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile template for the development of targeted therapeutics, particularly in oncology.[1][3] This guide provides a comprehensive, head-to-head comparison of key pyrido[2,3-d]pyrimidine-based kinase inhibitors, offering insights into their target specificity, potency, and underlying mechanisms of action. We will delve into the experimental data supporting these findings and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.

The Versatility of the Pyrido[2,3-d]pyrimidine Scaffold: Targeting Key Oncogenic Pathways

The adaptability of the pyrido[2,3-d]pyrimidine core has enabled the development of inhibitors targeting a diverse array of kinase families implicated in cancer progression. These include:

  • Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, with CDK4 and CDK6 being key drivers of the G1 to S phase transition.[4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling promotes cell proliferation, survival, and metastasis.[5]

  • Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases at the heart of the PI3K/AKT/mTOR signaling pathway, which governs cell growth, metabolism, and survival.[1]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play crucial roles in cell adhesion, migration, and proliferation.

  • Other Tyrosine and Serine/Threonine Kinases: Including Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Wee1, and PIM-1, all of which are implicated in various aspects of tumorigenesis.[1][6]

This guide will focus on a selection of well-characterized pyrido[2,3-d]pyrimidine inhibitors to illustrate the structure-activity relationships (SAR) and performance differences across this important class of compounds.

Comparative Analysis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

A direct comparison of the potency and selectivity of kinase inhibitors can be challenging due to variations in experimental conditions across different studies. However, by examining the available data, we can discern clear trends and profiles for key compounds.

Table 1: Biochemical Potency of Selected Pyrido[2,3-d]pyrimidine Kinase Inhibitors
InhibitorPrimary Target(s)IC50 (nM)Reference Compound(s)
Palbociclib (PD-0332991) CDK4, CDK611 (CDK4/cyclin D1), 16 (CDK6/cyclin D1)Staurosporine
PD173955 Abl, Src<10 (c-Src)Imatinib
PD166285 Src, FGFR1, PDGFRβ, Wee18.4 (Src), 39.3 (FGFR1), 98.3 (PDGFRβ), 24 (Wee1)-
Compound B1 EGFRL858R/T790M13Olmutinib, AZD9291
Unnamed PIM-1 Inhibitor (Compound 4) PIM-111.4Staurosporine

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Data is compiled from multiple sources and should be considered for comparative purposes with this caveat in mind.

Selectivity Profiles: A Crucial Determinant of Therapeutic Window

The therapeutic success of a kinase inhibitor is not solely dependent on its on-target potency but also on its selectivity profile. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.

Palbociclib , a landmark pyrido[2,3-d]pyrimidine, is celebrated for its high selectivity for CDK4 and CDK6 over other CDKs and a wider panel of kinases.[7] This specificity is a key factor in its favorable safety profile, with neutropenia being the most common, manageable side effect.[8][9]

In contrast, compounds like PD166285 exhibit a broader spectrum of activity, inhibiting multiple tyrosine kinases as well as the cell cycle checkpoint kinase Wee1.[10][11][12] This multi-targeted approach can be advantageous in overcoming resistance mechanisms but may also contribute to a more complex toxicity profile.

The development of next-generation pyrido[2,3-d]pyrimidine inhibitors often focuses on achieving high selectivity for specific targets, such as the mutant forms of EGFR (e.g., L858R/T790M) that confer resistance to earlier-generation inhibitors.[5] Compound B1 , for instance, demonstrates over 76-fold selectivity for the EGFRL858R/T790M mutant over wild-type EGFR, highlighting the scaffold's tunability.[5]

Key Signaling Pathways Targeted by Pyrido[2,3-d]pyrimidine Inhibitors

Understanding the signaling pathways in which the target kinases operate is fundamental to appreciating the mechanism of action of these inhibitors.

CDK4/6 and the Cell Cycle

CDK4 and CDK6, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for the G1 to S phase transition. Pyrido[2,3-d]pyrimidine inhibitors like Palbociclib block this phosphorylation, leading to a G1 cell cycle arrest and a halt in proliferation.

CDK4_6_Pathway cluster_nucleus Nucleus Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates G1_Arrest G1 Arrest E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidine) Palbociclib->CDK4_6 inhibits

Caption: The CDK4/6-Rb pathway and the mechanism of action of Palbociclib.

The EGFR Signaling Cascade

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins. This initiates a cascade of downstream signaling through pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, ultimately leading to cell proliferation, survival, and migration. Pyrido[2,3-d]pyrimidine EGFR inhibitors compete with ATP to block the kinase activity of EGFR, thereby inhibiting these downstream signals.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR binds RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGFR_Inhibitor Pyrido[2,3-d]pyrimidine EGFR Inhibitor EGFR_Inhibitor->EGFR inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Start->Prepare_Reagents Add_Inhibitor Add Inhibitor Dilutions to Plate Prepare_Reagents->Add_Inhibitor Add_Kinase Add Kinase Add_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Add_Substrate_ATP Add Substrate/ATP (Start Reaction) Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate Reaction Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detection Detection (e.g., HTRF, AlphaScreen) Stop_Reaction->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Cell-Based Proliferation/Viability Assay

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Principle: The number of viable cells in a culture is quantified after treatment with the inhibitor. A reduction in the number of viable cells indicates cytotoxic or anti-proliferative activity.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrido[2,3-d]pyrimidine inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation:

    • Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [13]

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. [13]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Alternative Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active cells. It is a more sensitive and has a simpler "add-mix-measure" protocol compared to the MTT assay.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors. The ability to modify this core structure allows for the fine-tuning of potency and selectivity against a wide range of kinases implicated in cancer and other diseases. This guide has provided a framework for a head-to-head comparison of these inhibitors, emphasizing the importance of standardized experimental protocols for generating reliable and comparable data. By understanding the nuances of their biochemical and cellular activities, researchers can better leverage the therapeutic potential of this remarkable class of compounds.

References

  • Yadav, P., Kumar, R., Singh, P., & Jaremko, M. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7277-7303. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., & Wang, J. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200832. [Link]

  • Aouad, M. R., Al-amri, A. M., & El-Faham, A. (2023). Synthesis of pyrido[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • El-Sayed, M. S., El-Nafie, M. S., & Elgemeie, G. H. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12563-12576. [Link]

  • Yadav, P., Kumar, R., Singh, P., & Jaremko, M. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7277-7303. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829–846. [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). A Decade After Approval of the First CDK4/6 Inhibitor: A Look Back at Palbociclib's Journey from Discovery to Approval and What's Next in CDK Inhibition in Breast Cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 21(24), 5475–5483. [Link]

  • Lee, J. H., Kim, M. O., Kim, H., & Lee, S. T. (2021). CDK2 inhibitor synergizes with palbociclib to inhibit cell proliferation. ResearchGate. [Link]

  • Tesch, R., Becker, T., & Knapp, S. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. ResearchGate. [Link]

  • Santos, M. A., & Marques, M. M. B. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 26(11), 3366. [Link]

  • U.S. Pharmacist. (2023, April 14). Palbociclib and Its Effect on Adverse Drug Events. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway. Oncology letters, 22(5), 785. [Link]

  • Hodge, A., & Cain, J. E. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Probes & Drugs. (n.d.). PD0166285. [Link]

  • The ASCO Post. (2014, September 22). Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. [Link]

  • Manley, P. W., Cowan-Jacob, S. W., & Fendrich, G. (2010). New effective inhibitors of the Abelson kinase. Bioorganic & medicinal chemistry letters, 20(12), 3562–3565. [Link]

  • Leung, E. Y., Askarian-Amiri, M. E., Sarkar, D., Ferraro-Peyret, C., Joseph, W. R., Finlay, G. J., & Baguley, B. C. (2020). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. Molecules (Basel, Switzerland), 25(23), 5707. [Link]

  • AJMC. (2015, December 30). Physicians Discover Palbociclib Effective in Cancers Beyond Those of the Breast. [Link]

  • Robers, M. B., Vasta, J. D., & Corona, C. R. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Bantscheff, M., Eberhard, D., & Abraham, Y. (2009). A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells. Leukemia, 23(11), 2019–2028. [Link]

  • ResearchGate. (n.d.). Dose-dependent cytotoxicity assay of Palbociclib on MCF-7 cell line at 72 hours. [Link]

  • Formisano, L., & Arteaga, C. L. (2019). Short and long-term effects of CDK4/6 inhibition on early stage breast cancer. The Journal of clinical investigation, 129(10), 4078–4081. [Link]

  • Karaman, M. W., Herrgard, S., & Treiber, D. K. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

  • Wang, Y., Li, J., & Booher, R. N. (2022). PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1. Frontiers in oncology, 12, 1046429. [Link]

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A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, structurally resembling the purine bases of DNA and RNA.[1][2] This structural feature allows it to interact with a wide array of biological targets, making its derivatives potent agents with diverse pharmacological activities.[3][4][5][6] Researchers have successfully developed pyrido[2,3-d]pyrimidine derivatives as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6][7][8] For instance, Palbociclib, a potent cyclin-dependent kinase (CDK4/6) inhibitor approved for breast cancer treatment, features this very core, underscoring its clinical significance.[9]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the biological activity of novel pyrido[2,3-d]pyrimidine derivatives. We will move beyond simple screening to delve into mechanistic validation, providing not just protocols, but the scientific rationale behind each experimental choice. Our objective is to equip you with a self-validating system to generate robust, reproducible, and compelling data packages for your novel compounds.

I. Validating Anticancer Activity: From Cytotoxicity to Mechanism of Action

The most prominent application of pyrido[2,3-d]pyrimidine derivatives is in oncology, where they have been shown to inhibit a variety of kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PIM-1 kinase.[3][7][9][10][11] A logical, tiered approach is essential to validate a new derivative's anticancer potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation (for hits with potent IC50) A Cancer Cell Line Panel (e.g., MCF-7, PC-3, A-549) B MTT/MTS Assay (Cell Viability) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Compound is potent E Apoptosis Induction Assay (Western Blot) C->E Compound is potent F Target Engagement (Kinase Assay / Western Blot) C->F Target is known G Mechanism of Action Confirmed D->G E->G F->G

Caption: Tiered workflow for validating anticancer activity.
A. Primary Screening: Assessing Cytotoxicity

The foundational step is to determine if your compound can kill or inhibit the growth of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[12]

Causality: This assay measures the metabolic activity of cells.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[13] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) – a key measure of a drug's potency.[12][14]

Comparative Data: IC50 Values of Novel Pyrido[2,3-d]pyrimidine Derivatives

CompoundMCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)A-549 (Lung) IC50 (µM)WI-38 (Normal Fibroblast) IC50 (µM)Selectivity Index (WI-38 / MCF-7)
Derivative A 2.53.14.5> 50> 20
Derivative B 15.822.419.7> 50> 3.1
Doxorubicin 0.91.21.52.12.3

Note: Data are hypothetical examples. The Selectivity Index (SI) is a critical parameter; a higher SI indicates greater selectivity for cancer cells over normal cells.

Experimental Protocol: MTT Cell Viability Assay [14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A-549) and a non-cancerous control cell line (e.g., WI-38) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the novel derivatives and a positive control (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

B. Mechanistic Studies: Uncovering the "How"

Potent compounds from the primary screen must be investigated further to understand their mechanism of action. Key questions include: Does the compound halt the cell cycle? Does it induce programmed cell death (apoptosis)?

1. Cell Cycle Analysis via Flow Cytometry

Causality: Cancer is characterized by uncontrolled cell division. Many effective anticancer drugs work by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cells from progressing to mitosis.[15] Flow cytometry using propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, allows for the precise quantification of cells in each phase of the cell cycle based on their DNA content.[16] An accumulation of cells in a specific phase after treatment indicates drug-induced cell cycle arrest.

Experimental Protocol: PI Staining for Cell Cycle Analysis [17][18]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both floating and adherent cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate the single-cell population and generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

2. Apoptosis Induction via Western Blotting

Causality: A desirable trait for an anticancer drug is the ability to induce apoptosis. This can be assessed by measuring the expression levels of key regulatory proteins. The Bcl-2 family (e.g., anti-apoptotic Bcl-2, pro-apoptotic Bax) and caspases (e.g., executioner Caspase-3) are central to this process. A successful pro-apoptotic compound will typically decrease Bcl-2 expression while increasing Bax and cleaved Caspase-3 levels.[9][19] Western blotting separates proteins by size and uses specific antibodies to detect these changes, providing clear evidence of apoptosis induction.[20][21]

G cluster_pathway Apoptosis Signaling Pathway Compound Pyrido[2,3-d]pyrimidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondria Bcl2->Mito Bax->Mito CycC Cytochrome C Mito->CycC Release Casp9 Caspase-9 CycC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway targeted by a hypothetical derivative.

Experimental Protocol: Western Blotting [22][23]

  • Protein Extraction: Treat cells with the compound at its IC50 concentration. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in SDS loading buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for your targets (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to the loading control to determine the relative protein expression.

II. Validating Anti-Inflammatory Activity

Pyrido[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[8] The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[24][25]

Causality: Subplantar injection of carrageenan induces a biphasic acute inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, cytokines, and nitric oxide, which is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[25] A reduction in paw swelling (edema) in treated animals compared to controls indicates significant anti-inflammatory activity.[26]

Comparative Data: Anti-Inflammatory Effect in Carrageenan-Induced Paw Edema

Treatment (10 mg/kg)Paw Volume Increase (mL) at 3h% Edema Inhibition
Control (Vehicle) 1.25 ± 0.11-
Derivative C 0.55 ± 0.0856%
Derivative D 0.89 ± 0.1028.8%
Indomethacin 0.48 ± 0.0661.6%

Note: Data are hypothetical examples.

Experimental Protocol: Carrageenan-Induced Paw Edema [24][26]

  • Animal Acclimation: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups (n=6). Administer the test compounds (e.g., 10 mg/kg, orally), a positive control (Indomethacin, 10 mg/kg), and the vehicle to the respective groups.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100.

III. Validating Antimicrobial Activity

The structural diversity of pyrido[2,3-d]pyrimidines also lends them to antimicrobial applications.[6] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antimicrobial potency. The broth microdilution method is a highly efficient way to determine MIC values for multiple compounds against various microbial strains.[27][28][29]

Causality: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[29] This method provides a quantitative result that is crucial for comparing the potency of novel derivatives against established antibiotics.

Comparative Data: Minimum Inhibitory Concentration (MIC) Values

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
Derivative E 816
Derivative F 64>128
Ciprofloxacin 0.50.25

Note: Data are hypothetical examples.

Experimental Protocol: Broth Microdilution for MIC Determination [27][30]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

Validating the biological activity of novel pyrido[2,3-d]pyrimidine derivatives requires a systematic, evidence-based approach. By progressing from broad screening assays to detailed mechanistic studies, researchers can build a compelling case for their compounds' therapeutic potential. The protocols and frameworks outlined in this guide are designed to ensure scientific rigor and generate the high-quality, reproducible data necessary for publication and further development. The true value of a novel compound lies not just in its initial activity, but in a thorough understanding of how and why it works—a principle that underpins all successful drug discovery endeavors.

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comparing the efficacy of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-based inhibitors with standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison of Novel Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors and Standard-of-Care Drugs in Oncology

This guide provides a comprehensive comparison of the efficacy of emerging pyrido[2,3-d]pyrimidine-based kinase inhibitors with established standard-of-care drugs, specifically focusing on their application in oncology. As researchers and drug development professionals, understanding the nuances of these compounds, from their mechanism of action to their performance in preclinical models, is paramount for advancing cancer therapeutics. This document is structured to provide a deep, data-driven analysis to inform your research and development endeavors.

Introduction: The Central Role of Cyclin-Dependent Kinases 4 and 6 in Cancer

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases 4 and 6 (CDK4/6), in complex with cyclin D, play a pivotal role in the G1-S phase transition of the cell cycle.[1][2] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation.[2] This has made CDK4/6 a prime target for therapeutic intervention.

The current standard of care for HR+/HER2- advanced or metastatic breast cancer includes three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[2] These drugs have demonstrated significant improvements in progression-free survival when used in combination with endocrine therapy.[3] Concurrently, ongoing research is focused on developing novel kinase inhibitors with improved efficacy, selectivity, and safety profiles. Among these, compounds based on the pyrido[2,3-d]pyrimidine scaffold have shown considerable promise.

Mechanism of Action: Targeting the CDK4/6-Rb Axis

Both the standard drugs and the novel inhibitors discussed herein target the ATP-binding pocket of CDK4 and CDK6.[3] By competitively inhibiting these kinases, they prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest.[1]

CDK4_6_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6-Cyclin D Complex cluster_2 Cell Cycle Progression cluster_3 Inhibitor Action Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases binds RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinases->RAS/RAF/MEK/ERK Pathway activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinases->PI3K/AKT/mTOR Pathway activates Cyclin D Cyclin D RAS/RAF/MEK/ERK Pathway->Cyclin D upregulates PI3K/AKT/mTOR Pathway->Cyclin D upregulates CDK4/6-Cyclin D CDK4/6-Cyclin D Cyclin D->CDK4/6-Cyclin D CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D pRb pRb CDK4/6-Cyclin D->pRb phosphorylates Rb Rb Rb->pRb E2F E2F pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription of G1-S Transition G1-S Transition S-Phase Genes->G1-S Transition promotes CDK4/6 Inhibitors CDK4/6 Inhibitors CDK4/6 Inhibitors->CDK4/6 inhibit Novel Pyrrolo[2,3-d]pyrimidine Inhibitors Novel Pyrrolo[2,3-d]pyrimidine Inhibitors Novel Pyrrolo[2,3-d]pyrimidine Inhibitors->CDK4/6 inhibit

Caption: The CDK4/6 signaling pathway and the point of intervention by inhibitors.

Comparative In Vitro Efficacy

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in biochemical assays. The following table summarizes the reported IC50 values for the standard CDK4/6 inhibitors and a representative novel pyrrolo[2,3-d]pyrimidine-based inhibitor against their target kinases.

Compound ClassSpecific InhibitorCDK4 IC50 (nM)CDK6 IC50 (nM)Reference
Standard Drugs Palbociclib1116[3]
Ribociclib1039[2][3]
Abemaciclib210[3]
Novel Pyrrolo[2,3-d]pyrimidine-based Compound 2g>1000>1000[4]
Compound 2g (CDK9)1.3-[4]

Note: Compound 2g from the cited study on pyrrolo[2,3-d]pyrimidine derivatives was found to be a potent CDK9 inhibitor, with weaker activity against CDK4 and CDK6. This highlights the diversity of targets within this chemical scaffold.

The cellular activity of these inhibitors is often assessed using cell proliferation assays, such as the MTT assay, in relevant cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
PalbociclibMDA-MB-231MTT0.85[5]
Ribociclib Derivative (WXJ-103)MDA-MB-231-<40[4]
AbemaciclibER+ Breast Cancer LinesViabilityConcentration-dependent decrease[6]
Novel Pyrrolo[2,3-d]pyrimidine (Compound 2g)MIA PaCa-2Proliferation0.05[4]

Comparative In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of novel compounds. The following table summarizes the in vivo efficacy of the standard drugs in breast cancer models.

DrugModelDosingOutcomeReference
PalbociclibMCF-7 Xenograft25 mg/kg, daily (i.p.)Suppressed tumor growth[7]
RibociclibMDA-MB-231 Xenograft200 mg/kgSignificantly inhibited tumor growth
AbemaciclibER+ Breast Cancer XenograftMonotherapyRegression of tumor growth[6]

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay (for IC50 determination)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to a kinase.

LanthaScreen_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Inhibitor Add Inhibitor Prepare Reagents->Add Inhibitor Serial dilutions Add Kinase/Antibody Add Kinase/Antibody Add Inhibitor->Add Kinase/Antibody To assay plate Add Tracer Add Tracer Add Kinase/Antibody->Add Tracer Incubate Incubate Add Tracer->Incubate 1 hour at RT Read Plate Read Plate Incubate->Read Plate TR-FRET reader Analyze Data Analyze Data Read Plate->Analyze Data Calculate emission ratio and IC50 End End Analyze Data->End

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test inhibitor in the kinase buffer.

    • Prepare a kinase/Eu-labeled anti-tag antibody mixture in the kinase buffer.

    • Prepare an Alexa Fluor™ 647-labeled tracer solution in the kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the serially diluted inhibitor to the wells.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the inhibitor or standard drug and incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Breast Cancer Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate in vivo anti-tumor efficacy.

Xenograft_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture MCF-7 or MDA-MB-231 Cell Implantation Cell Implantation Cell Culture->Cell Implantation Subcutaneous injection into nude mice Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Monitor until tumors reach ~100-200 mm³ Treatment Treatment Tumor Growth->Treatment Randomize mice and start dosing Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Measure tumors regularly Endpoint Endpoint Tumor Measurement->Endpoint When tumors reach max size or at study end Data Analysis Data Analysis Endpoint->Data Analysis Calculate tumor growth inhibition End End Data Analysis->End

Caption: Workflow for a breast cancer xenograft study.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture human breast cancer cells (e.g., MCF-7 or MDA-MB-231) under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture).

  • Animal Model:

    • Use female athymic nude mice (4-6 weeks old).

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Conclusion and Future Directions

The approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have revolutionized the treatment of HR+/HER2- breast cancer. They exhibit potent and selective inhibition of their target kinases, leading to significant clinical benefits. The exploration of novel chemical scaffolds, such as the pyrido[2,3-d]pyrimidine and its analogues, continues to be a vibrant area of research. While the specific "4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine" scaffold as a CDK4/6 inhibitor is not yet prominently featured in the literature, the broader class of related heterocyclic compounds demonstrates the potential to yield potent and selective inhibitors against various kinase targets, including CDKs.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these novel inhibitors for CDK4/6. Furthermore, comprehensive preclinical evaluation, including in vivo efficacy and toxicity studies, will be essential to identify promising candidates for clinical development. The ultimate goal is to expand the arsenal of targeted therapies for cancer, offering patients more effective and less toxic treatment options.

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A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Pyrido[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous potent inhibitors targeting key signaling pathways in oncology and beyond.[1][2] A significant portion of these inhibitors are designed to target the ATP-binding site of protein kinases, enzymes that are central regulators of cellular processes.[3][4] However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[5] Off-target effects, where a drug interacts with unintended proteins, can lead to toxicity, undermine efficacy, and are a primary cause of clinical trial failures.[6][7]

This guide provides a comprehensive framework for rigorously assessing the off-target profile of novel pyrido[2,3-d]pyrimidine inhibitors. Moving beyond a single-assay mindset, we advocate for an integrated, multi-pronged strategy that combines biochemical, cellular, and functional proteomics approaches. This allows for the construction of a holistic selectivity profile, enabling informed decision-making from early discovery through lead optimization.

The Imperative of Selectivity Profiling

Most kinase inhibitors exhibit some level of promiscuity, binding to multiple kinases with varying affinities.[6][8] While sometimes beneficial (polypharmacology), unintended kinase interactions are more often linked to adverse effects.[6] Therefore, a thorough off-target assessment is not merely a regulatory hurdle but a fundamental component of designing safer, more effective medicines. A robust profiling strategy should aim to:

  • Identify the full spectrum of kinase and non-kinase interactors.

  • Quantify the binding affinity and/or inhibitory potency for each interaction.

  • Validate these interactions within a physiological cellular context.

  • Understand the functional consequences of off-target engagement.

An Integrated Strategy for Off-Target Assessment

No single method can provide a complete picture of a compound's selectivity. A truly self-validating system relies on the convergence of evidence from orthogonal assays. By integrating data from broad-based screening with targeted, cell-based validation, we can build confidence in the selectivity profile of a lead candidate.

Caption: Integrated workflow for assessing off-target effects.

Comparative Analysis of Key Methodologies

Here, we compare four essential techniques for building a comprehensive off-target profile. Each offers unique insights, and their combined application provides a robust, multi-dimensional view of inhibitor selectivity.

Methodology Principle Primary Output Advantages Limitations
In Vitro Kinome Profiling Competition binding assay between the test compound and an immobilized ligand for a panel of kinases.[9][10]Dissociation constants (Kd) or percent inhibition across a large kinase panel.[11]Broad coverage (~500 kinases); quantitative affinity data; high throughput.[9][11]Lacks cellular context (ATP, co-factors); does not confirm target engagement in cells; may miss non-kinase targets.[6]
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its melting temperature upon heating in intact cells or lysates.[12][13]Thermal shift (ΔTm) or isothermal dose-response curves, indicating target engagement.[14][15]Confirms target engagement in a physiological context; label-free; applicable to various targets.[12][14]Lower throughput than in vitro screens; requires specific antibodies or mass spectrometry for detection.[16]
NanoBRET™ Target Engagement Assay Measures compound binding in live cells via bioluminescence resonance energy transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer.[17][18]Quantitative affinity (apparent Ki), target occupancy, and residence time in live cells.[17][19][20]Real-time measurement in live cells; highly sensitive; provides quantitative affinity and kinetic data.[18][20]Requires genetic modification (luciferase fusion); depends on the availability of a suitable tracer.[18]
Mass Spectrometry-Based Phosphoproteomics Quantifies changes in thousands of phosphorylation sites across the proteome in response to inhibitor treatment.[21][22]Relative changes in phosphopeptide abundance, revealing inhibitor impact on signaling pathways.[5][23]Provides a global, unbiased view of the functional consequences of kinase inhibition; identifies downstream effects.[21]Technically complex; data analysis is challenging; indirectly measures kinase activity.[22]

Experimental Protocols & Workflows

In Vitro Kinome Profiling (KINOMEscan® Example)

This method provides the foundational, broad-spectrum view of a compound's interactions across the kinome. It is an essential first step to map the landscape of potential off-targets.

Workflow Diagram:

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Step-by-Step Methodology:

  • Cell Treatment: Culture an appropriate cell line expressing the target of interest. Treat cells with the pyrido[2,3-d]pyrimidine inhibitor or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. [14]3. Lysis: Lyse the cells to release their protein content. This can be achieved through methods like freeze-thaw cycles or the addition of lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins and cell debris. [14]5. Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting with a target-specific antibody or mass spectrometry for proteome-wide analysis (MS-CETSA). [12]6. Data Analysis: Plot the relative amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target stabilization and thus, target engagement. [15]

Synthesizing the Data: A Hypothetical Case Study

To illustrate how these methods provide complementary information, consider three hypothetical pyrido[2,3-d]pyrimidine inhibitors (PY-1, PY-2, and PY-3) designed to target Kinase A.

Assay Parameter Inhibitor PY-1 Inhibitor PY-2 Inhibitor PY-3
KINOMEscan® Kd for Kinase A (nM)5108
# Off-Targets (Kd < 300 nM)1 (Kinase B)152 (Kinases C, D)
Kd for Kinase B (nM)50--
CETSA® ΔTm for Kinase A (°C)+8.5+7.9+8.1
ΔTm for Kinase B (°C)+6.2Not TestedNot Tested
ΔTm for Kinase C (°C)No ShiftNot TestedNo Shift
Phosphoproteomics p-Substrate of Kinase A↓↓↓↓↓↓↓↓↓
p-Substrate of Kinase B↓↓↑↑↑ (Paradoxical)
p-Substrate of Kinase CNo ChangeNot TestedNo Change

Interpretation:

  • PY-1 (The Selective Inhibitor): Shows high affinity for the intended target, Kinase A, which is confirmed by strong target engagement in cells (CETSA). It has one major off-target, Kinase B, which is also engaged in cells and functionally inhibited. This compound is potent and relatively selective.

  • PY-2 (The Promiscuous Inhibitor): While potent against Kinase A, it hits numerous other kinases in the biochemical screen. The phosphoproteomics data reveals a paradoxical activation of a substrate for an off-target kinase, a potentially serious liability that would be missed by simple binding assays. [6][24]This compound should be deprioritized.

  • PY-3 (The "Clean" but Ineffective Off-Target Hitter): Appears clean in the KINOMEscan, with only two minor off-targets. However, CETSA reveals these off-targets are not engaged in a cellular environment. This demonstrates the critical importance of cell-based validation; off-targets identified in biochemical assays may not always translate to a cellular context. This compound is highly selective for its on-target.

Conclusion

A rigorous, multi-faceted approach is non-negotiable for the successful development of pyrido[2,3-d]pyrimidine inhibitors. Relying solely on high-throughput biochemical screens can be misleading. By layering in vitro kinome-wide profiling with cell-based target engagement assays like CETSA or NanoBRET, and functional readouts like phosphoproteomics, researchers can build a robust, self-validating dataset. This integrated strategy provides the necessary clarity to distinguish truly selective candidates from promiscuous compounds, ultimately mitigating the risk of late-stage failure and paving the way for safer, more effective therapeutics.

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A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Efficacy of Tetrahydropyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic potential of tetrahydropyridopyrimidine compounds. We will navigate the critical journey from initial cell-based assays to whole-organism efficacy studies, emphasizing the scientific rationale behind experimental choices and the importance of robust, self-validating protocols. Our focus will be on establishing a clear correlation, or understanding the disparities, between in vitro potency and in vivo therapeutic effect.

The Promise of Tetrahydropyridopyrimidines: A Diverse Scaffold

Tetrahydropyridopyrimidine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties[1]. A notable example is the development of tetrahydropyridopyrimidines as irreversible covalent inhibitors of KRAS-G12C, a critical oncogene previously considered "undruggable"[2][3]. The efficacy of these compounds hinges on their ability to engage their molecular target within a complex biological system and elicit a therapeutic response. This guide will use the lens of oncology to illustrate the process of evaluating their efficacy, a journey that begins in the controlled environment of the laboratory bench.

Part 1: In Vitro Efficacy Evaluation — The Foundation of Discovery

In vitro assays are the bedrock of early-stage drug discovery, offering a rapid and high-throughput means to assess the biological activity of novel compounds. These experiments are designed to answer fundamental questions: Does the compound affect cell viability? Does it engage its intended molecular target and modulate downstream signaling?

Causality in Experimental Design: Selecting the Right Tools

The choice of in vitro assays is dictated by the compound's hypothesized mechanism of action. For a tetrahydropyridopyrimidine derivative designed to inhibit a specific kinase, for instance, a multi-pronged approach is necessary. We must not only assess its impact on cancer cell proliferation but also confirm its on-target activity.

Cell Line Selection: The choice of cell lines is a critical first step. It is advisable to use a panel of cell lines, including those known to be dependent on the target pathway (positive models) and those that are not (negative controls)[4][5]. For a KRAS-G12C inhibitor, one would select cell lines harboring this specific mutation (e.g., NCI-H358, MIA PaCa-2) and compare its activity against cell lines with wild-type KRAS or other mutations[2]. This comparative approach provides the first layer of evidence for target-specific activity.

Experimental Protocol 1: Assessing Cellular Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2][6][7].

Principle of Self-Validation: This protocol's integrity relies on a set of controls. A "vehicle control" (e.g., DMSO) establishes the baseline viability of untreated cells. A "blank control" containing only media and the MTT reagent accounts for background absorbance[8][9][10]. A known cytotoxic agent can be used as a positive control for assay performance. The generation of a dose-response curve allows for the calculation of an IC50 (half-maximal inhibitory concentration), a key metric of compound potency.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyridopyrimidine compound and add them to the designated wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experimental Protocol 2: Target Engagement and Pathway Modulation via Western Blot

To confirm that the observed cytotoxic effects are due to the intended mechanism of action, it is crucial to assess target engagement and the modulation of downstream signaling pathways. For a KRAS inhibitor, a key downstream marker is the phosphorylation of ERK (pERK)[2]. A reduction in pERK levels upon compound treatment indicates successful inhibition of the KRAS-RAF-MEK-ERK pathway[3][11][12][13].

Principle of Self-Validation: A robust Western blot experiment includes several controls. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading across all lanes. Positive and negative cell lysate controls (from cell lines with known high and low target expression/activation, respectively) validate antibody performance and the experimental setup[7][14].

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the tetrahydropyridopyrimidine compound at various concentrations and time points. Subsequently, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target of interest (e.g., anti-pERK, anti-total ERK, and a loading control antibody) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals to determine the extent of pathway inhibition.

in_vitro_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_data Data Analysis Cell_Lines Select Cell Lines (Target+ vs. Target-) MTT_Assay MTT Assay (Cell Viability) Cell_Lines->MTT_Assay Western_Blot Western Blot (Target Modulation) Cell_Lines->Western_Blot Compound_Prep Prepare Compound Serial Dilutions Compound_Prep->MTT_Assay Compound_Prep->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Pathway_Inhibition Quantify Pathway Inhibition Western_Blot->Pathway_Inhibition Go_NoGo Proceed to In Vivo? IC50->Go_NoGo Potency Assessment Pathway_Inhibition->Go_NoGo Mechanism Confirmation

In Vitro Efficacy Evaluation Workflow.

Part 2: In Vivo Efficacy Evaluation — The Litmus Test

While in vitro assays provide crucial initial data, the complex biological environment of a living organism can significantly alter a drug's behavior. In vivo studies are therefore indispensable for validating in vitro findings and assessing the therapeutic potential of a compound in a more clinically relevant setting[15][16][17][18].

Causality in Experimental Design: Choosing the Right Model

The selection of an appropriate animal model is paramount for the success of in vivo studies. For oncology research, immunocompromised mice (e.g., nude or SCID mice) are commonly used for implanting human cancer cells (cell line-derived xenografts, CDX) or patient-derived tumor tissues (patient-derived xenografts, PDX)[11][15][19][20][21]. PDX models, in particular, are gaining favor as they better recapitulate the heterogeneity and microenvironment of human tumors[18][21]. The choice of cell line for a CDX model should be informed by the in vitro data, typically using a line that demonstrated sensitivity to the compound.

Experimental Protocol 3: Tumor Xenograft Efficacy Study

This protocol outlines a typical efficacy study in a CDX mouse model.

Principle of Self-Validation: This study design relies on a vehicle-treated control group to establish the natural growth rate of the tumor. A positive control group treated with a standard-of-care chemotherapeutic agent can also be included for comparison. Blinding of the researchers to the treatment groups during tumor measurement and data analysis is crucial to prevent bias[15].

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate immunocompromised mice to the facility for at least one week.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the tetrahydropyridopyrimidine compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined endpoint size. Analyze the data by comparing the tumor growth inhibition (TGI) in the treated group to the control group.

in_vivo_workflow cluster_setup Model Development cluster_study Efficacy Study cluster_analysis Data Analysis Implantation Implant Tumor Cells in Immunocompromised Mice Tumor_Growth Monitor Tumor Growth to Required Size Implantation->Tumor_Growth Randomization Randomize Mice into Groups (Vehicle, Treatment) Tumor_Growth->Randomization Dosing Administer Compound (Defined Dose & Schedule) Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight Dosing->Monitoring TGI Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI Toxicity Assess Toxicity (Body Weight Loss) Monitoring->Toxicity Efficacy_Conclusion In Vivo Efficacy Determined TGI->Efficacy_Conclusion Therapeutic Effect Toxicity->Efficacy_Conclusion Safety Profile drug_dev_cycle In_Vitro In Vitro Efficacy (Potency, MoA) Decision Lead Optimization Go/No-Go Decision In_Vitro->Decision Positive Data In_Vivo In Vivo Efficacy (TGI, Safety) PK_PD Pharmacokinetics (PK) Pharmacodynamics (PD) In_Vivo->PK_PD Correlate Efficacy with Exposure PK_PD->Decision Analyze IVIVC Decision->In_Vitro No-Go/Optimize Decision->In_Vivo Go

The Iterative Cycle of Preclinical Drug Development.

Conclusion

The evaluation of tetrahydropyridopyrimidine compounds, like any novel therapeutic agent, is a meticulous process that requires a deep understanding of both in vitro and in vivo experimental systems. By employing self-validating protocols, carefully considering the causality behind experimental choices, and critically analyzing the correlation between datasets, researchers can build a robust body of evidence to support the advancement of promising compounds towards clinical development. This guide provides a foundational framework for this endeavor, emphasizing that the journey from the petri dish to a potential therapy is one of iterative learning and rigorous scientific validation.

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Safety Operating Guide

A Guide to the Safe Disposal of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment

The first step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on data from analogous compounds, this compound should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation: Similar chlorinated pyridines and pyrimidines are known to cause skin and eye irritation upon contact.[1][2][3]

  • Acute Toxicity (Oral): Ingestion may be harmful or toxic.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[3]

  • Environmental Hazard: While specific data is unavailable, chlorinated organic compounds can be persistent in the environment and harmful to aquatic life. Do not empty into drains.[5]

The table below summarizes the hazard classifications for structurally related compounds, providing a basis for a cautious approach to handling and disposal.

Hazard Classification2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine[1]4-Chloro-2,6-dimethylpyrimidine[6]4-chloro-5H-pyrrolo[3,2-d]pyrimidine[3]
Acute Oral Toxicity Not ClassifiedNot ClassifiedCategory 3
Skin Corrosion/Irritation Category 2Category 2Category 2
Serious Eye Damage/Irritation Category 2Category 2Category 2
STOT - Single Exposure Category 3 (Respiratory)Category 3 (Respiratory)Category 3 (Respiratory)
Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound and its waste. The following should be considered the minimum requirement:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Minor Spills:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully sweep up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials for disposal as hazardous waste.

Major Spills:

  • Evacuate the laboratory and alert others in the vicinity.

  • Contact your institution's EHS department or emergency response team immediately.

  • Prevent entry into the affected area.

Disposal Workflow

The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and other relevant regulations.[5] The following workflow provides a step-by-step guide for its proper disposal.

DisposalWorkflow cluster_0 Step 1: Waste Collection & Segregation cluster_1 Step 2: Storage cluster_2 Step 3: Professional Disposal A Collect waste in a dedicated, compatible container. B Label container with: 'Hazardous Waste', chemical name, and associated hazards. A->B C Segregate from incompatible materials (e.g., strong acids, oxidizing agents). B->C D Store in a cool, dry, well-ventilated area. C->D E Ensure container is tightly closed. D->E F Store in a designated satellite accumulation area. E->F G Contact your institution's EHS department to arrange for pickup. F->G H Provide a complete and accurate description of the waste. G->H I Waste is transported by a licensed hazardous waste contractor for final disposal. H->I

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Waste Characterization: As the generator of the waste, you are responsible for determining if it is a hazardous waste. Given the characteristics of similar compounds, it is prudent to manage all waste containing this compound as hazardous.

  • Containerization:

    • Collect waste in a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents: "this compound" and any other components in the waste stream.

    • Indicate the associated hazards (e.g., "Irritant," "Toxic").

  • Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the container is segregated from incompatible materials, such as strong acids and oxidizing agents.[7]

    • Keep the container closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a waste pickup.

    • Do not exceed the accumulation time limits for your generator status.

    • The waste will be transported off-site by a licensed hazardous waste management company for final disposal, which will likely involve incineration at a permitted facility.

Final Disposal Methodologies

While the final disposal method will be determined by the licensed waste management facility, common approaches for chlorinated organic compounds include:

  • Incineration: High-temperature incineration is a common and effective method for destroying organic hazardous waste. This process must be carried out in a facility equipped with appropriate scrubbers to neutralize acidic gases (such as hydrogen chloride) that are produced during combustion.

  • Chemical Treatment: In some cases, chemical dechlorination methods may be employed. However, these are specialized processes and not typically performed at the laboratory level.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

By adhering to these guidelines, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 4-Chloro-2,6-dimethylpyrimidine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Thermo Fisher Scientific. (2011, June 24). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.
  • Fisher Scientific. (2013, November 1). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. [Link]

  • openPR.com. (2026, January 19). Chlorinated Pyridines Market Expected to Reach US$ 1.29 Billion. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]

  • Scribd. Chlorine Waste Disposal Strategies. [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • ResearchGate. (2010). Utilization of waste chloroorganic compounds. [Link]

  • Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste. [Link]

  • Chemistry World. (2022, November 30). New lease of life for waste PVC chlorinating aromatics. [Link]

Sources

Navigating the Safe Handling of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the novel heterocyclic compound 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine presents significant opportunities in the exploration of new therapeutic agents. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and the specific hazard profile of the molecule.

Understanding the Hazard Landscape

This compound is classified as a substance that requires careful handling due to its potential to cause irritation to the skin, eyes, and respiratory system.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[1] While extensive toxicological data for this specific molecule is not widely available, the hazard classification necessitates a cautious approach, treating it as a potentially harmful substance through all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against skin contact, preventing irritation.[1] Double-gloving is recommended for extended handling periods or when working with larger quantities.
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles that could cause serious eye irritation.[1]
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during transfers of solutions or when working with larger volumes.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles and subsequent respiratory irritation.[1]

dot

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Inspect_PPE Inspect PPE for integrity (no rips, tears, or defects) Don_PPE Don PPE in the correct order: 1. Lab Coat 2. Respirator 3. Goggles/Face Shield 4. Gloves Inspect_PPE->Don_PPE Select_Correct_PPE Select appropriate PPE based on the task Select_Correct_PPE->Inspect_PPE Handle_Chemical Handle 4-Chloro-5,6,7,8-tetra- hydropyrido[2,3-d]pyrimidine in a fume hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE carefully to avoid self-contamination Handle_Chemical->Doff_PPE Dispose_PPE Dispose of single-use PPE in designated waste containers Doff_PPE->Dispose_PPE Wash_Hands Wash hands thoroughly with soap and water Dispose_PPE->Wash_Hands

Caption: A logical workflow for the correct use of Personal Protective Equipment (PPE).

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure risk. The following steps provide a procedural guide for handling this compound in a laboratory setting.

Engineering Controls and Preparation
  • Work Area: All manipulations of the solid compound or its concentrated solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and designated waste containers should be readily available.

Handling the Solid Compound
  • Weighing: When weighing the solid, do so in a fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Transfers: Conduct all transfers of the solid compound within the fume hood. Use tools such as spatulas and powder funnels to minimize the generation of dust.

Preparing Solutions
  • Solvent Selection: Choose the least toxic solvent appropriate for your application.

  • Dissolution: Add the solid this compound to the solvent slowly and stir to dissolve. Avoid splashing.

  • Storage of Solutions: Store solutions in clearly labeled, sealed containers.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Containers: Keep the compound in its original, tightly sealed container.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents. While specific reactivity data for this compound is limited, it is prudent to avoid contact with strong acids and bases as a general precaution for chlorinated heterocyclic compounds.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and correct response is critical.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material to contain the spill.

  • Cleanup: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

dot

Emergency_Response_Flowchart cluster_Spill Spill Response cluster_Exposure Exposure Response Evacuate_Spill Evacuate Area Alert_Personnel_Spill Alert Others Evacuate_Spill->Alert_Personnel_Spill Don_PPE_Spill Don Appropriate PPE Alert_Personnel_Spill->Don_PPE_Spill Contain_Spill Contain Spill Don_PPE_Spill->Contain_Spill Cleanup_Spill Clean Up Spill Contain_Spill->Cleanup_Spill Decontaminate_Area Decontaminate Area Cleanup_Spill->Decontaminate_Area Identify_Exposure Identify Route of Exposure (Skin, Eyes, Inhalation) Skin_Contact Skin: Wash with soap & water for 15 min Identify_Exposure->Skin_Contact Eye_Contact Eyes: Flush with water for 15 min Identify_Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air Identify_Exposure->Inhalation Seek_Medical_Attention Seek Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention

Caption: A flowchart outlining the immediate steps for spill and exposure emergencies.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. All waste must be handled as hazardous chemical waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, weighing boats), in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Disposal Method: Dispose of all waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds. Incineration at a licensed facility is a common and effective method for the disposal of such compounds.

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical entities like this compound is foundational to advancing scientific discovery. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.